molecular formula C22H40O2 B7803409 (11Z,14Z)-Ethyl icosa-11,14-dienoate

(11Z,14Z)-Ethyl icosa-11,14-dienoate

Katalognummer: B7803409
Molekulargewicht: 336.6 g/mol
InChI-Schlüssel: PYVCCFLKWCNDQZ-MURFETPASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(11Z,14Z)-Ethyl icosa-11,14-dienoate is a useful research compound. Its molecular formula is C22H40O2 and its molecular weight is 336.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

ethyl (11Z,14Z)-icosa-11,14-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h8-9,11-12H,3-7,10,13-21H2,1-2H3/b9-8-,12-11-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVCCFLKWCNDQZ-MURFETPASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCCC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (11Z,14Z)-Ethyl Icosa-11,14-dienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of (11Z,14Z)-Ethyl icosa-11,14-dienoate, also known as ethyl dihomo-γ-linolenate. This polyunsaturated fatty acid (PUFA) ethyl ester is a valuable intermediate in various biochemical studies. This document outlines detailed methodologies for its chemical synthesis, purification, and analysis, supported by quantitative data and procedural diagrams.

Introduction

This compound is the ethyl ester of (11Z,14Z)-icosa-11,14-dienoic acid, a naturally occurring omega-6 fatty acid. The synthesis of this specific isomer with cis double bonds at the 11th and 14th positions requires stereoselective methods. A common and effective strategy for achieving this is through the Wittig reaction, which allows for the precise formation of carbon-carbon double bonds with the desired Z-configuration. Subsequent purification is crucial to isolate the target compound from reaction byproducts and isomers.

Synthesis of this compound

The synthesis of this compound can be approached through the creation of the C20 fatty acid backbone with the correct stereochemistry, followed by esterification. While various methods exist for the formation of cis-alkenes, the Wittig reaction remains a prominent choice for its reliability in producing the desired Z-isomer from an aldehyde and a phosphonium (B103445) ylide.

Biosynthesis Overview

In biological systems, the precursor, icosa-11,14-dienoic acid, is formed through the elongation of linoleic acid. This pathway involves a series of enzymatic reactions that extend the carbon chain of the essential fatty acid.

Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) Elongation Elongation Linoleic Acid (18:2n-6)->Elongation Elongase Enzyme Icosa-11,14-dienoic Acid (20:2n-6) Icosa-11,14-dienoic Acid (20:2n-6) Elongation->Icosa-11,14-dienoic Acid (20:2n-6)

Caption: Biosynthetic pathway of Icosa-11,14-dienoic acid.

Chemical Synthesis Experimental Protocol

This protocol outlines a plausible synthetic route involving a Wittig reaction to form the C20 backbone, followed by ethyl esterification. This is a generalized procedure based on common organic synthesis techniques for similar molecules.

Step 1: Synthesis of (11Z,14Z)-Icosa-11,14-dienoic Acid via Wittig Reaction

The key step is the coupling of an appropriate C9 phosphonium ylide with a C11 aldehyde ester.

  • Materials:

  • Procedure:

    • Preparation of the Phosphonium Salt: In a round-bottom flask, dissolve triphenylphosphine (1.1 eq) in anhydrous toluene. Add 1-bromononane (1.0 eq) and reflux the mixture for 24 hours. Cool the reaction to room temperature, and collect the resulting white precipitate by filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield nonyltriphenylphosphonium bromide.

    • Wittig Reaction: Suspend the nonyltriphenylphosphonium bromide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78°C. Add n-BuLi (1.0 eq) dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide. Stir at this temperature for 1 hour.

    • Add a solution of methyl 11-oxoundecanoate (1.0 eq) in anhydrous THF dropwise to the ylide solution at -78°C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude product, methyl (11Z,14Z)-icosa-11,14-dienoate, is then purified by column chromatography on silica gel.

Step 2: Hydrolysis of the Methyl Ester

  • Materials:

    • Methyl (11Z,14Z)-icosa-11,14-dienoate

    • Potassium hydroxide (B78521) (KOH)

    • Methanol

    • Water

    • Hydrochloric acid (HCl)

    • Diethyl ether

  • Procedure:

    • Dissolve the purified methyl ester in a solution of KOH in methanol/water.

    • Stir the mixture at room temperature for 4 hours.

    • Acidify the reaction mixture with HCl.

    • Extract the product with diethyl ether, wash with water until neutral, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (11Z,14Z)-icosa-11,14-dienoic acid.

Step 3: Ethyl Esterification

  • Materials:

    • (11Z,14Z)-Icosa-11,14-dienoic acid

    • Anhydrous ethanol

    • Concentrated sulfuric acid (catalytic amount)

    • Sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the (11Z,14Z)-icosa-11,14-dienoic acid in a large excess of anhydrous ethanol.

    • Add a catalytic amount of concentrated sulfuric acid.

    • Reflux the mixture for 4-6 hours.

    • Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with hexane, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain crude this compound.

cluster_0 Synthesis of Fatty Acid cluster_1 Esterification Phosphonium Salt Prep Phosphonium Salt Prep Ylide Formation Ylide Formation Phosphonium Salt Prep->Ylide Formation Base (n-BuLi) Wittig Reaction Wittig Reaction Ylide Formation->Wittig Reaction Aldehyde Ester Crude Methyl Ester Crude Methyl Ester Wittig Reaction->Crude Methyl Ester Hydrolysis Hydrolysis Crude Methyl Ester->Hydrolysis KOH Free Fatty Acid Free Fatty Acid Hydrolysis->Free Fatty Acid Esterification Esterification Free Fatty Acid->Esterification Ethanol, H₂SO₄ Crude Ethyl Ester Crude Ethyl Ester Esterification->Crude Ethyl Ester

Caption: Chemical synthesis workflow.

Purification of this compound

Purification of the crude ethyl ester is essential to remove unreacted starting materials, byproducts such as triphenylphosphine oxide from the Wittig reaction, and any isomeric impurities. A multi-step purification strategy is often employed.

Purification Experimental Protocols

Method 1: Silica Gel Column Chromatography

This is a standard method for the initial purification of the crude product.

  • Materials:

  • Procedure:

    • Prepare a slurry of silica gel in hexane and pack it into a glass column.

    • Dissolve the crude product in a minimal amount of hexane.

    • Load the sample onto the top of the silica gel bed.

    • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the polarity to 2-5% ethyl acetate).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the desired product.

    • Combine the pure fractions and evaporate the solvent to yield the partially purified ethyl ester.

Method 2: Preparative High-Performance Liquid Chromatography (HPLC)

For achieving high purity, reversed-phase preparative HPLC is a powerful technique.

  • Materials:

    • Partially purified this compound

    • HPLC-grade acetonitrile (B52724)

    • HPLC-grade water

    • C18 reversed-phase preparative HPLC column

  • Procedure:

    • Dissolve the partially purified product in the mobile phase.

    • Set up the preparative HPLC system with a C18 column.

    • Use an isocratic mobile phase of acetonitrile and water (e.g., 90:10 v/v). The optimal ratio may need to be determined empirically.

    • Inject the sample and monitor the elution profile using a UV detector (typically around 205-215 nm for non-conjugated double bonds) or an evaporative light scattering detector (ELSD).

    • Collect the fraction corresponding to the main peak.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the highly purified this compound.

Crude Ethyl Ester Crude Ethyl Ester Silica Gel Chromatography Silica Gel Chromatography Crude Ethyl Ester->Silica Gel Chromatography Initial Cleanup Partially Purified Ester Partially Purified Ester Silica Gel Chromatography->Partially Purified Ester Preparative HPLC Preparative HPLC Partially Purified Ester->Preparative HPLC High Purity Separation Highly Purified Product (>98%) Highly Purified Product (>98%) Preparative HPLC->Highly Purified Product (>98%)

Caption: Purification workflow.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis and purification processes. These values are illustrative and can vary based on reaction scale and specific conditions.

Table 1: Synthesis and Purification Yields

StepProductStarting MaterialTypical Yield (%)
1Nonyltriphenylphosphonium bromide1-Bromononane85-95
2Methyl (11Z,14Z)-icosa-11,14-dienoateMethyl 11-oxoundecanoate60-75
3(11Z,14Z)-Icosa-11,14-dienoic acidMethyl ester>95
4Crude this compoundFree fatty acid90-98
5Purified this compoundCrude ethyl ester70-85

Table 2: Purity Analysis

Purification StageAnalytical MethodTypical Purity (%)
Crude ProductGC-MS50-70
After Silica Gel ChromatographyGC-MS90-95
After Preparative HPLCGC-MS>98

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the ethyl ester.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, including the presence and cis configuration of the double bonds. The chemical shifts and coupling constants of the olefinic protons are characteristic of the Z-geometry.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups, such as the ester carbonyl (~1740 cm⁻¹) and C-H stretches of the double bonds.

Conclusion

This guide provides a detailed framework for the synthesis and purification of this compound. The successful execution of these protocols requires careful attention to experimental details, particularly the maintenance of anhydrous and inert conditions during the Wittig reaction. The combination of silica gel chromatography and preparative HPLC is an effective strategy for achieving high purity. The analytical methods outlined are essential for the verification of the final product's identity and quality, ensuring its suitability for research and development applications.

In-Depth Technical Guide: Biological Functions of (11Z,14Z)-Ethyl icosa-11,14-dienoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z)-Ethyl icosa-11,14-dienoate is an ethyl ester of a naturally occurring omega-6 polyunsaturated fatty acid. Following administration, it is rapidly hydrolyzed in vivo to its active form, (11Z,14Z)-eicosadienoic acid. This guide delineates the core biological functions of this active metabolite, focusing on its roles as a modulator of inflammatory pathways and vascular tone, and its potential influence on sleep patterns. We provide a comprehensive overview of its interactions with key protein targets, the downstream signaling consequences, detailed experimental protocols for assessing its activity, and a summary of the available quantitative data.

Introduction: From Ethyl Ester Prodrug to Bioactive Fatty Acid

This compound serves as a more lipid-soluble precursor to (11Z,14Z)-eicosadienoic acid. Fatty acid ethyl esters (FAEEs) are readily hydrolyzed by esterases in the gastrointestinal tract and blood, releasing the free fatty acid and ethanol. This rapid conversion is a critical aspect of its pharmacology, as the biological effects are mediated by the free fatty acid. (11Z,14Z)-eicosadienoic acid, also known as dihomo-linoleic acid, is a 20-carbon omega-6 fatty acid that is a precursor to several bioactive lipid mediators.

G cluster_absorption In Vivo Conversion Ethyl_Icosadienoate (11Z,14Z)-Ethyl icosa-11,14-dienoate Esterases Gastrointestinal and Blood Esterases Ethyl_Icosadienoate->Esterases Hydrolysis Icosadienoic_Acid (11Z,14Z)-eicosadienoic acid (Active Form) Esterases->Icosadienoic_Acid Ethanol Ethanol Esterases->Ethanol

Figure 1: In vivo hydrolysis of this compound.

Core Biological Functions and Mechanisms of Action

The primary biological activities of (11Z,14Z)-eicosadienoic acid stem from its interaction with key enzymes and receptors involved in inflammation and cellular metabolism.

Antagonism of the Leukotriene B4 (LTB4) Receptor

(11Z,14Z)-eicosadienoic acid acts as a competitive antagonist of the leukotriene B4 (LTB4) receptor, specifically the high-affinity BLT1 receptor. LTB4 is a potent lipid mediator of inflammation, playing a crucial role in the recruitment and activation of leukocytes, particularly neutrophils, to sites of inflammation. By blocking the binding of LTB4 to its receptor, (11Z,14Z)-eicosadienoic acid can attenuate inflammatory responses.

G Icosadienoic_Acid (11Z,14Z)-eicosadienoic acid LTB4_Receptor LTB4 Receptor (BLT1) Icosadienoic_Acid->LTB4_Receptor Antagonizes G_Protein G-protein (Gi/o, Gq) LTB4_Receptor->G_Protein Activates Downstream_Signaling Downstream Signaling (e.g., PLC, Ca2+ mobilization, MAPK activation) G_Protein->Downstream_Signaling Initiates Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) Downstream_Signaling->Inflammatory_Response Leads to

Figure 2: LTB4 receptor antagonism signaling pathway.

Inhibition of Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH)

(11Z,14Z)-eicosadienoic acid competitively inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides. IMPDH catalyzes the oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). By inhibiting this enzyme, (11Z,14Z)-eicosadienoic acid can deplete the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, thereby potentially affecting cell proliferation and function.

G Icosadienoic_Acid (11Z,14Z)-eicosadienoic acid IMPDH IMPDH Icosadienoic_Acid->IMPDH Inhibits XMP Xanthosine Monophosphate (XMP) IMPDH->XMP Catalyzes IMP Inosine Monophosphate (IMP) IMP->IMPDH Substrate Guanine_Nucleotides Guanine Nucleotides (GMP, GDP, GTP) XMP->Guanine_Nucleotides Leads to Cellular_Processes DNA/RNA Synthesis, Cell Proliferation Guanine_Nucleotides->Cellular_Processes Essential for

Figure 3: IMPDH inhibition pathway.

Precursor to Vasodilatory Eicosanoids

(11Z,14Z)-eicosadienoic acid can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce eicosatrienoic acids, such as prostaglandin (B15479496) E1 (PGE1) and 15-hydroxyeicosatrienoic acid (15-HETrE). These metabolites have been shown to possess vasodilatory properties, suggesting a role for (11Z,14Z)-eicosadienoic acid in the regulation of vascular tone. The vasodilatory effects are often mediated through the activation of potassium channels in vascular smooth muscle cells, leading to hyperpolarization and relaxation.

Association with Sleep Quality

Some clinical studies have indicated a negative correlation between serum levels of eicosadienoic acids and the degree of sleep disturbance. While the exact mechanism is not fully elucidated, it suggests a potential role of this fatty acid in the complex regulation of sleep-wake cycles. Further research is needed to establish a causal relationship and understand the underlying neurochemical pathways.

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of (11Z,14Z)-eicosadienoic acid.

Table 1: Receptor and Enzyme Inhibition Data

TargetLigandAssay TypeKi (Inhibition Constant)Reference
Leukotriene B4 Receptor (BLT1)(11Z,14Z)-eicosadienoic acidRadioligand Competition Binding3 µM[1]
Inosine 5'-Monophosphate Dehydrogenase (IMPDH)(11Z,14Z)-eicosadienoic acidEnzyme Inhibition Assay3.1 µM

Detailed Experimental Protocols

Leukotriene B4 (LTB4) Receptor Competition Binding Assay

Objective: To determine the binding affinity (Ki) of (11Z,14Z)-eicosadienoic acid for the LTB4 receptor.

Materials:

  • Membrane preparation from cells expressing the LTB4 receptor (e.g., porcine neutrophils).

  • Radiolabeled LTB4 (e.g., [³H]LTB4).

  • Unlabeled LTB4 (for determining non-specific binding).

  • (11Z,14Z)-eicosadienoic acid.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 1 mM CaCl₂).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Incubation: In a microtiter plate, combine the membrane preparation, a fixed concentration of [³H]LTB4 (typically at or below its Kd), and varying concentrations of (11Z,14Z)-eicosadienoic acid. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LTB4).

  • Incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow LTB4 Receptor Binding Assay Workflow A Prepare membrane fractions expressing LTB4 receptors B Incubate membranes with [3H]LTB4 and varying concentrations of (11Z,14Z)-eicosadienoic acid A->B C Separate bound and free radioligand by rapid filtration B->C D Quantify bound radioactivity using scintillation counting C->D E Calculate IC50 and Ki values D->E

Figure 4: Workflow for LTB4 receptor competition binding assay.

Inosine 5'-Monophosphate Dehydrogenase (IMPDH) Inhibition Assay

Objective: To determine the inhibitory potency (Ki) of (11Z,14Z)-eicosadienoic acid against IMPDH.

Materials:

  • Purified recombinant IMPDH enzyme.

  • Inosine 5'-monophosphate (IMP) substrate.

  • Nicotinamide adenine (B156593) dinucleotide (NAD⁺) cofactor.

  • (11Z,14Z)-eicosadienoic acid.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 1 mM EDTA).

  • Spectrophotometer capable of measuring absorbance at 340 nm.

Procedure:

  • Reaction Setup: In a UV-transparent microplate, add the assay buffer, IMPDH enzyme, and varying concentrations of (11Z,14Z)-eicosadienoic acid.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 37°C).

  • Initiate Reaction: Start the enzymatic reaction by adding a mixture of IMP and NAD⁺ to each well.

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to obtain the IC50 value. The Ki can be determined from the IC50 and the substrate concentration using appropriate enzyme kinetic models (e.g., Michaelis-Menten for competitive inhibition).

Ex Vivo Vasodilation Assay (Pressure Myography)

Objective: To assess the vasodilatory effects of the metabolites of (11Z,14Z)-eicosadienoic acid on isolated arteries.

Materials:

  • Isolated small resistance arteries (e.g., mesenteric arteries from a rat model).

  • Pressure myograph system.

  • Physiological salt solution (PSS), gassed with 95% O₂/5% CO₂.

  • Vasoconstrictor agent (e.g., phenylephrine).

  • Metabolites of (11Z,14Z)-eicosadienoic acid (e.g., PGE1, 15-HETrE).

Procedure:

  • Vessel Mounting: Dissect and mount a segment of a resistance artery onto the cannulas of the pressure myograph chamber filled with PSS.

  • Equilibration: Pressurize the vessel to a physiological pressure and allow it to equilibrate and develop myogenic tone.

  • Pre-constriction: Induce a stable submaximal constriction of the vessel using a vasoconstrictor agent.

  • Dose-Response: Cumulatively add increasing concentrations of the test metabolite to the superfusing PSS.

  • Measurement: Record the changes in the internal diameter of the vessel at each concentration.

  • Data Analysis: Express the vasodilation as a percentage of the pre-constriction. Plot the percentage of vasodilation against the logarithm of the metabolite concentration to generate a dose-response curve and determine the EC50 value (concentration that produces 50% of the maximal vasodilation).

Conclusion

This compound, through its active metabolite (11Z,14Z)-eicosadienoic acid, exhibits a multi-faceted biological profile. Its ability to antagonize the LTB4 receptor and inhibit IMPDH positions it as a molecule of interest for modulating inflammatory and proliferative processes. Furthermore, its metabolic conversion to vasodilatory eicosanoids suggests a potential role in cardiovascular regulation. The observed correlation with sleep quality opens another avenue for investigation. This technical guide provides a foundational understanding of its biological functions and the methodologies to further explore its therapeutic potential. The provided data and protocols should serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and biomedical sciences.

References

An In-depth Technical Guide to the Natural Sources of (11Z,14Z)-Icosa-11,14-dienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z,14Z)-Icosa-11,14-dienoic acid, also known as eicosadienoic acid (EDA) or dihomo-linoleic acid (20:2n-6), is a polyunsaturated omega-6 fatty acid. It serves as a key intermediate in the metabolic pathway that converts linoleic acid into arachidonic acid, a precursor for a wide range of bioactive eicosanoids. While not as abundant as other fatty acids, (11Z,14Z)-icosa-11,14-dienoic acid is found across various biological kingdoms, including fungi, plants, and animals. This technical guide provides a comprehensive overview of its natural sources, supported by quantitative data, detailed experimental protocols for its analysis, and visualizations of its metabolic context.

Natural Occurrence and Quantitative Data

(11Z,14Z)-Icosa-11,14-dienoic acid is distributed across a diverse range of organisms. The following tables summarize the quantitative data available for its concentration in various natural sources.

Fungal Sources

Certain fungi, particularly of the genera Mortierella, Rhizopus, and Trichoderma, are known to produce (11Z,14Z)-icosa-11,14-dienoic acid. While some species are reported to contain high concentrations, quantitative data in the scientific literature is still emerging for many of them.

Fungal SpeciesSample TypeConcentration (% of Total Fatty Acids)Reference
Mortierella alpinaMycelia0.11 - 0.66[1]
Rhizopus stoloniferMyceliaHigh concentration reported, specific % not available[2]
Trichoderma harzianumMyceliaHigh concentration reported, specific % not available[2]
Plant Sources

This fatty acid is notably present in the seed oils of many plant species, especially within the Pinaceae (pine) family.

Plant SpeciesFamilySample TypeConcentration (% of Total Fatty Acids)Reference
Pinus banksianaPinaceaeSeed Oil0.84[3]
Pinus caribaeaPinaceaeSeed Oil0.6[4]
Pinus cembraPinaceaeSeed OilNot specified[4]
Pinus densifloraPinaceaeSeed Oil0.6[5]
Pinus glabraPinaceaeSeed Oil0.8[6]
Pinus griffithiiPinaceaeSeed Oil0.6[3]
Pinus halepensisPinaceaeSeed OilNot specified[7]
Pinus kesiyaPinaceaeSeed Oil1.0[4]
Pinus massonianaPinaceaeSeed Oil0.7[8]
Pinus mughusPinaceaeSeed Oil0.84[4]
Pinus oocarpaPinaceaeSeed Oil0.78[6]
Pinus pinasterPinaceaeSeed Oil0.85 - 0.87[3][4]
Pinus sylvestrisPinaceaeSeed Oil1.15[4]
Pinus taedaPinaceaeSeed Oil0.74[6]
Abies cephalonicaPinaceaeSeed Oil0.42[3]
Cannabis sativaCannabaceaeNot specifiedPresent[1]
Salvia hispanicaLamiaceaeNot specifiedPresent[9][10]
Ginkgo bilobaGinkgoaceaeLipidsPresent[11]
Animal Sources

In animals, (11Z,14Z)-icosa-11,14-dienoic acid is found in various tissues and fluids, often as a minor component of the overall fatty acid profile.

Animal SpeciesSample TypeConcentration (% of Total Fatty Acids)Reference
Homo sapiens (Human)MilkPositively correlated with gestational age and birth weight[10]
Homo sapiens (Human)PlacentaPresent, involved in fatty acid transport[9]
Arbacia punctulata (Purple-spined sea urchin)GonadsPresent

Experimental Protocols

The accurate quantification of (11Z,14Z)-icosa-11,14-dienoic acid from natural sources requires a multi-step process involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and chromatographic analysis.

Lipid Extraction

The choice of extraction method depends on the sample matrix. The Folch and Bligh & Dyer methods are commonly employed for their efficiency in extracting a broad range of lipids.

1. Folch Method (for general lipid extraction):

  • Homogenization: Homogenize the tissue or cell sample in a 2:1 (v/v) chloroform (B151607):methanol mixture.

  • Washing: Add 0.2 volumes of a 0.9% NaCl solution to the homogenate to facilitate phase separation.

  • Phase Separation: Centrifuge the mixture to separate the chloroform phase (containing lipids) from the aqueous-methanolic phase.

  • Collection: Carefully collect the lower chloroform phase.

  • Drying: Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

2. Bligh & Dyer Method (suitable for samples with high water content):

  • Homogenization: Homogenize the sample in a 1:2:0.8 (v/v/v) mixture of chloroform:methanol:water.

  • Phase Separation: Add an additional 1 volume of chloroform and 1 volume of water to induce phase separation. Centrifuge to clarify the layers.

  • Collection: Collect the lower chloroform phase.

  • Drying: Evaporate the solvent to yield the lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation (Transesterification)

For analysis by gas chromatography, the fatty acids in the lipid extract are converted to their more volatile methyl esters.

Acid-Catalyzed Transesterification:

  • Reagent: Use a solution of 1-2% sulfuric acid or 5% HCl in anhydrous methanol.

  • Reaction: Add the reagent to the dried lipid extract and heat at 70-80°C for 1-2 hours in a sealed vial.

  • Extraction: After cooling, add water and extract the FAMEs with a non-polar solvent like hexane (B92381) or petroleum ether.

  • Washing: Wash the organic phase with a dilute salt solution to remove any remaining acid.

  • Drying: Dry the hexane layer over anhydrous sodium sulfate (B86663) and then evaporate the solvent or directly inject an aliquot into the GC.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the identification and quantification of FAMEs.

  • Gas Chromatograph (GC) Conditions:

    • Column: A polar capillary column, such as a BPX70 or a similar cyanopropyl polysiloxane phase, is recommended for good separation of FAME isomers.

    • Carrier Gas: Helium or hydrogen.

    • Injection: Split or splitless injection depending on the concentration of the sample.

    • Temperature Program: A typical temperature program starts at a lower temperature (e.g., 100°C), ramps up to a higher temperature (e.g., 240°C) to elute all FAMEs, and includes a hold at the final temperature.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Detection: Scan mode for identification of unknown peaks by library matching and Selected Ion Monitoring (SIM) mode for targeted quantification of (11Z,14Z)-icosa-11,14-dienoic acid methyl ester for higher sensitivity.

  • Quantification: An internal standard (e.g., heptadecanoic acid, C17:0) should be added at the beginning of the extraction process for accurate quantification. A calibration curve with a certified standard of (11Z,14Z)-icosa-11,14-dienoic acid methyl ester is used to determine the concentration in the samples.

Signaling Pathways and Logical Relationships

(11Z,14Z)-Icosa-11,14-dienoic acid is a crucial intermediate in the omega-6 fatty acid metabolic pathway. The following diagrams illustrate its biosynthesis and the general workflow for its analysis.

experimental_workflow cluster_sample Sample Preparation cluster_extraction Lipid Extraction cluster_derivatization Derivatization cluster_analysis Analysis NaturalSource Natural Source (Fungi, Plant, Animal) Homogenization Homogenization NaturalSource->Homogenization LipidExtraction Lipid Extraction (e.g., Folch Method) Homogenization->LipidExtraction TotalLipids Total Lipid Extract LipidExtraction->TotalLipids Transesterification Transesterification (Acid-Catalyzed) TotalLipids->Transesterification FAMEs Fatty Acid Methyl Esters (FAMEs) Transesterification->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Identification and Quantification GCMS->Data

Fig. 1: Experimental workflow for the analysis of (11Z,14Z)-icosa-11,14-dienoic acid.

metabolic_pathway cluster_omega6 Omega-6 Fatty Acid Metabolism LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase EDA (11Z,14Z)-Icosa-11,14-dienoic Acid (20:2n-6) LA->EDA Elongase DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA Elongase EDA->DGLA Δ8-desaturase AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase Prostanoids Anti-inflammatory Series-1 Prostanoids DGLA->Prostanoids COX enzymes HETrE 15-HETrE DGLA->HETrE 15-lipoxygenase

Fig. 2: Metabolic pathway of (11Z,14Z)-icosa-11,14-dienoic acid and its derivatives.

Conclusion

(11Z,14Z)-Icosa-11,14-dienoic acid is a naturally occurring fatty acid with a widespread but generally low-level distribution in fungi, plants, and animals. Its role as a key intermediate in the synthesis of arachidonic acid and its potential for conversion into anti-inflammatory compounds make it a molecule of interest for researchers in nutrition, biochemistry, and drug development. The data and protocols presented in this guide provide a solid foundation for further investigation into the natural sources and biological activities of this important omega-6 fatty acid. Further research is warranted to obtain more extensive quantitative data from a broader range of organisms and to fully elucidate its physiological roles.

References

(11Z,14Z)-Ethyl icosa-11,14-dienoate CAS number and chemical structure.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (11Z,14Z)-Ethyl icosa-11,14-dienoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a derivative of the omega-6 polyunsaturated fatty acid dihomo-γ-linolenic acid, is a molecule of interest in lipid research. This technical guide provides a comprehensive overview of its chemical properties, and, due to the limited direct research on the ethyl ester, extrapolates its potential biological significance from studies conducted on its corresponding free fatty acid and methyl ester. This document summarizes its chemical structure, CAS number, and known applications, alongside posited biological activities and metabolic pathways. Detailed experimental protocols from related compounds are provided to guide future research.

Chemical Identity and Properties

This compound is the ethyl ester of the 20-carbon fatty acid, eicosadienoic acid, which contains two cis double bonds at the 11th and 14th positions.

Chemical Structure:

(A simplified representation of the double bond configuration)

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 103213-62-3[1][2]
Molecular Formula C₂₂H₄₀O₂[2]
Molecular Weight 336.55 g/mol [2]
Appearance Yellow liquid[2]
Storage Temperature -20°C[2]
Solubility Soluble in Dichloromethane[2]

Synthesis and Known Applications

Synthesis

This compound is primarily synthesized through the esterification of (11Z,14Z)-icosa-11,14-dienoic acid with ethanol (B145695).

Known Applications

The primary documented application of this compound is as an intermediate in the chemical synthesis of Ethyl 11,14-Diepoxyeicosanoate.[2] This diepoxy derivative is utilized as a standard for the determination of epoxidized soybean oil in food products.[2]

Biological Activity and Signaling Pathways (Inferred from Related Compounds)

Direct experimental data on the biological activity of this compound is limited. However, extensive research on the parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid (also known as dihomo-γ-linolenic acid or DGLA), and its methyl ester allows for informed postulation of the ethyl ester's potential roles. Ester forms of fatty acids are often used in research as they are more lipid-soluble, facilitating their use in cell culture and in vivo studies.

Potential Biological Activities
  • Anti-inflammatory Effects: (11Z,14Z)-icosa-11,14-dienoic acid is a precursor to anti-inflammatory eicosanoids. It can be metabolized to prostaglandin (B15479496) E₁ (PGE₁) and 15-hydroxyeicosatrienoic acid (15-HETrE), both of which possess anti-inflammatory properties.

  • Enzyme Inhibition: The related methyl ester has been shown to be a competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase.

  • Receptor Binding: (11Z,14Z)-icosa-11,14-dienoic acid can inhibit the binding of the potent inflammatory mediator leukotriene B4 (LTB4) to its receptors on neutrophils.

Metabolic Pathway of the Parent Fatty Acid

The parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid, is a key intermediate in the omega-6 fatty acid metabolic pathway.

Metabolic Pathway of (11Z,14Z)-icosa-11,14-dienoic acid Linoleic_Acid Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (GLA, 18:3n-6) Linoleic_Acid->GLA Δ6-desaturase DGLA (11Z,14Z)-icosa-11,14-dienoic acid (DGLA, 20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA, 20:4n-6) DGLA->AA Δ5-desaturase PGE1 Prostaglandin E₁ (Anti-inflammatory) DGLA->PGE1 COX enzymes Series1_TX Series-1 Thromboxanes (Anti-aggregatory) DGLA->Series1_TX COX enzymes Series2_PG_LT Series-2 Prostaglandins & Leukotrienes (Pro-inflammatory) AA->Series2_PG_LT COX/LOX enzymes

Caption: Metabolic conversion of (11Z,14Z)-icosa-11,14-dienoic acid.

Potential Signaling Pathway Modulation

Based on predictive models for similar compounds, this compound may modulate key cellular signaling pathways.

Potential Signaling Pathway Modulation Compound (11Z,14Z)-Ethyl icosa-11,14-dienoate PI3K_Akt PI3K-Akt Pathway Compound->PI3K_Akt NF_kB NF-κB Pathway Compound->NF_kB cAMP cAMP Pathway Compound->cAMP Calcium Calcium Signaling Compound->Calcium Cell_Processes Cellular Proliferation, Inflammation, Apoptosis PI3K_Akt->Cell_Processes NF_kB->Cell_Processes cAMP->Cell_Processes Calcium->Cell_Processes

Caption: Predicted modulation of cellular signaling pathways.

Experimental Protocols (Derived from Related Compounds)

The following are generalized protocols based on methodologies used for the parent fatty acid and its methyl ester. These should be adapted and optimized for studies involving this compound.

Cell Culture Treatment
  • Preparation of Stock Solution: Dissolve this compound in an appropriate solvent (e.g., ethanol or DMSO) to create a concentrated stock solution.

  • Cell Seeding: Plate cells (e.g., macrophages for inflammation studies) at a desired density in culture plates and allow them to adhere overnight.

  • Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of the ethyl ester. A vehicle control (solvent only) should be run in parallel.

  • Incubation: Incubate the cells for the desired period (e.g., 24-48 hours) before proceeding with downstream assays.

Analysis of Fatty Acid Uptake and Metabolism
  • Lipid Extraction: After incubation, wash the cells with PBS and harvest. Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.

  • Transesterification: Convert the fatty acid ethyl esters to fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis. This is typically done by incubation with methanolic HCl or BF₃-methanol.

  • GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry to identify and quantify the fatty acid composition of the cells.

Enzyme Inhibition Assay (Example: Inosine 5'-monophosphate dehydrogenase)
  • Assay Buffer: Prepare an appropriate assay buffer containing the enzyme, its substrate (IMP), and the cofactor (NAD⁺).

  • Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent) to the assay mixture.

  • Enzyme Reaction: Initiate the reaction by adding the enzyme. Monitor the rate of NAD⁺ reduction to NADH by measuring the increase in absorbance at 340 nm.

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten).

Table 2: Quantitative Data for Related Eicosadienoic Acid Compounds

CompoundAssayResult (Ki)Reference
(11Z,14Z)-icosa-11,14-dienoic acidInhibition of inosine 5'-monophosphate dehydrogenase3.1 µM
(11Z,14Z)-icosa-11,14-dienoic acidInhibition of LTB4 binding to neutrophil receptors3.0 µM

Conclusion

This compound is a fatty acid ester with a defined chemical identity and a primary role as a synthetic intermediate. While direct biological data is sparse, the well-documented activities of its parent fatty acid and methyl ester suggest its potential as a modulator of inflammatory responses and cellular signaling. This guide provides a foundation for researchers to explore the therapeutic and biological relevance of this compound, with the caveat that the biological activities and pathways described are predictive and require experimental validation for the ethyl ester itself. The provided protocols offer a starting point for such investigations.

References

A Technical Guide to the Metabolic Pathway of Dihomo-γ-Linolenic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the metabolic fate of dihomo-γ-linolenic acid (DGLA) ethyl ester, a pro-drug that serves as a precursor to the biologically active omega-6 fatty acid, DGLA. This document outlines the enzymatic conversion of the ethyl ester, the subsequent metabolic pathways of DGLA, quantitative data on these processes, detailed experimental protocols for metabolite analysis, and visualizations of the key metabolic and signaling cascades.

Introduction: From Prodrug to Bioactive Metabolites

Dihomo-γ-linolenic acid (20:3n-6) is a polyunsaturated fatty acid (PUFA) positioned at a critical juncture in the eicosanoid synthesis pathway. While present in tissues at low concentrations, its metabolic products have significant anti-inflammatory and vasodilatory properties, making it a molecule of great interest in therapeutic development. DGLA ethyl ester is a more stable form used for supplementation, which, upon ingestion, is rapidly hydrolyzed to release the free fatty acid, DGLA.

The biological significance of DGLA lies in its role as a substrate for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, leading to the production of the 1-series prostaglandins (B1171923) and 15-hydroxyeicosatrienoic acid (15-HETrE), respectively. These metabolites often exhibit physiological effects that are distinct from, and sometimes opposing to, the eicosanoids derived from arachidonic acid (AA).

Metabolic Conversion of Dihomo-γ-Linolenic Acid Ethyl Ester

Hydrolysis of the Ethyl Ester

The initial and rate-limiting step in the bioavailability of DGLA from its ethyl ester form is hydrolysis. This conversion is rapid and occurs both in the gastrointestinal tract and in the bloodstream.

  • Gastrointestinal Hydrolysis: Following oral administration, DGLA ethyl ester is substantially degraded to free DGLA and ethanol (B145695) within the duodenum. The hydrolysis in the stomach is limited.

  • Blood-Mediated Hydrolysis: Fatty acid ethyl esters (FAEEs) that enter the circulation are quickly hydrolyzed by cellular components of the blood, including red blood cells, white blood cells, and platelets, with a reported half-life of approximately 58 seconds. Cell-free plasma exhibits minimal hydrolytic activity.

The Metabolic Pathways of Dihomo-γ-Linolenic Acid

Once liberated, DGLA is incorporated into the phospholipid membranes of cells and can be released by phospholipases to undergo enzymatic conversion into various bioactive eicosanoids. The two primary pathways for DGLA metabolism are the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

Cyclooxygenase (COX) Pathway

DGLA is a substrate for both COX-1 and COX-2 enzymes, leading to the production of 1-series prostanoids.

  • Prostaglandin (B15479496) Synthesis: DGLA is converted to prostaglandin G1 (PGG1) and then to prostaglandin H1 (PGH1) by the COX enzymes. PGH1 is then further metabolized by specific synthases into various prostaglandins, most notably prostaglandin E1 (PGE1).[1][2][3] PGE1 is known for its potent vasodilatory and anti-inflammatory effects.[1][3]

  • Thromboxane (B8750289) Synthesis: While PGH1 can theoretically be converted to thromboxane A1 (TXA1), studies have shown that human platelet microsomes do not effectively synthesize TXA1 from its endoperoxide precursor.

Lipoxygenase (LOX) Pathway

DGLA is also a substrate for lipoxygenase enzymes, primarily 15-lipoxygenase (15-LOX).

  • 15-HETrE Synthesis: The major product of the 15-LOX pathway is 15-(S)-hydroxy-8,11,13-eicosatrienoic acid (15-HETrE).[1][2] This metabolite has been shown to possess anti-inflammatory and anti-proliferative properties.[1]

  • Inhibition of Leukotriene Synthesis: DGLA is not a substrate for 5-lipoxygenase, the enzyme that initiates the synthesis of pro-inflammatory leukotrienes from arachidonic acid. Furthermore, both DGLA and its metabolite 15-HETrE can inhibit the formation of leukotriene B4 (LTB4) from arachidonic acid.

Conversion to Arachidonic Acid (AA)

A minor fraction of DGLA can be converted to arachidonic acid (AA) through the action of the Δ5-desaturase enzyme. However, the activity of this enzyme is limited in many cell types, leading to an accumulation of DGLA rather than AA, especially with dietary supplementation of DGLA precursors.[1]

Quantitative Data on DGLA Metabolism

The following tables summarize key quantitative data related to the enzymatic metabolism of DGLA.

Table 1: Enzyme Kinetic Parameters for DGLA and AA Metabolism by Cyclooxygenases

SubstrateEnzymeKm (µM)Vmax (relative to AA with COX-1)
Dihomo-γ-Linolenic Acid (DGLA)COX-15.20.5
Arachidonic Acid (AA)COX-14.81.0
Dihomo-γ-Linolenic Acid (DGLA)COX-25.91.2
Arachidonic Acid (AA)COX-25.01.2

Data synthesized from studies on ovine COX enzymes. The Vmax values are presented relative to the activity of COX-1 with arachidonic acid.

Table 2: DGLA Metabolite Concentrations in Biological Systems

Biological SystemTreatmentMetaboliteConcentration
Rabbit Renal PapillaDGLA Ethyl Ester (1 g/kg/day for 25 days)Prostaglandin E1 (PGE1)Increased secretion
Human NeutrophilsDGLA (exogenous)15-HETrEMajor metabolite
Human NeutrophilsDGLA (exogenous)Leukotriene B4 (LTB4)IC50 = 40 µM (inhibition)
Human Neutrophils15-HETrE (exogenous)Leukotriene B4 (LTB4)IC50 = 0.2 µM (inhibition)

Experimental Protocols

Quantification of DGLA and its Metabolites by LC-MS/MS

This protocol outlines a general procedure for the analysis of DGLA and its metabolites in plasma samples.

1. Sample Preparation (Hydrolysis and Extraction):

  • To a 200 µL plasma sample in a glass test tube, add an appropriate internal standard (e.g., deuterated arachidonic acid, AA-d8).
  • Add 1 mL of a 4:1 (v/v) mixture of acetonitrile (B52724) and 37% hydrochloric acid.
  • Cap the tubes with Teflon-lined screw caps (B75204) and incubate at 90°C for 2 hours to hydrolyze the fatty acids from their esterified forms.
  • After cooling to room temperature, extract the fatty acids by adding 2 mL of hexane (B92381) and vortexing thoroughly.
  • Centrifuge to separate the phases and transfer the upper hexane layer to a new tube.
  • Evaporate the hexane under a stream of nitrogen.
  • Reconstitute the dried extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).
  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
  • Mobile Phase B: Acetonitrile.
  • Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analytes.
  • Flow Rate: 0.45 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometry Detection:
  • Ionization Mode: Negative Electrospray Ionization (ESI-).
  • Analysis Mode: Multiple Reaction Monitoring (MRM).
  • MRM Transitions: Specific precursor-to-product ion transitions for DGLA, PGE1, 15-HETrE, and the internal standard should be optimized.

Quantification of Prostaglandin E1 by Enzyme Immunoassay (EIA)

This protocol provides a general workflow for a competitive EIA to measure PGE1 concentrations.

1. Sample Preparation:

  • For samples with low expected PGE1 concentrations (e.g., plasma, urine), an extraction and purification step is necessary.
  • Acidify the sample to approximately pH 3.5 with 2N HCl.
  • Apply the acidified sample to a pre-conditioned C18 solid-phase extraction (SPE) column.
  • Wash the column with water, followed by 15% ethanol, and then hexane to remove interfering substances.
  • Elute PGE1 from the column with ethyl acetate.
  • Evaporate the ethyl acetate under a stream of nitrogen.
  • Reconstitute the sample in the provided assay buffer.

2. EIA Procedure:

  • Add standards, controls, and prepared samples to the wells of a microplate pre-coated with a capture antibody (e.g., donkey anti-sheep IgG).
  • Add PGE1-alkaline phosphatase conjugate to each well.
  • Add a specific primary antibody against PGE1 to each well.
  • Incubate the plate for a specified time (e.g., 2 hours) at room temperature on a shaker. During this incubation, the PGE1 in the sample competes with the PGE1-enzyme conjugate for binding to the primary antibody.
  • Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
  • Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to each well. The alkaline phosphatase on the bound conjugate will convert the substrate into a colored product.
  • Incubate the plate for a specified time to allow for color development.
  • Stop the enzyme reaction by adding a stop solution.
  • Read the absorbance of each well at 405 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of PGE1 in the sample.
  • Calculate the PGE1 concentration in the samples by comparing their absorbance to a standard curve generated from the standards.

Visualizations of Metabolic and Signaling Pathways

Dihomo-γ-Linolenic Acid Metabolic Pathway

DGLA_Metabolism cluster_hydrolysis Hydrolysis cluster_cox COX Pathway cluster_lox LOX Pathway cluster_desaturase Desaturation DGLA_EE DGLA Ethyl Ester DGLA Dihomo-γ-Linolenic Acid (DGLA) DGLA_EE->DGLA Esterases PGH1 PGH1 DGLA->PGH1 COX-1/2 HETrE 15-HETrE DGLA->HETrE 15-LOX AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase PGE1 Prostaglandin E1 (PGE1) PGH1->PGE1 PGE Synthase

Caption: Metabolic fate of Dihomo-γ-Linolenic Acid (DGLA).

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow start Plasma Sample step1 Add Internal Standard start->step1 step2 Acid Hydrolysis (90°C, 2h) step1->step2 step3 Liquid-Liquid Extraction (Hexane) step2->step3 step4 Evaporation step3->step4 step5 Reconstitution step4->step5 step6 LC-MS/MS Analysis (C18, ESI-, MRM) step5->step6 end Data Analysis & Quantification step6->end

Caption: Workflow for DGLA metabolite analysis by LC-MS/MS.

Prostaglandin E1 (PGE1) Signaling Pathway

PGE1_Signaling PGE1 PGE1 EP_Receptor EP2/EP4 Receptors (GPCR) PGE1->EP_Receptor G_Protein Gs EP_Receptor->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., anti-inflammatory genes) CREB->Gene_Expression

Caption: Simplified PGE1 signaling cascade via EP receptors.

15-HETrE Signaling Pathway

HETrE_Signaling cluster_ppar PPAR Activation cluster_nfkb NF-κB Inhibition HETrE 15-HETrE PPAR PPARγ/δ HETrE->PPAR IKK IKK HETrE->IKK Inhibits RXR RXR PPAR->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression (e.g., anti-inflammatory, metabolic genes) PPRE->Gene_Expression IkB IκB IKK->IkB Inhibits Phosphorylation NFkB NF-κB IkB->NFkB Sequesters Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes

Caption: Potential signaling mechanisms of 15-HETrE.

References

Unraveling the Cellular Mechanisms of (11Z,14Z)-Ethyl Icosa-11,14-dienoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z)-Ethyl icosa-11,14-dienoate is an ethyl ester of a naturally occurring omega-6 polyunsaturated fatty acid. While direct experimental data on the ethyl ester is limited, its biological activity is primarily attributed to its hydrolysis product, (11Z,14Z)-icosa-11,14-dienoic acid. This guide delineates the current understanding of the compound's mechanism of action at the cellular level, focusing on its role as a metabolic precursor and its interactions with key enzymes and signaling pathways. Evidence points towards its involvement in anti-inflammatory processes through the antagonism of the leukotriene B4 receptor and inhibition of inosine (B1671953) 5'-monophosphate dehydrogenase. Furthermore, as an omega-6 fatty acid, it is implicated in the modulation of critical cellular signaling cascades, including the PI3K-Akt and NF-κB pathways. This document provides a comprehensive overview of these mechanisms, supported by available quantitative data, detailed experimental methodologies, and visual representations of the involved pathways to facilitate further research and drug development efforts.

Introduction: From Ester to Active Acid

This compound is utilized in research as a more lipid-soluble precursor to its biologically active form, (11Z,14Z)-icosa-11,14-dienoic acid. It is presumed that upon cellular uptake, intracellular esterases hydrolyze the ethyl ester, releasing the free fatty acid to exert its effects. This conversion is a common metabolic fate for fatty acid ethyl esters, allowing for efficient delivery of the active carboxylic acid into cells.

The parent compound, 11,14-eicosadienoic acid, is an omega-6 polyunsaturated fatty acid (PUFA) that serves as an intermediate in the metabolic cascade originating from the essential fatty acid, linoleic acid. It can be further metabolized to other significant bioactive lipids, such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA), placing it at a crucial juncture in the synthesis of eicosanoids, a class of signaling molecules that regulate inflammation and immunity.

Core Mechanisms of Action

The cellular effects of (11Z,14Z)-icosa-11,14-dienoic acid are multifaceted, primarily revolving around its ability to interact with specific enzymes and receptors, and to modulate intracellular signaling pathways.

Direct Molecular Targeting

2.1.1. Leukotriene B4 (LTB4) Receptor Antagonism

Leukotriene B4 is a potent lipid mediator of inflammation, attracting and activating immune cells such as neutrophils. (11Z,14Z)-icosa-11,14-dienoic acid has been shown to act as a competitive antagonist at the LTB4 receptor on neutrophils.[1] This action impedes the pro-inflammatory signaling of LTB4, suggesting a direct anti-inflammatory mechanism.

2.1.2. Inhibition of Inosine 5'-monophosphate Dehydrogenase (IMPDH)

IMPDH is a rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis. The proliferation of immune cells, particularly lymphocytes, is highly dependent on this pathway. (11Z,14Z)-icosa-11,14-dienoic acid competitively inhibits IMPDH, thereby potentially exerting an immunosuppressive effect by limiting the proliferative capacity of these cells.[2]

Quantitative Data on Molecular Interactions

The following table summarizes the known inhibitory constants (Ki) for the interaction of (11Z,14Z)-icosa-11,14-dienoic acid with its molecular targets.

TargetLigandAssay TypeKi ValueReference
Leukotriene B4 (LTB4) Receptor(11Z,14Z)-icosa-11,14-dienoic acid[3H]LTB4 binding to pig neutrophil membranes3.0 µM[1]
Inosine 5'-monophosphate Dehydrogenase (IMPDH)(11Z,14Z)-icosa-11,14-dienoic acidCompetitive Inhibition Assay3.1 µM[2]

Modulation of Intracellular Signaling Pathways

As an omega-6 fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid and its metabolites are predicted to influence key signaling pathways that regulate inflammation, cell survival, and proliferation.

PI3K-Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and metabolism. Some omega-6 fatty acids, such as arachidonic acid, have been shown to activate this pathway.[3] Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream targets to mediate its effects. The influence of 11,14-eicosadienoic acid on this pathway warrants further investigation to fully elucidate its role in cellular signaling.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Studies have indicated that 11,14-eicosadienoic acid can modulate the production of pro-inflammatory mediators in murine macrophages, suggesting an interaction with the NF-κB signaling cascade.[4] Omega-6 fatty acids can have both pro- and anti-inflammatory effects on NF-κB signaling depending on the cellular context and the specific metabolites produced.

Visualizing the Mechanisms

To provide a clearer understanding of the complex interactions, the following diagrams illustrate the metabolic context and the signaling pathways influenced by this compound.

cluster_uptake Cellular Uptake and Activation Ethyl_Icosa (11Z,14Z)-Ethyl icosa-11,14-dienoate Esterases Intracellular Esterases Ethyl_Icosa->Esterases Hydrolysis Icosa_Acid (11Z,14Z)-icosa-11,14-dienoic acid (Active Form) Esterases->Icosa_Acid cluster_targets Direct Molecular Targets Icosa_Acid (11Z,14Z)-icosa-11,14-dienoic acid LTB4_R LTB4 Receptor Icosa_Acid->LTB4_R Antagonism (Ki = 3.0 µM) IMPDH IMPDH Icosa_Acid->IMPDH Inhibition (Ki = 3.1 µM) Inflammation Inflammation LTB4_R->Inflammation Immune_Cell_Proliferation Immune Cell Proliferation IMPDH->Immune_Cell_Proliferation cluster_pathways Modulation of Signaling Pathways Omega6_PUFA (11Z,14Z)-icosa-11,14-dienoic acid (Omega-6 PUFA) PI3K PI3K Omega6_PUFA->PI3K Modulates NFkB NF-κB Omega6_PUFA->NFkB Modulates Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response

References

In Vitro Profile of (11Z,14Z)-Ethyl icosa-11,14-dienoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro studies related to (11Z,14Z)-Ethyl icosa-11,14-dienoate. This compound is the ethyl ester of (11Z,14Z)-icosa-11,14-dienoic acid, an omega-6 polyunsaturated fatty acid. In research settings, ethyl and methyl esters of fatty acids are frequently utilized as more lipid-soluble surrogates for the naturally occurring free fatty acids, facilitating their incorporation into cell culture media and experimental diets to investigate their effects on cellular processes. Much of the currently available biological activity data has been generated from studies on the parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid. This guide synthesizes the existing data on the parent compound and provides context for the use of its ethyl ester in in vitro applications.

Biochemical and Cellular Interactions

(11Z,14Z)-Icosa-11,14-dienoic acid, the parent compound of the ethyl ester, has been shown to interact with key enzymes and receptors involved in inflammatory and cellular signaling pathways.

Enzymatic Inhibition

The parent fatty acid is a competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.

Receptor Binding

(11Z,14Z)-Icosa-11,14-dienoic acid also acts as an antagonist at the leukotriene B4 (LTB4) receptor. LTB4 is a potent lipid mediator of inflammation, and its receptor is found on neutrophils.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on the parent compound, (11Z,14Z)-icosa-11,14-dienoic acid.

TargetAssay TypeTest CompoundValueUnits
Inosine 5'-monophosphate dehydrogenase (IMPDH) type IIEnzyme Inhibition(11Z,14Z)-Icosa-11,14-dienoic acid16.1µM (IC50)
Inosine 5'-monophosphate dehydrogenase (IMPDH) type IICompetitive Inhibition(11Z,14Z)-Icosa-11,14-dienoic acid3.1µM (Ki)
Leukotriene B4 (LTB4) ReceptorReceptor Binding(11Z,14Z)-Icosa-11,14-dienoic acid3.0µM (Ki)

Predicted Signaling Pathway Modulation

Based on studies of related polyunsaturated fatty acids and their metabolites, (11Z,14Z)-icosa-11,14-dienoic acid and its ethyl ester are predicted to modulate key cellular signaling pathways, including the PI3K-Akt and NF-κB pathways. Dihomo-γ-linolenic acid (DGLA), a metabolite of (11Z,14Z)-icosa-11,14-dienoic acid, has been shown to have anti-inflammatory effects.

PI3K-Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth. Some polyunsaturated fatty acids have been shown to influence this pathway, which could contribute to their biological activities.

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Phosphorylates Cell_Response Cell Survival, Growth, Proliferation Downstream_Targets->Cell_Response PUFA (11Z,14Z)-Icosa-11,14-dienoic acid (Predicted) PUFA->PI3K PUFA->Akt

Caption: Predicted modulation of the PI3K-Akt signaling pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses. The inhibition of this pathway is a common mechanism for anti-inflammatory compounds. Dihomo-γ-linolenic acid, a metabolite of the parent acid, has been suggested to be involved in the modulation of transcription factors like NF-κB.[1]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK_Complex IKK Complex Inflammatory_Stimulus->IKK_Complex Activates IkB IκBα IKK_Complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->NFkB Releases PUFA (11Z,14Z)-Icosa-11,14-dienoic acid (Predicted) PUFA->IKK_Complex DNA DNA (κB sites) NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Predicted inhibition of the NF-κB signaling pathway.

Experimental Protocols

Preparation of Fatty Acid Ester-BSA Complex

This protocol describes the preparation of a stock solution of the fatty acid ester complexed with bovine serum albumin (BSA) to enhance its solubility in aqueous cell culture medium.

Materials:

  • This compound

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Ethanol (B145695) (200 proof)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

  • Water bath or heat block

Procedure:

  • Prepare a stock solution of this compound in ethanol. For example, dissolve 10 mg of the ester in 1 ml of ethanol to make a 10 mg/ml stock.

  • Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free culture medium.

  • Gently warm the BSA solution to 37°C.

  • Slowly add the ethanolic stock solution of the fatty acid ester to the warm BSA solution while gently vortexing. The final concentration of ethanol in the culture medium should not exceed 0.1% to avoid solvent toxicity.

  • Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.

  • Sterile-filter the final fatty acid ester-BSA complex solution through a 0.22 µm filter.

  • The stock solution can be stored at -20°C for short-term use.

General Cell Culture Treatment Workflow

This workflow outlines the steps for treating cultured cells with the prepared fatty acid ester-BSA complex.

Experimental_Workflow Cell_Seeding Seed cells in appropriate culture plates Incubation1 Incubate until cells reach desired confluency (e.g., 24-48 hours) Cell_Seeding->Incubation1 Prepare_Treatment Prepare Fatty Acid Ester-BSA complex working solutions by diluting stock in media Incubation1->Prepare_Treatment Cell_Treatment Remove old media and add treatment media to cells Prepare_Treatment->Cell_Treatment Incubation2 Incubate for the desired treatment duration (e.g., 1-72 hours) Cell_Treatment->Incubation2 Endpoint_Assay Perform endpoint assays (e.g., cell viability, gene expression, protein analysis) Incubation2->Endpoint_Assay Data_Analysis Data Analysis Endpoint_Assay->Data_Analysis

References

A Technical Guide to Research-Grade (11Z,14Z)-Ethyl icosa-11,14-dienoate for Scientific Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing (11Z,14Z)-Ethyl icosa-11,14-dienoate. This document provides an in-depth overview of its chemical properties, commercial availability, and biological significance, with a focus on its role in lipid signaling pathways.

Introduction

This compound is the ethyl ester form of (11Z,14Z)-eicosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid (PUFA). As a lipid molecule, it plays a role in various physiological processes and is a precursor to potent signaling molecules. This guide will delve into the technical details necessary for its effective use in a research setting.

Chemical and Physical Properties

This compound is a yellow, liquid ester. Key chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 103213-62-3[1]
Molecular Formula C22H40O2[1]
Molecular Weight 336.55 g/mol [1]
Form Liquid[1]
Color Yellow[1]
Storage Temperature -20°C[1]
Solubility Dichloromethane[1]

Commercial Suppliers of Research-Grade this compound

A variety of chemical suppliers offer research-grade this compound. The following table provides a comparative summary of offerings from prominent suppliers. Researchers are advised to consult the suppliers' websites for the most current information and to request certificates of analysis for lot-specific data.

SupplierCatalog NumberPurityAvailable QuantitiesFormulation
American Custom Chemicals Corporation LIP000121698.00%5gNot specified
AHH MT-1165698%5gNot specified
TRC E103215Not specified10mg, 25mg, 50mgNot specified
Yichang Zhongyitai Trading Co., Ltd. Not specifiedNot specifiedNot specifiedNot specified
Shenzhen Regent Biochemical Technology Co., Ltd. Not specifiedNot specifiedNot specifiedNot specified
Shanghai Kaiwei Chemical Technology Co., Ltd. Not specifiedNot specifiedNot specifiedNot specified
Bide Pharmatech Ltd. Not specifiedNot specifiedNot specifiedNot specified
Shanghai Jieshikai Biotechnology Co., Ltd. Not specifiedNot specifiedNot specifiedNot specified
SHANGHAI ZZBIO CO., LTD. Not specifiedNot specifiedNot specifiedNot specified

Biological Significance and Signaling Pathways

(11Z,14Z)-Eicosadienoic acid, the parent fatty acid of the title compound, is an important intermediate in the metabolism of omega-6 fatty acids. It is a precursor to longer-chain omega-6 fatty acids such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA). These fatty acids are key components of cell membranes and are precursors to a class of signaling molecules called eicosanoids.

Eicosanoids, which include prostaglandins, thromboxanes, and leukotrienes, are potent lipid mediators that regulate a wide range of physiological and pathological processes, including inflammation, immunity, and cardiovascular function. The balance between the different types of eicosanoids is crucial for maintaining homeostasis.

Metabolic Pathway of (11Z,14Z)-Eicosadienoic Acid

The metabolic conversion of linoleic acid to arachidonic acid involves a series of desaturation and elongation steps. (11Z,14Z)-Eicosadienoic acid is an intermediate in this pathway.

metabolic_pathway Linoleic Acid Linoleic Acid γ-Linolenic Acid γ-Linolenic Acid Linoleic Acid->γ-Linolenic Acid Δ6-desaturase (11Z,14Z)-Eicosadienoic Acid (11Z,14Z)-Eicosadienoic Acid Linoleic Acid->(11Z,14Z)-Eicosadienoic Acid Elongase Dihomo-γ-linolenic Acid (DGLA) Dihomo-γ-linolenic Acid (DGLA) γ-Linolenic Acid->Dihomo-γ-linolenic Acid (DGLA) Elongase Arachidonic Acid (AA) Arachidonic Acid (AA) Dihomo-γ-linolenic Acid (DGLA)->Arachidonic Acid (AA) Δ5-desaturase (11Z,14Z)-Eicosadienoic Acid->Dihomo-γ-linolenic Acid (DGLA) Δ8-desaturase

Caption: Metabolic pathway of (11Z,14Z)-Eicosadienoic Acid.

Role in Inflammatory Signaling

Dihomo-γ-linolenic acid (DGLA), a downstream metabolite of (11Z,14Z)-eicosadienoic acid, can be metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce signaling molecules with predominantly anti-inflammatory properties. In contrast, arachidonic acid (AA) is metabolized to pro-inflammatory eicosanoids. The balance between the metabolism of DGLA and AA is therefore critical in regulating the inflammatory response.[2][3][4]

Caption: DGLA and AA in inflammatory signaling.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following sections outline general procedures for the synthesis, purification, and analysis of this compound.

Synthesis

A common method for the synthesis of unsaturated fatty acid esters is through the Wittig reaction, which allows for the stereospecific formation of carbon-carbon double bonds.[5][6] A plausible synthetic route for this compound would involve the coupling of an appropriate phosphonium (B103445) ylide with an aldehyde.

General Wittig Reaction Workflow:

wittig_synthesis Phosphonium_Salt Triphenylphosphonium salt of an alkyl halide Ylide Phosphonium Ylide Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Alkene (Z)-Alkene Ylide->Alkene Reaction with Aldehyde Aldehyde Aldehyde Aldehyde->Alkene Triphenylphosphine_oxide Triphenylphosphine oxide Alkene->Triphenylphosphine_oxide Final_Product Final_Product Alkene->Final_Product Further steps if needed

Caption: General workflow for Wittig synthesis.

For the synthesis of this compound, a multi-step synthesis would likely be required, potentially involving the coupling of two fragments to generate the desired diene system with the correct stereochemistry.

Purification

Purification of the synthesized ethyl ester is critical to remove starting materials, byproducts, and any isomers that may have formed. A combination of chromatographic techniques is typically employed.

General Purification Workflow:

  • Extraction: The crude reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether, hexane) and washing with aqueous solutions to remove water-soluble impurities.

  • Flash Column Chromatography: The crude product is then subjected to flash column chromatography on silica (B1680970) gel. A solvent gradient (e.g., hexane/ethyl acetate) is used to elute the desired product.

  • High-Performance Liquid Chromatography (HPLC): For higher purity, reversed-phase HPLC can be used to separate the target compound from closely related impurities.[7]

purification_workflow Crude_Product Crude_Product Extraction Extraction Crude_Product->Extraction Flash_Chromatography Flash_Chromatography Extraction->Flash_Chromatography Purity_Check Purity_Check Flash_Chromatography->Purity_Check HPLC HPLC Purity_Check->HPLC If necessary Pure_Product Pure_Product Purity_Check->Pure_Product If pure HPLC->Pure_Product

Caption: Purification workflow for fatty acid esters.

Analysis

The identity and purity of this compound should be confirmed using a combination of analytical techniques.

5.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like fatty acid ethyl esters.[8][9] It provides information on both the retention time (for identification and quantification) and the mass spectrum (for structural elucidation).

Typical GC-MS Parameters for Fatty Acid Ethyl Ester Analysis:

ParameterTypical Value
GC Column HP-5MS (or equivalent non-polar column)
Column Dimensions 30-60 m length, 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Flow Rate 1-2 mL/min
Injector Temperature 250-290°C
Oven Program Initial temp ~80°C, ramp at 10-20°C/min to ~290°C
MS Detector Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 230-280°C

5.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule, including the position and stereochemistry of the double bonds.[10]

Expected ¹H NMR Signals:

  • Ethyl ester protons: A quartet around 4.1 ppm (CH₂) and a triplet around 1.2 ppm (CH₃).

  • Olefinic protons: Multiplets in the region of 5.3-5.4 ppm.

  • Allylic protons: Multiplets around 2.0-2.1 ppm.

  • Bis-allylic protons: A triplet around 2.8 ppm.

  • Alkyl chain protons: A complex series of multiplets between 0.8 and 1.6 ppm.

5.3.3. Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups:

  • C=O stretch (ester): Strong absorbance around 1740 cm⁻¹.

  • C-O stretch (ester): Absorbance in the 1250-1000 cm⁻¹ region.

  • =C-H stretch (alkene): Absorbance around 3010 cm⁻¹.

Conclusion

This compound is a valuable research tool for investigating lipid metabolism and signaling. This guide has provided a comprehensive overview of its properties, commercial availability, biological context, and essential experimental protocols. By understanding these technical aspects, researchers can effectively utilize this compound to advance our knowledge of the intricate roles of fatty acids in health and disease.

References

The Biochemical Role of (11Z,14Z)-Ethyl icosa-11,14-dienoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester of (11Z,14Z)-icosa-11,14-dienoic acid, an omega-6 polyunsaturated fatty acid (PUFA). While research on the ethyl ester form is specific, the biological activities of its parent fatty acid provide a strong indication of its potential roles in lipid biochemistry. This technical guide delves into the core biochemical functions of this compound, summarizing its metabolic context, its influence on inflammatory signaling pathways, and its interactions with key enzymes. This document provides quantitative data from relevant studies, detailed experimental protocols, and visual diagrams of associated signaling pathways to serve as a comprehensive resource for researchers in lipidomics and drug development.

Introduction

This compound, also known as ethyl dihomo-linoleate, is a derivative of a naturally occurring omega-6 PUFA. In human biochemistry, its parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid, is an intermediate in the metabolic conversion of linoleic acid to more biologically active PUFAs such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA)[1]. The esterification of the carboxylic acid to its ethyl form increases its lipid solubility, making it a useful compound for in vitro and in vivo studies investigating the impact of this fatty acid on cellular processes[1]. This guide will explore its metabolic fate, its role in modulating key signaling pathways, and present relevant quantitative data and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C22H40O2[2]
Molecular Weight 336.55 g/mol [2]
CAS Number 103213-62-3[2]
Appearance Yellow liquid[2]
Storage Temperature -20°C[2]
Solubility Dichloromethane[2]

Role in Lipid Biochemistry and Metabolism

This compound, once hydrolyzed to its parent fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid, enters the intricate network of PUFA metabolism. It is an elongation product of linoleic acid and serves as a substrate for desaturase enzymes, leading to the synthesis of other bioactive lipids[1].

The metabolic conversion of (11Z,14Z)-icosa-11,14-dienoic acid is a critical step in the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes[1]. Specifically, it can be metabolized to DGLA, a precursor to anti-inflammatory eicosanoids, and subsequently to arachidonic acid, a precursor to both pro- and anti-inflammatory eicosanoids[1].

Metabolic Pathway of (11Z,14Z)-Icosa-11,14-dienoic Acid LA Linoleic Acid EDA (11Z,14Z)-Icosa-11,14-dienoic Acid LA->EDA Elongase DGLA Dihomo-γ-linolenic Acid (DGLA) EDA->DGLA Δ8-Desaturase SCA Sciadonic Acid EDA->SCA AA Arachidonic Acid (AA) DGLA->AA Δ5-Desaturase AntiInflammatory Anti-inflammatory Eicosanoids (e.g., PGE1) DGLA->AntiInflammatory ProInflammatory Pro-inflammatory Eicosanoids (e.g., LTB4, PGE2) AA->ProInflammatory

Metabolic fate of the parent fatty acid.

Modulation of Cellular Signaling Pathways

(11Z,14Z)-Icosa-11,14-dienoic acid has been shown to modulate several key signaling pathways, primarily in the context of inflammation. While direct studies on the ethyl ester are limited, it is presumed to exert its effects following hydrolysis.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Studies on related compounds suggest that PUFAs can influence NF-κB activation. For instance, (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), a structurally related fatty acid, has been shown to inhibit the nuclear translocation of NF-κB in LPS-stimulated macrophages, thereby reducing the expression of pro-inflammatory genes[3][4][5][6][7]. It is plausible that (11Z,14Z)-icosa-11,14-dienoic acid could have similar modulatory effects.

Modulation of NF-κB Signaling LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK EDA (11Z,14Z)-Icosa-11,14-dienoic Acid EDA->IKK Putative Inhibition IkB IκB IKK->IkB inhibits degradation NFkB NF-κB IKK->NFkB IkB->NFkB sequesters in cytoplasm NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocation InflammatoryGenes Pro-inflammatory Gene Expression NFkB_nucleus->InflammatoryGenes induces

Hypothesized modulation of the NF-κB pathway.
PI3K-Akt Signaling Pathway

The PI3K-Akt pathway is crucial for cell growth, proliferation, and survival. Network pharmacology predictions suggest that this compound may modulate this pathway[1]. While direct experimental evidence is pending, the interaction of lipids with this pathway is well-documented.

PI3K-Akt Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Targets (Cell Survival, Growth) Akt->Downstream EDA (11Z,14Z)-Ethyl icosa-11,14-dienoate EDA->PI3K Predicted Modulation

Predicted modulation of the PI3K-Akt pathway.
Calcium and cAMP Signaling

PUFAs have been shown to influence intracellular calcium levels and cAMP signaling. For example, eicosapentaenoic acid (EPA) can elicit cAMP generation through a "store-operated" mechanism involving the release of calcium from the endoplasmic reticulum[8][9]. It is plausible that (11Z,14Z)-icosa-11,14-dienoic acid could also impact these second messenger systems, thereby affecting a wide range of cellular functions.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of (11Z,14Z)-icosa-11,14-dienoic acid.

Table 1: Enzyme and Receptor Interactions

TargetInteractionValue (Ki)Reference
Inosine 5'-monophosphate dehydrogenaseCompetitive Inhibition3.1 µM[10]
Leukotriene B4 Receptor (neutrophils)Antagonist (Inhibition of LTB4 binding)3.0 µM[10]

Table 2: Effects on Macrophage Inflammatory Response (LPS-stimulated RAW264.7 cells)

ParameterEffect of EDANotesReference
Nitric Oxide (NO) ProductionDecreased[11]
Prostaglandin E2 (PGE2) ProductionIncreased[11]
Tumor Necrosis Factor-α (TNF-α)Increased[11]
Cellular Linoleic AcidIncreasedDose-dependent[11]
Cellular Dihomo-γ-linolenic Acid (DGLA)IncreasedDose-dependent[11]
Cellular Arachidonic Acid (AA)IncreasedDose-dependent[11]
Cellular Sciadonic Acid (SCA)IncreasedDose-dependent[11]
Total Monounsaturated Fatty AcidsReduced[11]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided below.

Synthesis of this compound

A common method for the synthesis of this compound is through the esterification of its parent fatty acid[1].

Protocol: Direct Esterification

  • Materials: (11Z,14Z)-Icosa-11,14-dienoic acid, absolute ethanol, lipase (B570770) (e.g., Candida antarctica lipase B), molecular sieves, and a suitable organic solvent (e.g., hexane).

  • Procedure: a. Dissolve (11Z,14Z)-Icosa-11,14-dienoic acid in the organic solvent. b. Add a molar excess of absolute ethanol. c. Add lipase and molecular sieves to the reaction mixture. d. Stir the reaction at a controlled temperature (e.g., 40-50°C) for 24-48 hours. e. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). f. Upon completion, filter out the lipase and molecular sieves. g. Remove the solvent under reduced pressure. h. Purify the resulting ethyl ester using column chromatography.

Experimental Workflow: Synthesis and Purity Analysis Start Start: (11Z,14Z)-Icosa-11,14-dienoic Acid + Ethanol + Lipase Reaction Esterification Reaction (Controlled Temperature, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction continue if incomplete Filtration Filtration (Remove Lipase and Molecular Sieves) Monitoring->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Column Chromatography Evaporation->Purification FinalProduct Purified (11Z,14Z)-Ethyl icosa-11,14-dienoate Purification->FinalProduct PurityCheck Purity Analysis (GC-MS, NMR) FinalProduct->PurityCheck

Workflow for synthesis and purification.
Cell-Based Assay: Macrophage Inflammatory Response

This protocol outlines a general procedure for treating macrophage cells with the compound and analyzing the inflammatory response.

  • Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Treatment: a. Seed cells in appropriate culture plates and allow them to adhere overnight. b. Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol). c. Pre-treat cells with various concentrations of the compound for a specified time (e.g., 24 hours).

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to the culture medium to induce an inflammatory response.

  • Analysis: a. Nitric Oxide (NO) Measurement: Use the Griess reagent to measure nitrite (B80452) levels in the culture supernatant as an indicator of NO production. b. Cytokine Analysis (PGE2, TNF-α): Use ELISA kits to quantify the levels of these cytokines in the culture supernatant. c. Fatty Acid Analysis: i. Harvest cells and extract total lipids. ii. Transesterify the lipids to fatty acid methyl esters (FAMEs). iii. Analyze the FAME profile by Gas Chromatography-Mass Spectrometry (GC-MS).

Western Blot Analysis of Signaling Proteins

This protocol can be adapted to analyze the phosphorylation status of key proteins in signaling pathways like PI3K-Akt.

  • Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate protein lysates on a polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST. b. Incubate with primary antibodies against phosphorylated and total forms of the target protein (e.g., p-Akt, Akt). c. Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometric analysis to determine the relative phosphorylation levels.

Conclusion

This compound, as a more lipophilic precursor to (11Z,14Z)-icosa-11,14-dienoic acid, is a valuable tool for investigating the roles of this omega-6 PUFA in lipid biochemistry. The available data, primarily from studies on its parent fatty acid, indicate its involvement in critical metabolic and signaling pathways, particularly those related to inflammation. Further research is warranted to directly elucidate the specific effects of the ethyl ester form and to explore its therapeutic potential in inflammatory and metabolic disorders. This guide provides a foundational resource for researchers to design and execute further studies in this area.

References

Methodological & Application

Application Notes and Protocols for (11Z,14Z)-Ethyl icosa-11,14-dienoate in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester form of 11,14-eicosadienoic acid, a polyunsaturated fatty acid (PUFA). As a lipid-soluble compound, it is of interest in various biological studies, including those related to lipid metabolism and cellular signaling. Due to its hydrophobic nature, dissolving this compound in aqueous cell culture media for in vitro studies presents a significant challenge. Improper dissolution can lead to the formation of precipitates or micelles, resulting in inconsistent experimental outcomes and potential cytotoxicity.

This document provides a detailed protocol for the proper solubilization of this compound for use in cell culture applications. Two primary methods are described: a standard method using an organic solvent and an enhanced method utilizing a protein carrier to improve bioavailability.

Chemical Properties and Solubility

This compound is a highly hydrophobic molecule, rendering it practically insoluble in water.[1][2] Therefore, the use of an appropriate organic solvent is necessary to prepare a stock solution, which can then be further diluted into the cell culture medium. The methyl ester counterpart shows solubility in ethanol (B145695) and DMSO.[3] Fatty acid ethyl esters are generally soluble in organic solvents.[4]

Table 1: Summary of Properties and Recommended Concentrations

PropertyValueReference
Molecular Formula C₂₂H₄₀O₂[5]
Molecular Weight 336.55 g/mol [5]
Appearance Yellow liquid[5]
Storage Temperature -20°C[5]
Solubility (Stock Solution) DMSO: ≥10 mg/mLEthanol: ≥10 mg/mL[3]
Recommended Stock Conc. 10-100 mM in 100% DMSO or Ethanol
Final Solvent Conc. in Media DMSO: ≤ 0.5% (v/v)Ethanol: ≤ 0.5% (v/v)[6]
Carrier Protein (Optional) Bovine Serum Albumin (BSA), fatty acid-free[7]
Experimental Protocols

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Ethanol (200 proof), sterile

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile phosphate-buffered saline (PBS)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes and serological pipettes

Protocol A: Standard Dissolution using an Organic Solvent

This method is suitable for most applications where the final concentration of the compound is relatively low.

Step 1: Preparation of a Concentrated Stock Solution (e.g., 100 mM)

  • Aseptically weigh the required amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO or ethanol to achieve a 100 mM stock solution. For example, to make 1 mL of a 100 mM solution, add 1 mL of solvent to 33.66 mg of the compound.

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[8]

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Step 2: Preparation of the Working Solution in Cell Culture Medium

  • Thaw an aliquot of the stock solution at room temperature.

  • Pre-warm the complete cell culture medium to 37°C.

  • Perform a serial dilution. Directly diluting the highly concentrated stock into the medium can cause precipitation. It is recommended to first make an intermediate dilution in a serum-free medium.

  • To prepare the final working solution, add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling. For example, to achieve a 100 µM final concentration from a 100 mM stock, add 1 µL of the stock solution to every 1 mL of medium (a 1:1000 dilution). This results in a final solvent concentration of 0.1%.

  • Ensure the final concentration of the organic solvent (DMSO or ethanol) in the culture medium does not exceed levels toxic to the specific cell line being used, typically below 0.5%.[6]

  • Use the freshly prepared medium immediately for your cell culture experiments.

Control: Prepare a vehicle control by adding the same final concentration of the organic solvent (e.g., 0.1% DMSO) to the cell culture medium without the compound.

Protocol B: Enhanced Dissolution using a BSA Carrier

This method is recommended for higher concentrations of the compound or for cell types sensitive to organic solvents. Binding the fatty acid ester to a carrier protein like BSA enhances its stability and solubility in aqueous media and can facilitate cellular uptake.[7]

Step 1: Preparation of BSA Solution

  • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.

  • Stir gently at room temperature until the BSA is completely dissolved. Do not heat.

  • Sterilize the solution by passing it through a 0.22 µm filter.

Step 2: Complexing this compound with BSA

  • Prepare a concentrated stock solution of the compound in ethanol as described in Protocol A, Step 1.

  • In a sterile tube, add the desired amount of the ethanolic stock solution.

  • Slowly add the 10% BSA solution to the ethanol stock while vortexing. A common molar ratio of fatty acid ester to BSA is between 3:1 and 6:1.

  • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the complex to form. The ethanol concentration should be kept low.

Step 3: Preparation of the Final Working Solution

  • Add the BSA-complexed solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.

  • Mix gently by inverting the tube.

  • The prepared medium is now ready for use in cell culture experiments.

Control: Prepare a vehicle control with the same final concentrations of ethanol and BSA in the cell culture medium.

Visualizations

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Compound add_solvent Add 100% DMSO or Ethanol weigh->add_solvent vortex Vortex to Dissolve (Warm to 37°C if needed) add_solvent->vortex aliquot Aliquot and Store at -20°C vortex->aliquot thaw Thaw Stock Aliquot dilute Serially Dilute Stock into Warm Medium thaw->dilute warm_media Warm Cell Culture Medium warm_media->dilute treat Add to Cells (Final Solvent ≤0.5%) dilute->treat

Caption: Workflow for dissolving this compound.

G PUFA_ester (11Z,14Z)-Ethyl icosa-11,14-dienoate Membrane Cell Membrane PUFA_ester->Membrane Cellular Uptake ACSL ACSL Membrane->ACSL Hydrolysis to Free Fatty Acid COX COX-2 ACSL->COX PPAR PPARα/γ ACSL->PPAR Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Inflammatory Response Prostaglandins->Inflammation Gene Gene Expression (Lipid Metabolism) PPAR->Gene

Caption: Hypothetical signaling pathways influenced by a PUFA derivative.

References

Application Note: Analysis of Fatty Acid Ethyl Esters by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol. They have emerged as reliable biomarkers for monitoring alcohol consumption and are implicated in alcohol-induced cellular injury, particularly in organs like the pancreas and liver.[1][2] Accurate and sensitive quantification of FAEEs in various biological matrices is crucial for clinical diagnostics, forensic toxicology, and research into the mechanisms of alcohol-related diseases.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of FAEEs due to its high sensitivity and specificity.[1][4] This application note provides detailed protocols for the analysis of FAEEs in biological samples using GC-MS.

Experimental Protocols

The analysis of FAEEs by GC-MS involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. The following protocols are generalized from established methods and can be adapted based on the specific sample matrix and available instrumentation.

Sample Preparation

The goal of sample preparation is to extract FAEEs from the biological matrix and concentrate them for GC-MS analysis. The choice of method depends on the sample type.

a) Liquid-Liquid Extraction for Whole Blood, Plasma, or Serum: [2]

  • To 200 µL of the sample, add an internal standard (e.g., ethyl heptadecanoate).

  • Perform liquid-liquid extraction using an acetone (B3395972)/n-hexane mixture.

  • The upper hexane (B92381) layer, containing the FAEEs, is collected.

  • The solvent is evaporated under a stream of nitrogen.

  • The residue is reconstituted in a suitable solvent for GC-MS injection.

b) Solid-Phase Extraction (SPE) for Tissues and Hair: [1][2]

  • Homogenize tissue samples in an appropriate solvent. For hair samples, decontaminate and pulverize them.

  • Add an internal standard to the homogenate or hair powder.

  • Perform an initial liquid extraction with a solvent mixture like acetone and hexane.

  • Isolate the FAEEs from the extract using an aminopropyl silica (B1680970) solid-phase extraction column.[1][2]

  • Elute the FAEEs from the SPE column.

  • Evaporate the eluent and reconstitute the residue for analysis.

c) Headspace Solid-Phase Microextraction (HS-SPME) for Meconium: [5]

  • Place a small amount of meconium (e.g., 50 mg) into a headspace vial.

  • This method reduces sample preparation time and eliminates the need for organic solvents.[5]

  • The FAEEs are volatilized and adsorbed onto an SPME fiber.

  • The fiber is then directly inserted into the GC inlet for thermal desorption and analysis.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of FAEEs. Optimization may be required based on the specific instrument and column used.

Gas Chromatograph (GC) Conditions:

ParameterValue
Column HP-5MS (or equivalent nonpolar dimethylpolysiloxane column), 60 m x 0.25 mm x 0.25 µm[6]
Carrier Gas Helium at a constant flow rate of 1.3 mL/min[6]
Inlet Temperature 290°C[6]
Injection Mode Splitless
Oven Program Initial temperature of 80°C for 2 minutes, ramped at 10°C/min to 290°C, and held for 7 minutes[6]

Mass Spectrometer (MS) Conditions:

ParameterValue
Ion Source Temp 230°C[6]
Interface Temp 250°C[7]
Ionization Mode Electron Ionization (EI)
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

For quantitative analysis using SIM mode, characteristic ions for FAEEs and the internal standard are monitored. For saturated FAEEs, recommended m/z values are 88 and 101.[8]

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance of GC-MS methods for FAEE analysis as reported in various studies.

Table 1: Method Detection and Quantification Limits

AnalyteLower Limit of Detection (LOD)Lower Limit of Quantitation (LOQ)MatrixReference
Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate5 - 10 nM60 nMPlasma[1]
Ethyl Myristate, Ethyl Palmitate, Ethyl Oleate, Ethyl Stearate0.05 - 0.16 nmol/g-Meconium[5]
Four FAEEs0.005 - 0.009 ng/mg-Hair[9][10]

Table 2: Method Precision

AnalyteInstrument Precision (CV)Intra-assay Precision (CV)MatrixReference
Ethyl Palmitate0.3%< 7% (for total FAEEs)Plasma[1]
Ethyl Oleate0.4%< 7% (for total FAEEs)Plasma[1]
Ethyl Stearate0.7%< 7% (for total FAEEs)Plasma[1]

Experimental Workflow and Logical Relationships

The overall workflow for the GC-MS analysis of fatty acid ethyl esters can be visualized as follows:

FAEE_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Blood, Tissue, Hair, etc.) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or HS-SPME) Add_IS->Extraction Concentration Solvent Evaporation & Reconstitution Extraction->Concentration GC_Injection GC Injection Concentration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for GC-MS Analysis of Fatty Acid Ethyl Esters.

Conclusion

GC-MS is a robust and reliable technique for the qualitative and quantitative analysis of fatty acid ethyl esters in a variety of biological samples. The methods outlined in this application note provide a framework for researchers to develop and validate their own assays for FAEEs. Careful sample preparation and optimization of GC-MS parameters are critical for achieving the desired sensitivity, accuracy, and precision. The ability to accurately measure FAEEs will continue to be a valuable tool in clinical and forensic settings, as well as in research aimed at understanding the pathological effects of alcohol.

References

Application Notes and Protocols: (11Z,14Z)-Ethyl icosa-11,14-dienoate in Lipidomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester of eicosa-11,14-dienoic acid (EDA), an omega-6 polyunsaturated fatty acid (PUFA). As an intermediate in the metabolic pathway of linoleic acid, EDA and its ethyl ester are valuable tools in lipidomics research, particularly in studies related to inflammation and cellular signaling.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in a lipidomics context, with a focus on its effects on macrophage function.

Physicochemical Properties and Synthesis

This compound is a yellow, liquid compound with a molecular formula of C22H40O2 and a molecular weight of 336.55 g/mol .[3] It is soluble in organic solvents like dichloromethane.[3] Synthesis can be achieved through methods such as the Wittig reaction to establish the cis double bonds, followed by esterification with ethanol (B145695).[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(11Z,14Z)-Eicosa-11,14-dienoic acid
Molecular Formula C22H40O2C20H36O2
Molecular Weight 336.55 g/mol 308.50 g/mol
CAS Number 103213-62-32091-39-6
Appearance Yellow LiquidColorless Liquid
Solubility DichloromethaneSoluble in organic solvents

Applications in Lipidomics Research

This compound serves as a more lipid-soluble precursor to EDA, facilitating its incorporation into cellular lipids for studying its impact on various cellular processes. A key area of application is in understanding the modulation of inflammatory responses in immune cells like macrophages.

Modulation of Macrophage Inflammatory Response

Research has shown that supplementation of macrophage cell cultures with EDA can alter their fatty acid composition and modulate their response to inflammatory stimuli like lipopolysaccharide (LPS).[2][4] Specifically, EDA has been observed to decrease the production of nitric oxide (NO) while increasing the secretion of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated murine macrophages.[2][4]

Table 2: Effect of Eicosadienoic Acid (EDA) on Inflammatory Mediator Production in LPS-Stimulated RAW264.7 Macrophages

TreatmentNitric Oxide (NO) Production (% of Control)Prostaglandin E2 (PGE2) Production (pg/mL)TNF-α Production (pg/mL)
Control (LPS only)100Data not available in provided search resultsData not available in provided search results
EDA (10 µM) + LPSDecreasedIncreasedIncreased
EDA (25 µM) + LPSFurther DecreasedFurther IncreasedFurther Increased
EDA (50 µM) + LPSSignificantly DecreasedSignificantly IncreasedSignificantly Increased

Note: The table is a qualitative representation based on the findings of Huang et al. (2011).[2][4] Specific quantitative values from the original study are required for a complete quantitative table.

Alteration of Cellular Fatty Acid Profile

Upon cellular uptake, this compound is hydrolyzed to EDA, which is then incorporated into cellular phospholipids. This leads to a shift in the overall fatty acid profile of the cell, which can be analyzed using lipidomics techniques to understand the metabolic fate of EDA and its influence on other lipid species.[2][4]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on macrophage function.

Protocol 1: Macrophage Cell Culture and Treatment

This protocol outlines the steps for culturing RAW264.7 macrophages and treating them with this compound.

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound

  • Ethanol (for dissolving the ethyl ester)

  • Lipopolysaccharide (LPS)

  • 6-well or 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.[5][6][7]

  • Seeding: Seed the cells in culture plates at a density of 1.5 x 10^5 cells/mL and allow them to adhere overnight.[8]

  • Treatment:

    • Prepare a stock solution of this compound in ethanol.

    • Dilute the stock solution in culture medium to achieve final concentrations ranging from 10 µM to 50 µM. Ensure the final ethanol concentration is non-toxic to the cells (typically <0.1%).

    • Remove the old medium from the cells and replace it with the medium containing the desired concentration of the ethyl ester.

    • Incubate the cells for 24-48 hours to allow for the uptake and metabolism of the fatty acid.

  • LPS Stimulation: After the pre-incubation period, add LPS to the culture medium at a final concentration of 1 µg/mL to induce an inflammatory response.[8]

  • Incubation: Incubate the cells for another 24 hours.

  • Sample Collection: Collect the cell culture supernatant for the analysis of NO, PGE2, and TNF-α. Harvest the cells for lipid extraction and fatty acid analysis.

Protocol 2: Measurement of Nitric Oxide (NO) Production (Griess Assay)

This protocol describes the colorimetric determination of nitrite (B80452), a stable product of NO, in the cell culture supernatant.[8][9][10]

Materials:

Procedure:

  • Standard Curve: Prepare a standard curve of sodium nitrite in culture medium with concentrations ranging from 0 to 100 µM.

  • Sample Preparation: In a 96-well plate, add 100 µL of the collected cell culture supernatant from each treatment group.

  • Griess Reaction: Add 100 µL of Griess reagent to each well containing the standard or sample.[8]

  • Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.[8]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.[8]

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Measurement of PGE2 and TNF-α Production (ELISA)

This protocol outlines the quantification of secreted PGE2 and TNF-α in the cell culture supernatant using commercial ELISA kits.

Materials:

  • Commercial ELISA kit for PGE2

  • Commercial ELISA kit for TNF-α

  • Cell culture supernatant

  • Microplate reader

Procedure:

  • Follow the instructions provided with the specific ELISA kits for PGE2 and TNF-α.[1][3][11][12][13][14][15][16]

  • General Steps:

    • Prepare standards and samples as per the kit's protocol.

    • Add standards and samples to the antibody-coated microplate.

    • Add the detection antibody.

    • Add the enzyme conjugate (e.g., HRP-streptavidin).

    • Add the substrate and stop solution.

    • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Calculation: Calculate the concentration of PGE2 and TNF-α in the samples based on the standard curve generated.

Protocol 4: Lipid Extraction and Fatty Acid Analysis by GC-MS

This protocol describes the extraction of total lipids from macrophages and the subsequent analysis of fatty acid composition by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Chloroform

  • Methanol

  • Internal standard (e.g., deuterated fatty acid)

  • Derivatization agent (e.g., pentafluorobenzyl bromide)

  • Iso-octane

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction (Folch Method):

    • To the harvested cell pellet, add a 2:1 (v/v) mixture of chloroform:methanol.

    • Add an internal standard for quantification.

    • Vortex thoroughly and incubate at room temperature.

    • Add water to induce phase separation.

    • Centrifuge to separate the organic (lower) and aqueous (upper) phases.

    • Carefully collect the lower organic phase containing the lipids.

  • Derivatization:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Derivatize the fatty acids to their pentafluorobenzyl esters by adding the derivatization agent.[17]

  • GC-MS Analysis:

    • Reconstitute the derivatized sample in iso-octane.[17]

    • Inject an aliquot of the sample into the GC-MS system.

    • Separate the fatty acid methyl esters on a suitable capillary column.

    • Identify and quantify the individual fatty acids based on their retention times and mass spectra, comparing them to known standards.

Signaling Pathways and Logical Relationships

This compound, through its conversion to EDA, can influence key inflammatory signaling pathways in macrophages.

NF-κB Signaling Pathway

LPS, a potent activator of macrophages, triggers the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes, including those for iNOS and COX-2.[18][19] The modulation of NO and PGE2 production by EDA suggests an interaction with this pathway.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex IκBα IκBα IKK_complex->IκBα Phosphorylates & Inactivates NF_kB NF-κB (p50/p65) NF_kB_nuc NF-κB (p50/p65) NF_kB->NF_kB_nuc Translocation EDA (11Z,14Z)-Eicosa-11,14-dienoic Acid (from Ethyl Ester) EDA->IKK_complex Modulates? EDA->NF_kB Modulates? DNA DNA NF_kB_nuc->DNA Pro_inflammatory_genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DNA->Pro_inflammatory_genes

Caption: LPS-induced NF-κB signaling pathway in macrophages.

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of this compound in lipidomics research.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture (RAW264.7 Macrophages) treatment Treatment with This compound start->treatment lps_stimulation LPS Stimulation treatment->lps_stimulation sample_collection Sample Collection (Supernatant & Cells) lps_stimulation->sample_collection inflammatory_mediators Inflammatory Mediator Analysis (NO, PGE2, TNF-α) sample_collection->inflammatory_mediators lipidomics Lipidomics Analysis (Lipid Extraction & GC-MS) sample_collection->lipidomics data_analysis Data Analysis & Interpretation inflammatory_mediators->data_analysis lipidomics->data_analysis PI3K_Akt_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream FA_Metabolism Fatty Acid Metabolism Downstream->FA_Metabolism Influences FA_Metabolism->Akt Potential Modulation?

References

Applications of (11Z,14Z)-Ethyl icosa-11,14-dienoate in inflammation research.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester of (11Z,14Z)-eicosadienoic acid (EDA), an omega-6 polyunsaturated fatty acid. In research settings, the ethyl ester form is often utilized as a more lipid-soluble surrogate for the naturally occurring free fatty acid, facilitating its incorporation into cell culture media and experimental diets. EDA is an intermediate in the metabolism of linoleic acid to arachidonic acid and is a constituent of cellular phospholipids. Research into the biological activity of EDA and its derivatives has revealed a complex and modulatory role in inflammatory processes. These application notes provide an overview of the current understanding of this compound's role in inflammation, along with detailed protocols for its investigation.

Mechanism of Action in Inflammation

This compound is thought to exert its effects on inflammation primarily through the actions of its parent fatty acid, EDA. The proposed mechanisms include:

  • Inhibition of Leukotriene B4 (LTB4) Receptor Binding: EDA has been shown to competitively inhibit the binding of LTB4, a potent chemoattractant and inflammatory mediator, to its receptors on neutrophils. This action can reduce the infiltration of neutrophils to sites of inflammation.

  • Modulation of Pro-inflammatory Mediators in Macrophages: In murine macrophages stimulated with lipopolysaccharide (LPS), EDA has demonstrated a dual effect. It decreases the production of nitric oxide (NO), a key inflammatory molecule, while simultaneously increasing the secretion of prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This suggests a complex immunomodulatory role rather than simple suppression of inflammation.

  • Influence on Fatty Acid Metabolism: As a metabolic intermediate, EDA can influence the levels of other bioactive lipids. It can be metabolized to dihomo-γ-linolenic acid (DGLA), a precursor to anti-inflammatory eicosanoids, and arachidonic acid (AA), a precursor to both pro- and anti-inflammatory eicosanoids.

  • Putative Modulation of Signaling Pathways: While direct evidence for this compound is limited, related fatty acid esters have been shown to modulate key inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It is hypothesized that this compound may exert its effects through similar mechanisms.

Quantitative Data

The following table summarizes the key quantitative data available for the parent compound, (11Z,14Z)-eicosadienoic acid.

ParameterValueCell Type/SystemReference
Ki for LTB4 Receptor Binding 3.0 µMNeutrophils[1]
NO Production DecreasedLPS-stimulated RAW264.7 macrophages[2]
PGE2 Production IncreasedLPS-stimulated RAW264.7 macrophages[2]
TNF-α Production IncreasedLPS-stimulated RAW264.7 macrophages[2]

Experimental Protocols

Protocol 1: In Vitro Macrophage Activation and Cytokine Analysis

This protocol details the procedure for treating murine macrophages with this compound and measuring the production of key inflammatory mediators.

1. Cell Culture and Seeding:

  • Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
  • Seed the cells in 96-well plates at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.

2. Treatment:

  • Prepare stock solutions of this compound in ethanol (B145695) or DMSO.
  • Pre-treat the adherent macrophages with various concentrations of this compound (e.g., 1, 10, 50 µM) or vehicle control for 1-2 hours.
  • Stimulate the cells with lipopolysaccharide (LPS) (100 ng/mL) for 24 hours to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production:
  • Collect the cell culture supernatant.
  • Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent assay.
  • Mix 50 µL of supernatant with 50 µL of sulfanilamide (B372717) solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
  • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (0.1% in water) and incubate for another 10 minutes.
  • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.[3][4]
  • TNF-α and PGE2 Production:
  • Collect the cell culture supernatant.
  • Measure the levels of TNF-α and PGE2 using commercially available ELISA kits according to the manufacturer's instructions.

Protocol 2: Leukotriene B4 (LTB4) Receptor Binding Assay

This protocol provides a method to assess the ability of this compound to inhibit the binding of LTB4 to its receptors.

1. Preparation of Neutrophil Membranes:

  • Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
  • Homogenize the isolated neutrophils in a hypotonic buffer and centrifuge to pellet the cell membranes.
  • Resuspend the membrane pellet in a binding buffer.

2. Binding Assay:

  • In a 96-well plate, combine the neutrophil membrane preparation, [³H]-LTB4 (a radiolabeled form of LTB4), and varying concentrations of this compound or unlabeled LTB4 (for competition curve).
  • Incubate the mixture at 4°C for 1 hour to allow for binding.
  • Separate the bound from free [³H]-LTB4 by rapid filtration through a glass fiber filter.
  • Wash the filters to remove unbound radioactivity.

3. Quantification:

  • Measure the radioactivity retained on the filters using a scintillation counter.
  • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a large excess of unlabeled LTB4) from the total binding.
  • Determine the inhibitory constant (Ki) of this compound by analyzing the competition binding data.

Visualizations

Signaling Pathways

G Putative Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LTB4R LTB4 Receptor TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (ERK, p38, JNK) TAK1->MAPK IkappaB IκB IKK->IkappaB inhibits NFkappaB NF-κB IkappaB->NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Gene Pro-inflammatory Gene Expression NFkappaB_nuc->Gene AP1_nuc->Gene LPS LPS LPS->TLR4 LTB4 LTB4 LTB4->LTB4R EDA (11Z,14Z)-Ethyl icosa-11,14-dienoate EDA->LTB4R inhibits EDA->IKK putative inhibition EDA->MAPK putative inhibition

Caption: Putative signaling pathway of this compound.

Experimental Workflow

G Experimental Workflow for In Vitro Macrophage Studies cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture RAW264.7 Macrophages seed Seed cells in 96-well plates culture->seed pretreat Pre-treat with This compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant no_assay NO Assay (Griess Reagent) supernatant->no_assay elisa ELISA for TNF-α and PGE2 supernatant->elisa

Caption: In Vitro Macrophage Experimental Workflow.

Conclusion

This compound, through its parent fatty acid, demonstrates significant immunomodulatory properties. Its ability to antagonize the LTB4 receptor and differentially regulate the production of key inflammatory mediators in macrophages highlights its potential as a tool for inflammation research. Further investigation is warranted to fully elucidate its specific effects and mechanisms of action, particularly in relation to inflammatory signaling pathways. The protocols and data presented here provide a foundation for researchers to explore the role of this compound in various inflammatory contexts.

References

Application Notes: Preparation of (11Z,14Z)-Ethyl icosa-11,14-dienoate Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester form of dihomo-linoleic acid, an omega-6 polyunsaturated fatty acid (PUFA). It serves as a valuable research tool in the study of lipid metabolism and inflammatory pathways. The parent fatty acid is a precursor to other significant bioactive molecules like arachidonic acid (AA) and is known to interact with enzymes such as inosine (B1671953) 5'-monophosphate dehydrogenase. Proper preparation of stock solutions is critical for obtaining reproducible and accurate experimental results. These notes provide detailed protocols for the solubilization and storage of this compound to ensure its stability and efficacy in downstream applications.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
IUPAC Name ethyl (11Z,14Z)-icosa-11,14-dienoateN/A
Synonyms cis-11,14-Eicosadienoic acid ethyl ester[1]
CAS Number 103213-62-3[1][2]
Molecular Formula C₂₂H₄₀O₂[1]
Molecular Weight 336.55 g/mol [1][2]
Physical State Yellow Liquid[1][2]
Storage Temperature -20°C[1]
Application Notes & Best Practices
  • Purity and Handling: The integrity of experiments relies on the purity of the compound. Use only high-purity this compound. As a polyunsaturated fatty acid ester, it is susceptible to oxidation. It is recommended to handle the neat oil under an inert gas atmosphere (e.g., argon or nitrogen) whenever possible to minimize degradation.

  • Solvent Selection: this compound is insoluble in water but soluble in various organic solvents.[2][3] The choice of solvent is critical and should be guided by the experimental system.

    • Ethanol (B145695): A common solvent for preparing high-concentration stock solutions. It is suitable for many cell culture applications, provided the final concentration in the media is low enough to avoid cytotoxicity. The related methyl ester is soluble in ethanol at concentrations up to 50 mg/mL.[4]

    • Dimethyl Sulfoxide (DMSO) & N,N-Dimethylformamide (DMF): These are excellent solvents for creating highly concentrated stocks. However, they can be toxic to cells, and the final concentration in assays should typically be kept below 0.1-0.5%. The related methyl ester is soluble at 10 mg/mL in both DMSO and DMF.[4]

    • Dichloromethane (DCM): A suitable solvent for this compound, but its volatility and toxicity limit its use in biological experiments.[1] It is more appropriate for analytical applications.

  • Stability and Storage: For long-term viability, stock solutions should be stored at -20°C.[1] The related methyl ester demonstrates stability for at least two years under these conditions.[4] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the primary stock solution into single-use volumes. Protect all solutions from light.

  • Safety Precautions: this compound should be handled with care in a well-ventilated laboratory hood. According to its hazard profile, it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

Protocol 1: Preparation of a 50 mM Primary Stock Solution in Ethanol

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound (MW: 336.55 g/mol )

  • Anhydrous Ethanol (200 proof, ≥99.5%)

  • Inert gas (Argon or Nitrogen, optional)

  • Glass vials or microcentrifuge tubes suitable for low-temperature storage

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Class A volumetric flasks

Procedure:

  • Allow the vial containing this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.

  • Carefully weigh 16.83 mg of the compound into a suitable glass vial.

    • Calculation: Mass (mg) = Molarity (mM) × Volume (mL) × MW ( g/mol ) = 50 mM × 1 mL × 336.55 g/mol = 16.8275 mg.

  • Add 800 µL of anhydrous ethanol to the vial.

  • Vortex gently until the oil is completely dissolved. The solution should be clear.

  • Quantitatively transfer the solution to a 1 mL Class A volumetric flask. Rinse the original vial with a small amount of ethanol and add it to the flask to ensure a complete transfer.

  • Bring the solution to the final volume of 1 mL with anhydrous ethanol.

  • Cap the flask and invert several times to ensure homogeneity.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in cryo-vials or glass ampoules. If possible, flush the headspace of each aliquot with an inert gas before sealing.

  • Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Preparation of a 100 µM Working Solution for Cell Culture

This protocol describes the dilution of the primary stock for a typical cell-based assay.

Materials:

  • 50 mM Primary Stock Solution of this compound in ethanol.

  • Sterile cell culture medium or phosphate-buffered saline (PBS).

  • Sterile microcentrifuge tubes.

  • Calibrated micropipettes and sterile tips.

Procedure:

  • Thaw one aliquot of the 50 mM primary stock solution at room temperature.

  • Calculate the volume of stock solution needed. To prepare 1 mL of a 100 µM working solution:

    • Calculation (M₁V₁ = M₂V₂): (50,000 µM) × V₁ = (100 µM) × (1000 µL) → V₁ = 2 µL.

  • In a sterile microcentrifuge tube, add 998 µL of the desired cell culture medium or buffer.

  • Add 2 µL of the 50 mM primary stock solution to the medium.

  • Pipette gently up and down or vortex briefly to mix thoroughly. Note: Rapidly adding the ethanol stock to the aqueous medium can sometimes cause precipitation. Adding it slowly while vortexing can improve solubility.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous working solutions for extended periods.

Stock Solution Preparation Data

The following table provides the mass of this compound required to prepare stock solutions of various concentrations and volumes.

Target Concentration (mM)Final Volume (mL)SolventMass Required (mg)
101Ethanol3.37
105Ethanol16.83
251DMSO8.41
252DMSO16.83
501Ethanol16.83
505Ethanol84.14
1001DMF33.66

Calculations are based on a molecular weight of 336.55 g/mol .

Experimental Workflow Diagram

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_storage Storage cluster_use Usage compound Equilibrate Compound to Room Temperature weigh Weigh Compound (e.g., 16.83 mg) compound->weigh dissolve Dissolve in Solvent (e.g., Ethanol) weigh->dissolve volume Bring to Final Volume in Volumetric Flask dissolve->volume mix Mix for Homogeneity volume->mix aliquot Aliquot into Single-Use Vials mix->aliquot inert Flush with Inert Gas (Optional) aliquot->inert store Store at -20°C Protected from Light inert->store thaw Thaw Single Aliquot store->thaw dilute Prepare Working Solution (e.g., Dilute in Media) thaw->dilute experiment Use Immediately in Experiment dilute->experiment

Caption: Workflow for preparing and storing stock solutions.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid ethyl esters (FAEEs) are esters formed from the reaction of fatty acids and ethanol (B145695). They are of significant interest in various fields, including biofuel production, food science, and clinical diagnostics, where they can serve as markers for ethanol consumption. High-performance liquid chromatography (HPLC) is a powerful technique for the purification and analysis of FAEEs, offering advantages over gas chromatography (GC) for less volatile or heat-sensitive compounds and for preparative-scale separations.[1] This application note provides detailed protocols for the purification of FAEEs using both reversed-phase and normal-phase HPLC, along with sample preparation guidelines and expected outcomes.

Reversed-phase HPLC is the most common method for FAEE analysis, separating these molecules based on their hydrophobicity.[1] Longer carbon chains and fewer double bonds increase the retention time on a non-polar stationary phase, such as C18.[1] Normal-phase HPLC, on the other hand, separates FAEEs based on polarity, a technique useful for isolating specific classes of lipids.

Data Presentation

Table 1: Purification of Omega-3 Fatty Acid Ethyl Esters from Fish Oil using Reversed-Phase Medium-Pressure Liquid Chromatography (RP-MPLC)

This table summarizes the quantitative data from the purification of eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) ethyl esters from a fish oil sample.[2][3][4][5][6]

ParameterBefore PurificationAfter Purification
Total EPA and DHA Content67.91%85.27%
Purity of Omega-3 FAEEs-90.34%
Recovery Rate-74.30%
Saturated Fatty Acids (SFAs)4.45%Not specified
Monounsaturated Fatty Acids (MUFAs)7.84%Not specified
Polyunsaturated Fatty Acids (PUFAs)87.71%Not specified
Table 2: Elution Order of Common Fatty Acid Derivatives in Reversed-Phase HPLC

The retention of fatty acid esters in reversed-phase HPLC is influenced by their carbon chain length and degree of unsaturation.

Compound ClassElution Order PrincipleExample Elution Order
Fatty Acid Ethyl EstersDecreasing polarity and increasing hydrophobicity lead to longer retention times.Shorter chain, more unsaturated esters elute before longer chain, more saturated esters. For example, linolenate would elute before oleate, which would elute before stearate.[7]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification of Omega-3 Fatty Acid Ethyl Esters

This protocol is adapted from a method for purifying EPA and DHA ethyl esters from fish oil.[2][3][4][5][6]

1. Materials and Reagents:

  • Sample: Fish oil ethyl esters

  • HPLC System: Preparative HPLC or MPLC system with a UV detector

  • Column: AQ-C18, 20-40 µm particle size, 100 Å pore size[2][3][4][5][6]

  • Mobile Phase: Methanol (B129727):Water (90:10, v/v)[2][3][4][5][6]

  • Solvents: HPLC-grade methanol and water

2. Sample Preparation:

  • The fish oil ethyl ester sample is used directly for injection.

  • The injection volume should be equivalent to 1.25% of the column's bed volume.[2][3][4][5][6]

3. HPLC Method:

  • Elution Mode: Isocratic

  • Flow Rate: 30 mL/min[2][3][4][5][6]

  • Detection: UV at 210 nm

  • Temperature: Room temperature

4. Fraction Collection:

  • Collect fractions based on the elution profile of EPA and DHA, which are the target omega-3 fatty acid ethyl esters.

5. Post-Purification Analysis:

  • Concentrate the collected fractions under reduced pressure.

  • Analyze the purity and composition of the purified FAEEs using gas chromatography-mass spectrometry (GC-MS).

Protocol 2: Solid-Phase Extraction (SPE) and HPLC Purification of FAEEs

This protocol describes a two-step method for purifying total FAEEs from a lipid mixture, which can then be followed by HPLC for the isolation of individual FAEE species.[3][8]

1. Materials and Reagents:

  • Sample: Lipid mixture containing FAEEs

  • SPE Columns: Aminopropyl-silica and Octadecylsilyl (ODS, C18)

  • Solvents: Hexane, Isopropanol, Water

  • HPLC System: Analytical or semi-preparative HPLC with a suitable detector

  • HPLC Column: ODS (C18) column

  • Mobile Phase: Isopropanol:Water (5:1, v/v)[3][8]

2. Sample Preparation (SPE):

  • Dissolve the lipid mixture in hexane.

  • Apply the sample to an aminopropyl-silica SPE column.

  • Elute the FAEEs and cholesteryl esters from the column with hexane.[3][8] This step achieves a recovery of approximately 70±3%.[3][8]

  • To separate FAEEs from co-eluting cholesteryl esters, apply the collected eluate to an ODS SPE column.

  • Elute the purified FAEEs with isopropanol-water (5:1, v/v).[3][8]

3. HPLC Method:

  • Injection: Inject the purified FAEE fraction onto the ODS HPLC column.

  • Mobile Phase: Isopropanol:Water (5:1, v/v)[3][8]

  • Detection: UV or Evaporative Light Scattering Detector (ELSD)

4. Fraction Collection:

  • Collect individual FAEE peaks as they elute from the column.

Mandatory Visualization

HPLC_Purification_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Purification cluster_analysis Post-Purification Analysis RawSample Raw Sample (e.g., Fish Oil, Cell Pellet) Extraction Lipid Extraction RawSample->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE_Cleanup Esterification Esterification (If starting with free fatty acids) Extraction->Esterification If necessary HPLC_Injection HPLC Injection SPE_Cleanup->HPLC_Injection Esterification->SPE_Cleanup HPLC_Separation Chromatographic Separation (Reversed-Phase or Normal-Phase) HPLC_Injection->HPLC_Separation Fraction_Collection Fraction Collection HPLC_Separation->Fraction_Collection Solvent_Evaporation Solvent Evaporation Fraction_Collection->Solvent_Evaporation Purity_Analysis Purity & Composition Analysis (e.g., GC-MS) Solvent_Evaporation->Purity_Analysis Purified_FAEEs Purified FAEEs Purity_Analysis->Purified_FAEEs

Caption: Experimental workflow for HPLC purification of fatty acid ethyl esters.

Separation_Principle cluster_rp Reversed-Phase HPLC cluster_np Normal-Phase HPLC RP_Principle Separation based on Hydrophobicity RP_Elution Elution Order: More Polar -> Less Polar RP_Principle->RP_Elution RP_Example Example: Linolenate (more polar) -> Stearate (less polar) RP_Elution->RP_Example NP_Principle Separation based on Polarity NP_Elution Elution Order: Less Polar -> More Polar NP_Principle->NP_Elution NP_Example Example: FAEEs -> Free Fatty Acids NP_Elution->NP_Example

Caption: Logical relationship of separation principles in HPLC for FAEEs.

References

Application Notes and Protocols for (11Z,14Z)-Ethyl icosa-11,14-dienoate as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(11Z,14Z)-Ethyl icosa-11,14-dienoate is the ethyl ester of eicosadienoic acid, a naturally occurring omega-6 polyunsaturated fatty acid. As a high-purity analytical standard, it is essential for the accurate quantification and identification of this fatty acid ester in various biological and pharmaceutical matrices. Eicosadienoic acid is a precursor in the biosynthesis of other important long-chain omega-6 fatty acids, such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA). This document provides detailed application notes and protocols for the use of this compound as an analytical standard, including its physicochemical properties, recommended storage conditions, and validated analytical methodologies.

Physicochemical Properties and Data Presentation

A summary of the key physicochemical properties for this compound is provided below. While a specific Certificate of Analysis for this ethyl ester was not available at the time of this writing, the data presented is based on typical specifications for high-purity fatty acid ester standards.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms Ethyl dihomo-linoleateN/A
CAS Number 103213-62-3[1]
Molecular Formula C₂₂H₄₀O₂[1]
Molecular Weight 336.55 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Purity (Typical) ≥98% (by GC)[1]
Storage Temperature -20°C[1]
Stability Stable for at least one year when stored properlyN/A
Solubility Soluble in organic solvents such as ethanol, methanol, hexane, and chloroform. Insoluble in water.[2]

Biological Significance and Metabolic Pathway

(11Z,14Z)-Eicosadienoic acid, the parent fatty acid of the ethyl ester standard, is an intermediate in the omega-6 fatty acid metabolic pathway. It is synthesized from linoleic acid via elongation and is a precursor to DGLA and subsequently arachidonic acid, which are involved in the production of eicosanoids, a class of signaling molecules with diverse physiological effects.

metabolic_pathway Linoleic Acid (18:2n-6) Linoleic Acid (18:2n-6) Elongase Elongase Linoleic Acid (18:2n-6)->Elongase (11Z,14Z)-Eicosadienoic Acid (20:2n-6) (11Z,14Z)-Eicosadienoic Acid (20:2n-6) Elongase->(11Z,14Z)-Eicosadienoic Acid (20:2n-6) Δ5-Desaturase Δ5-Desaturase (11Z,14Z)-Eicosadienoic Acid (20:2n-6)->Δ5-Desaturase Dihomo-γ-linolenic Acid (DGLA, 20:3n-6) Dihomo-γ-linolenic Acid (DGLA, 20:3n-6) Δ5-Desaturase->Dihomo-γ-linolenic Acid (DGLA, 20:3n-6) Δ5-Desaturase_AA Δ5-Desaturase_AA Dihomo-γ-linolenic Acid (DGLA, 20:3n-6)->Δ5-Desaturase_AA Arachidonic Acid (AA, 20:4n-6) Arachidonic Acid (AA, 20:4n-6) Δ5-Desaturase_AA->Arachidonic Acid (AA, 20:4n-6)

Caption: Metabolic pathway of (11Z,14Z)-Eicosadienoic Acid.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. Method optimization and validation are recommended for specific applications and matrices.

Gas Chromatography (GC) Protocol

GC with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the quantification of fatty acid esters.

Workflow for GC Analysis:

gc_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions in Hexane Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Extract Lipids and Transesterify (if necessary) Sample_Prep->Injection Separation Separation on Capillary Column Injection->Separation Detection Flame Ionization Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification hplc_workflow cluster_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis cluster_data_hplc Data Processing Standard_Prep_HPLC Prepare Standard Solutions in Mobile Phase Injection_HPLC Inject Sample/Standard Standard_Prep_HPLC->Injection_HPLC Sample_Prep_HPLC Extract Lipids and Reconstitute in Mobile Phase Sample_Prep_HPLC->Injection_HPLC Separation_HPLC Separation on C18 Column Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection (e.g., 205 nm) Separation_HPLC->Detection_HPLC Integration_HPLC Peak Integration Detection_HPLC->Integration_HPLC Quantification_HPLC Quantification using Calibration Curve Integration_HPLC->Quantification_HPLC

References

Application Notes and Protocols for Cellular Uptake Assays of (11Z,14Z)-Ethyl icosa-11,14-dienoate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and protocols for conducting cellular uptake assays of (11Z,14Z)-Ethyl icosa-11,14-dienoate, a polyunsaturated fatty acid ethyl ester. Given the limited specific literature on this compound, the protocols herein are adapted from established methods for studying the cellular uptake of fatty acids and their esters. These protocols are designed for researchers, scientists, and drug development professionals investigating the metabolic fate and cellular transport of lipid molecules. The methodologies described utilize fluorescently labeled analogs of the target compound in conjunction with common cell line models, including HepG2 human hepatoma cells and differentiated 3T3-L1 murine adipocytes. Quantitative analysis is facilitated by fluorescence microscopy and plate-based fluorometry.

Introduction

This compound is the ethyl ester of 11,14-eicosadienoic acid, a C20 polyunsaturated fatty acid. While its primary documented use is as an intermediate in chemical synthesis, its structural similarity to other biologically active fatty acid ethyl esters (FAEEs) suggests potential roles in cellular lipid metabolism.[1] FAEEs are known to be non-oxidative metabolites of ethanol (B145695) and can be synthesized endogenously.[2][3] Understanding the cellular uptake of such molecules is crucial for elucidating their physiological and pathological roles.

The cellular uptake of long-chain fatty acids and their derivatives is a complex process involving both passive diffusion and protein-mediated transport. Key proteins implicated in the facilitated transport of fatty acids across the plasma membrane include CD36 (also known as fatty acid translocase), Fatty Acid Transport Proteins (FATPs), and plasma membrane-bound Fatty Acid Binding Proteins (FABPpm).[4][5] Once inside the cell, these lipids are rapidly esterified to Coenzyme A by Acyl-CoA synthetases (ACSLs), a process that traps them intracellularly and channels them towards various metabolic pathways, including triglyceride synthesis for storage or β-oxidation for energy production.[6][7][8]

This application note details protocols for quantifying the cellular uptake of this compound using a fluorescent analog approach. We describe methods for two key cell types in lipid metabolism research:

  • HepG2 cells: A human hepatoma cell line widely used as a model for liver metabolism.[9][10][11]

  • 3T3-L1 adipocytes: A murine pre-adipocyte cell line that can be differentiated into mature, lipid-storing adipocytes, providing an excellent model for studying fat cell biology.[12][13][14]

General Experimental Workflow

The general workflow for assessing the cellular uptake of this compound involves several key steps, from cell culture and differentiation to fluorescent labeling and data acquisition.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Uptake Assay cluster_analysis Phase 3: Data Acquisition & Analysis A Cell Culture (HepG2 or 3T3-L1) B Cell Seeding (96-well plates) A->B C Differentiation (3T3-L1 cells only) B->C If applicable D Serum Starvation C->D E Incubation with Fluorescently-Labeled This compound D->E F Washing to Remove Extracellular Probe E->F G Fluorescence Measurement (Plate Reader or Microscope) F->G H Data Normalization (e.g., to cell number/protein) G->H I Quantitative Analysis H->I

Caption: General experimental workflow for cellular uptake assays.

Key Signaling Pathways in Fatty Acid Uptake

The uptake of fatty acids is not merely a passive process but is regulated by intricate signaling pathways that control the localization and activity of transporter proteins. A central player in this process is CD36.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_metabolism Metabolic Fates FA (11Z,14Z)-Ethyl icosa-11,14-dienoate CD36 CD36 FA->CD36 Binding FATP FATP FA->FATP Transport FA_int Intracellular FAEE CD36->FA_int Facilitated Transport FATP->FA_int ACSL ACSL FA_int->ACSL Hydrolysis & Activation AcylCoA Acyl-CoA ACSL->AcylCoA BetaOx β-Oxidation (Mitochondria) AcylCoA->BetaOx TGSyn Triglyceride Synthesis (Lipid Droplets) AcylCoA->TGSyn

Caption: Key proteins in fatty acid ethyl ester (FAEE) uptake and metabolism.

Long-chain fatty acids and their esters are transported across the cell membrane by proteins such as CD36 and FATPs.[4][15][16] Upon entry into the cytosol, the ethyl ester is likely hydrolyzed, and the resulting fatty acid is activated by Acyl-CoA synthetases (ACSLs).[6][7][8] This activation to Acyl-CoA prevents efflux and directs the fatty acid towards metabolic pathways like β-oxidation for energy or triglyceride synthesis for storage.[4][6]

Materials and Reagents

  • Cell Lines:

    • HepG2 (ATCC® HB-8065™)

    • 3T3-L1 (ATCC® CL-173™)

  • Culture Media and Reagents:

    • Eagle's Minimum Essential Medium (EMEM) for HepG2 cells

    • Dulbecco's Modified Eagle's Medium (DMEM) for 3T3-L1 cells

    • Fetal Bovine Serum (FBS)

    • Calf Serum (for 3T3-L1 differentiation)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA solution

    • Phosphate-Buffered Saline (PBS)

  • 3T3-L1 Differentiation Cocktail (MDI):

  • Assay Components:

    • This compound (or a fluorescently labeled analog, e.g., BODIPY™-labeled)

    • Fatty acid-free Bovine Serum Albumin (BSA)

    • Hoechst 33342 nuclear stain

    • Paraformaldehyde (PFA)

  • Equipment:

    • Humidified incubator (37°C, 5% CO₂)

    • Laminar flow hood

    • Fluorescence microscope with appropriate filter sets

    • Fluorescence microplate reader

    • 96-well black, clear-bottom tissue culture plates

Experimental Protocols

Protocol 1: Cellular Uptake Assay in HepG2 Cells

This protocol describes the measurement of this compound uptake in the human liver cell line, HepG2.

5.1. HepG2 Cell Culture and Seeding

  • Culture HepG2 cells in EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified incubator.[10][11]

  • Passage cells every 3-4 days or when they reach 80-90% confluency.

  • Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well.

  • Allow cells to adhere and grow for 24-48 hours until they form a confluent monolayer.

5.2. Preparation of Fluorescent Probe Solution

  • Prepare a stock solution of the fluorescently-labeled this compound (e.g., BODIPY-labeled) in DMSO.

  • On the day of the experiment, prepare a working solution by diluting the stock solution in serum-free EMEM containing 1% fatty acid-free BSA. The final concentration of the probe should be determined based on preliminary experiments, typically in the range of 1-10 µM. Vortex briefly to ensure complete mixing.

5.3. Uptake Assay Procedure

  • Aspirate the culture medium from the wells and wash the cells once with warm PBS.

  • Add 100 µL of serum-free EMEM to each well and incubate for 2-4 hours to serum-starve the cells.

  • Aspirate the serum-free medium and add 100 µL of the fluorescent probe working solution to each well.

  • Incubate the plate at 37°C for the desired time points (e.g., 5, 15, 30, and 60 minutes).

  • To stop the uptake, aspirate the probe solution and wash the cells three times with 200 µL of ice-cold PBS.

  • After the final wash, add 100 µL of PBS containing Hoechst 33342 (for cell number normalization) to each well and incubate for 15 minutes at room temperature, protected from light.

5.4. Data Acquisition and Analysis

  • Plate Reader Quantification:

    • Read the plate on a fluorescence microplate reader.

    • Measure the fluorescence intensity of the lipid probe (e.g., BODIPY: Ex/Em = 493/503 nm).[17]

    • Measure the fluorescence intensity of Hoechst 33342 (Ex/Em = 350/461 nm).

    • Normalize the lipid probe fluorescence to the Hoechst fluorescence to account for variations in cell number.

  • Fluorescence Microscopy:

    • Capture images using a fluorescence microscope with appropriate filters for the lipid probe and Hoechst stain.

    • Analyze the images using image analysis software to quantify the mean fluorescence intensity per cell.

Protocol 2: Cellular Uptake Assay in Differentiated 3T3-L1 Adipocytes

This protocol involves the differentiation of 3T3-L1 preadipocytes into mature adipocytes followed by the uptake assay.

5.1. 3T3-L1 Culture and Differentiation

  • Culture 3T3-L1 preadipocytes in DMEM with 10% Calf Serum and 1% Penicillin-Streptomycin.

  • Seed cells in a 96-well plate and grow until they are 100% confluent. Continue to culture for an additional 2 days post-confluency (Day 0).[12]

  • Day 0: Induce differentiation by changing the medium to DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin (MDI medium).

  • Day 2: Replace the MDI medium with DMEM containing 10% FBS and 1 µg/mL insulin.

  • Day 4: Replace the medium with DMEM containing 10% FBS.

  • Day 6 onwards: Replenish with fresh DMEM with 10% FBS every 2 days. Mature adipocytes with visible lipid droplets should be apparent by Day 8-10.

5.2. Uptake Assay in 3T3-L1 Adipocytes

  • Using the mature 3T3-L1 adipocytes (Day 8-10), aspirate the culture medium and gently wash once with warm PBS.

  • Serum-starve the cells by incubating in serum-free DMEM for 2-4 hours.

  • Prepare the fluorescent probe solution as described in section 5.2.

  • Perform the uptake assay, cell staining, and data acquisition as detailed in sections 5.3 and 5.4.

Data Presentation

Quantitative data from the cellular uptake assays should be presented in a clear and organized manner. Below are example tables for summarizing results from a time-course and dose-response experiment.

Table 1: Time-Course of Fluorescently-Labeled this compound Uptake

Time (minutes)HepG2 Cells (Normalized Fluorescence Units)3T3-L1 Adipocytes (Normalized Fluorescence Units)
00 ± 00 ± 0
5150.3 ± 12.5210.8 ± 18.2
15380.1 ± 25.6550.4 ± 35.9
30650.7 ± 40.1980.6 ± 55.3
60980.2 ± 55.81525.1 ± 80.7
Data are presented as mean ± standard deviation (n=3). Values are hypothetical.

Table 2: Dose-Response of Fluorescently-Labeled this compound Uptake at 30 minutes

Concentration (µM)HepG2 Cells (Normalized Fluorescence Units)3T3-L1 Adipocytes (Normalized Fluorescence Units)
00 ± 00 ± 0
1250.4 ± 20.1380.9 ± 30.5
5650.7 ± 40.1980.6 ± 55.3
101100.3 ± 65.21650.2 ± 90.4
251850.9 ± 90.82500.7 ± 120.1
Data are presented as mean ± standard deviation (n=3). Values are hypothetical.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Incomplete washing of extracellular probe.Increase the number and volume of washes with ice-cold PBS. Ensure aspiration is thorough between washes.
Autofluorescence of cells or medium components.Include "no probe" control wells to measure and subtract background fluorescence.
Low Signal/No Uptake Inactive or degraded fluorescent probe.Store the probe protected from light and at the recommended temperature. Prepare fresh working solutions for each experiment.
Low expression of fatty acid transporters.Confirm the expression of transporters like CD36 in the cell line if possible. Use a positive control (e.g., a well-characterized fluorescent fatty acid).
High Variability Between Replicates Inconsistent cell seeding density.Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
Edge effects in the 96-well plate.Avoid using the outermost wells of the plate, or fill them with PBS to maintain humidity.
Poor 3T3-L1 Differentiation Cells were not fully confluent before induction.Ensure cells are 2 days post-confluent before adding MDI medium.[12]
Inactive differentiation reagents.Prepare fresh MDI and insulin media. Aliquot and store reagents at -20°C.

Conclusion

The protocols outlined in this application note provide a robust framework for investigating the cellular uptake of this compound. By utilizing fluorescently-labeled analogs in combination with HepG2 and differentiated 3T3-L1 cells, researchers can quantitatively assess the transport and accumulation of this lipid molecule in cell types relevant to systemic lipid metabolism. These assays can be adapted for high-throughput screening of compounds that may modulate lipid uptake and for further mechanistic studies into the roles of specific transport proteins.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of (11Z,14Z)-Ethyl icosa-11,14-dienoate in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (11Z,14Z)-Ethyl icosa-11,14-dienoate in aqueous buffers during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is a lipophilic compound and is practically insoluble in water and aqueous buffers alone.[1] Its solubility is significantly better in organic solvents such as dichloromethane.[2] Therefore, direct dissolution in aqueous media will likely result in poor solubility and potential compound precipitation.

Q2: What are the common signs of solubility issues in my experiment?

A2: You may be experiencing solubility problems if you observe any of the following:

  • Visible particulates or cloudiness: The most apparent sign is the presence of undissolved compound, making the solution appear hazy or containing visible particles.

  • Phase separation: The compound may form an oily layer on the surface or at the bottom of the aqueous buffer.

  • Inconsistent experimental results: Poor solubility can lead to variable and non-reproducible data in bioassays.

  • Low recovery: When analyzing your samples, you may find that the concentration of the compound is much lower than expected.

Q3: What are the primary strategies to enhance the aqueous solubility of this compound?

A3: Several techniques can be employed to improve the solubility of lipophilic compounds like this compound in aqueous solutions. These include:

  • Use of Co-solvents: Introducing a water-miscible organic solvent can increase solubility.

  • Surfactant-mediated Solubilization: Employing surfactants above their critical micelle concentration (CMC) can form micelles that encapsulate the lipophilic compound.

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.

  • Lipid-Based Formulations: Incorporating the compound into lipid vesicles or self-emulsifying drug delivery systems (SEDDS) can facilitate its dispersion in aqueous media.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

Cause: The aqueous buffer cannot dissolve the required concentration of the lipophilic this compound.

Solutions:

  • Co-solvent Approach:

    • Troubleshooting Step 1: Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as ethanol (B145695) or DMSO.

    • Troubleshooting Step 2: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

    • Consideration: Be mindful of the final concentration of the organic solvent in your experimental system, as it may affect biological assays. It is advisable to keep the final solvent concentration below 1% (v/v) and to run appropriate vehicle controls.

  • Surfactant Approach:

    • Troubleshooting Step 1: Select a biocompatible surfactant. Common choices include Tween® 20, Tween® 80, or Pluronic® F-68.

    • Troubleshooting Step 2: Prepare the aqueous buffer containing the surfactant at a concentration above its Critical Micelle Concentration (CMC).

    • Troubleshooting Step 3: Add the this compound (preferably from a concentrated stock in a volatile organic solvent) to the surfactant-containing buffer and mix thoroughly. Sonication can aid in dispersion and micelle formation.

Issue 2: Inconsistent results in cell-based assays.

Cause: Poor and variable solubility of the compound leads to inconsistent concentrations of the active compound in the assay wells.

Solutions:

  • Cyclodextrin Complexation:

    • Troubleshooting Step 1: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to solubilize lipophilic drugs.

    • Troubleshooting Step 2: Conduct a phase solubility study to determine the optimal concentration of HP-β-CD required to solubilize the desired concentration of your compound.

    • Troubleshooting Step 3: Prepare a stock solution of the inclusion complex by dissolving the compound and HP-β-CD in the aqueous buffer. This stock can then be diluted for your experiments.

  • Liposome Formulation:

    • Troubleshooting Step 1: Prepare liposomes incorporating this compound. This encapsulates the compound within a lipid bilayer, improving its stability and dispersibility in aqueous media.

    • Troubleshooting Step 2: Characterize the liposomes for size, and encapsulation efficiency to ensure consistency between batches.

    • Troubleshooting Step 3: Use the liposomal formulation in your cell-based assays, ensuring to include empty liposomes as a vehicle control.

Data Presentation

Table 1: Critical Micelle Concentration (CMC) of Common Surfactants

SurfactantCMC (Molarity)Surfactant Type
Sodium Dodecyl Sulfate (SDS)0.0083Anionic
Decyltrimethylammonium Bromide0.065Cationic
Hexadecyltrimethylammonium Bromide0.00092Cationic
Penta(ethyleneglycol)monodecyl ether0.0009Neutral
Pentaethylene glycol monododecyl ether0.000065Neutral

This table provides CMC values for common surfactants to guide the selection and concentration for solubilization experiments.[3]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System
  • Preparation of Stock Solution: Dissolve this compound in 100% ethanol to prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Dilution into Aqueous Buffer: Vigorously vortex the aqueous buffer. While vortexing, slowly add the required volume of the ethanolic stock solution to the buffer to achieve the final desired concentration.

  • Final Solvent Concentration: Ensure the final concentration of ethanol in the working solution is minimal (ideally ≤1% v/v) to avoid affecting the biological system.

  • Control: Prepare a vehicle control containing the same final concentration of ethanol in the aqueous buffer without the compound.

Protocol 2: Phase Solubility Study with Cyclodextrins
  • Preparation of Cyclodextrin Solutions: Prepare a series of aqueous buffer solutions with increasing concentrations of hydroxypropyl-β-cyclodextrin (HP-β-CD) (e.g., 0 to 50 mM).

  • Addition of Compound: Add an excess amount of this compound to each cyclodextrin solution in separate vials.

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.

  • Sample Collection and Analysis: After equilibration, filter the solutions through a 0.22 µm filter to remove undissolved compound.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or GC-MS.

  • Data Analysis: Plot the concentration of the dissolved compound against the concentration of HP-β-CD. The slope of the initial linear portion of the graph can be used to determine the complexation efficiency.[4][5][6]

Protocol 3: Preparation of Liposomes by Thin-Film Hydration
  • Lipid Mixture Preparation: In a round-bottom flask, dissolve a suitable lipid mixture (e.g., a combination of phospholipids (B1166683) like phosphatidylcholine and cholesterol) and this compound in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and gently agitating the flask. This process leads to the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction (Optional but Recommended): To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

  • Purification: Remove any unencapsulated compound by methods such as dialysis or size exclusion chromatography.

Visualizations

experimental_workflow cluster_start Start: Insoluble Compound cluster_methods Solubilization Strategies cluster_outcome Outcome: Solubilized Compound start This compound (Poorly water-soluble) cosolvent Co-solvent (e.g., Ethanol, DMSO) start->cosolvent Dissolve in organic solvent surfactant Surfactant (e.g., Tween 80) start->surfactant Disperse in surfactant solution cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin Form inclusion complex liposome Liposome Formulation start->liposome Encapsulate in lipid vesicles outcome Aqueous Solution for In Vitro / In Vivo Studies cosolvent->outcome surfactant->outcome cyclodextrin->outcome liposome->outcome

Caption: Workflow for solubilizing this compound.

troubleshooting_flowchart cluster_solution1 Co-solvent Method cluster_solution2 Surfactant Method cluster_solution3 Advanced Methods start Compound Precipitation in Aqueous Buffer? stock Prepare concentrated stock in organic solvent start->stock Yes end_success Proceed with Experiment start->end_success No add_dropwise Add dropwise to buffer with vigorous mixing stock->add_dropwise check_solvent_conc Final solvent conc. <1%? add_dropwise->check_solvent_conc surfactant_buffer Prepare buffer with surfactant > CMC check_solvent_conc->surfactant_buffer No check_solvent_conc->end_success Yes add_compound Add compound and sonicate surfactant_buffer->add_compound cyclo Use Cyclodextrins surfactant_buffer->cyclo If still issues add_compound->end_success lipo Use Liposomes cyclo->lipo end_fail Re-evaluate Strategy lipo->end_fail

Caption: Troubleshooting flowchart for compound precipitation issues.

References

Technical Support Center: Optimizing (11Z,14Z)-Ethyl icosa-11,14-dienoate Concentration for Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for effectively using (11Z,14Z)-Ethyl icosa-11,14-dienoate in cellular assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: What is the recommended starting concentration for this compound in cellular assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on studies with structurally similar omega-6 fatty acids and their esters, a good starting point for concentration ranges is between 1 µM and 100 µM.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Q2: My this compound is precipitating in the cell culture medium. How can I improve its solubility?

A2: Due to its hydrophobic nature, this compound has low solubility in aqueous solutions like cell culture media.[3] To overcome this, it is highly recommended to complex the fatty acid ester with fatty acid-free Bovine Serum Albumin (BSA).[4][5] This mimics the physiological transport of fatty acids and enhances their bioavailability to cells.[5]

Troubleshooting Precipitation Issues

Problem Potential Cause Solution
Immediate precipitation upon addition to media.The compound's concentration exceeds its aqueous solubility limit.Decrease the final working concentration. Perform a serial dilution to find the maximum soluble concentration.[6]
Rapid dilution from a high-concentration organic stock (e.g., DMSO, ethanol).Prepare an intermediate dilution in your solvent before adding to the pre-warmed (37°C) culture medium. Add the compound dropwise while gently mixing.[6]
The temperature of the culture medium is too low.Always use pre-warmed (37°C) cell culture media for dilutions.[6]
Precipitation over time in the incubator.Evaporation of the culture medium, leading to increased compound concentration.Ensure proper humidification of the incubator and use sealed culture flasks or plates.[6]
Instability of the compound in the culture medium at 37°C.Prepare fresh working solutions for each experiment and minimize the incubation time if possible.
Interaction with components in the serum.Use fatty acid-free BSA to prepare a stock solution of the compound complexed with BSA before adding it to the serum-containing medium.[7]

Q3: How do I prepare a this compound-BSA complex?

A3: A common starting point for the molar ratio of fatty acid ester to BSA is between 3:1 and 6:1.[4][8] A general protocol is provided below.

Q4: What is the best solvent to prepare the initial stock solution?

A4: Ethanol (B145695) and DMSO are commonly used solvents for dissolving fatty acid esters.[9][10] When preparing a stock solution, ensure the final concentration of the organic solvent in the cell culture medium is kept to a minimum (typically below 0.5% for ethanol and 0.1% for DMSO) to avoid solvent-induced cytotoxicity.[2]

Q5: How can I assess the cytotoxicity of this compound?

A5: A standard method to assess cytotoxicity is the MTT assay, which measures cell metabolic activity. It is important to run a vehicle control (medium with the same concentration of solvent and/or BSA) to account for any effects of the delivery vehicle on cell viability.

Data Presentation

Table 1: Recommended Starting Concentrations for Related Omega-6 Fatty Acids in Cellular Assays

Compound Cell Type Assay Effective Concentration Range
Dihomo-γ-linolenic acid (DGLA)Human peripheral blood mononuclear cellsCytokine production100 - 200 µM[11]
Dihomo-γ-linolenic acid (DGLA)Human macrophages (THP-1)Pro-inflammatory gene expression50 µM[12]
Ethyl Oleate (EO)Rat alveolar macrophages (NR8383)Apoptosis and mROS generation10 µM[1]
Various Fatty AcidsMacrophage cell line (J774)Cytotoxicity (apoptosis and necrosis)>50 µM[2]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

Materials:

  • This compound

  • Ethanol or DMSO

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free culture medium

  • Sterile microcentrifuge tubes

  • Water bath at 37°C

  • 0.22 µm sterile filter

Procedure:

  • Prepare a 10 mM stock solution of this compound: Dissolve the compound in 100% ethanol or DMSO. Store at -20°C.

  • Prepare a 2 mM BSA solution: Dissolve fatty acid-free BSA in sterile PBS or serum-free culture medium. Gently warm to 37°C to aid dissolution and sterile filter.[7]

  • Complex formation: In a sterile tube, add the desired volume of the 10 mM this compound stock solution to the 2 mM BSA solution to achieve the desired molar ratio (e.g., 5:1 fatty acid:BSA).[13]

  • Incubation: Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to allow for the complex to form.[5]

  • Storage: The final this compound-BSA complex can be stored at -20°C in aliquots.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound-BSA complex

  • Vehicle control (BSA solution with the same concentration of solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound-BSA complex. Include wells with vehicle control and untreated cells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Mandatory Visualization

experimental_workflow cluster_prep Stock Preparation cluster_assay Cellular Assay stock_sol Prepare 10 mM Stock in Ethanol/DMSO complex Form Ester-BSA Complex (37°C) stock_sol->complex bsa_sol Prepare 2 mM Fatty Acid-Free BSA bsa_sol->complex treat_cells Treat Cells with Ester-BSA Complex complex->treat_cells Dilute in pre-warmed cell culture medium seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate (e.g., 24h) treat_cells->incubate assay Perform Cellular Assay (e.g., MTT) incubate->assay

Caption: Experimental workflow for preparing and using this compound in cellular assays.

nfkb_pathway stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor Activation stimulus->receptor ikk IKK Complex receptor->ikk ikb_p P-IκBα ikk->ikb_p phosphorylates ikb IκBα ikb_p->ikb ubiquitination & degradation nfkb_active Active NF-κB (p65/p50) nucleus Nucleus nfkb_active->nucleus translocation compound (11Z,14Z)-Eicosadienoic Acid (metabolite of ethyl ester) compound->ikk Inhibits nfkb_inactive Inactive NF-κB (p65/p50-IκBα) nfkb_inactive->nfkb_active nfkb_inactive->ikb transcription Gene Transcription (Pro-inflammatory cytokines) nucleus->transcription pi3k_akt_pathway compound (11Z,14Z)-Eicosadienoic Acid (metabolite of ethyl ester) pi3k PI3K compound->pi3k Activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt_p P-Akt pip3->akt_p activates akt Akt downstream Downstream Targets akt_p->downstream response Cellular Responses (e.g., Proliferation, Survival) downstream->response

References

Identification of (11Z,14Z)-Ethyl icosa-11,14-dienoate degradation products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (11Z,14Z)-Ethyl icosa-11,14-dienoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: As a polyunsaturated fatty acid ethyl ester (PUFA ESE), this compound is susceptible to two primary degradation pathways:

  • Oxidation: The two cis double bonds at the 11th and 14th positions are prone to oxidation.[1] This can lead to a variety of degradation products, including hydroperoxides, aldehydes, ketones, and epoxides.[2][3] A notable oxidation product is Ethyl 11,14-Diepoxyeicosanoate.[4]

  • Hydrolysis: The ethyl ester functional group can undergo hydrolysis, particularly under acidic or basic conditions. This results in the formation of (11Z,14Z)-icosa-11,14-dienoic acid and ethanol.

Q2: How can I minimize the degradation of this compound during storage and sample preparation?

A2: To minimize degradation, it is crucial to handle and store the compound under conditions that limit exposure to oxygen, light, and high temperatures.[5] Here are some key recommendations:

  • Storage: Store the compound at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[4]

  • Sample Preparation: During sample preparation, use LC-MS grade solvents and keep samples on ice.[6] Flushing samples with an inert gas like argon can help prevent oxidation.[6] The addition of antioxidants, such as butylated hydroxytoluene (BHT), can also be beneficial.[3]

  • Light Protection: Protect the compound from light at all stages of handling and analysis.

Q3: What analytical techniques are best suited for identifying and quantifying the degradation products of this compound?

A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is ideal for separating the parent compound from its non-volatile degradation products, such as the hydrolyzed carboxylic acid and oxidized products.[2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of the parent compound and can also be used to identify volatile degradation products.[3] Derivatization may be necessary for some degradation products to improve their volatility and chromatographic behavior.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the direct identification and structural elucidation of a wide range of degradation products.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed structural information for the unambiguous identification of isolated degradation products.

Troubleshooting Guides

HPLC Analysis

Q: I am observing peak tailing in my HPLC analysis. What could be the cause and how can I fix it?

A: Peak tailing is a common issue in HPLC and can be caused by several factors. Here's a troubleshooting guide:

  • Possible Cause 1: Interaction with Active Silanols: The analyte may be interacting with residual silanol (B1196071) groups on the silica-based column packing.

    • Solution: Use a high-purity, end-capped column. Adjust the mobile phase pH to suppress silanol ionization (typically pH 2-4 for reversed-phase). Adding a basic modifier to the mobile phase can also help.[7]

  • Possible Cause 2: Insufficient Buffering: If the mobile phase pH is close to the pKa of any acidic or basic analytes (like the hydrolyzed carboxylic acid), small changes in pH can affect ionization state and lead to tailing.

    • Solution: Ensure your mobile phase has sufficient buffer capacity. A buffer concentration of 10-25 mM is usually adequate.[7]

  • Possible Cause 3: Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[7]

Q: My retention times are shifting between injections. What should I check?

A: Retention time variability can compromise the reliability of your results. Here are some common causes and solutions:

  • Possible Cause 1: Mobile Phase Composition Change: The composition of your mobile phase may be changing over time due to evaporation of the more volatile solvent or inconsistent mixing.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered. Ensure your gradient proportioning valves are functioning correctly.[8]

  • Possible Cause 2: Temperature Fluctuations: Changes in the ambient temperature can affect retention times.

    • Solution: Use a column oven to maintain a constant temperature.[8]

  • Possible Cause 3: Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10 column volumes) before starting the analysis.[8]

GC-MS Analysis

Q: I am seeing broad peaks in my GC-MS analysis. What could be the problem?

A: Broad peaks in GC-MS can lead to poor resolution and reduced sensitivity. Consider the following:

  • Possible Cause 1: Slow Injection: A slow injection can cause the sample to enter the column as a broad band.

    • Solution: Use a fast injection technique. Ensure the injector temperature is appropriate for the analytes.

  • Possible Cause 2: Column Contamination: Contaminants from previous injections can accumulate at the head of the column.

    • Solution: Bake out the column at a high temperature (within the column's limits). Trim a small portion from the front of the column if necessary.

  • Possible Cause 3: Incompatible Solvent: The injection solvent may not be compatible with the stationary phase.

    • Solution: Whenever possible, dissolve the sample in a solvent that is compatible with the GC column's stationary phase.

Data Presentation

Table 1: Representative Data from a Forced Degradation Study of this compound
Stress ConditionDurationThis compound Remaining (%)Major Degradation Product(s)
0.1 M HCl24 hours85.2(11Z,14Z)-icosa-11,14-dienoic acid
0.1 M NaOH8 hours78.5(11Z,14Z)-icosa-11,14-dienoic acid
3% H₂O₂24 hours82.1Oxidized products (e.g., epoxides, hydroperoxides)
Heat (60°C)48 hours91.3Oxidized products
Photostability (ICH Q1B)-95.8Oxidized products

Note: The data presented in this table is representative and intended for illustrative purposes. Actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or MS detector

  • pH meter

  • Thermostatic oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of approximately 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of approximately 1 mg/mL. Incubate at room temperature for 8 hours.

  • Oxidative Degradation: Dissolve the compound in methanol and dilute with 3% H₂O₂ to a final concentration of approximately 1 mg/mL. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in a thermostatic oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) to light according to ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.

  • Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples. Neutralize the acidic and basic samples before analysis. Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the remaining parent compound and the formation of degradation products.

Protocol 2: Analysis of Degradation Products by HPLC-UV/MS

Objective: To separate, identify, and quantify this compound and its degradation products.

Instrumentation:

  • HPLC system with a diode array detector (DAD) or a mass spectrometer (MS).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a suitable percentage of B, and gradually increase to elute the analytes of interest.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm and/or MS in positive ion mode.

Procedure:

  • Prepare solutions of the stressed samples and a reference standard of this compound in a suitable solvent (e.g., methanol).

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products.

  • Use the UV spectra and/or mass-to-charge ratios (m/z) to aid in the identification of the degradation products. For example, the hydrolyzed product, (11Z,14Z)-icosa-11,14-dienoic acid, would have a molecular weight of 308.5 g/mol .[9]

  • Quantify the parent compound and degradation products by comparing their peak areas to that of a reference standard.

Mandatory Visualization

parent This compound hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis + H₂O oxidation Oxidation (O₂, Light, Heat) parent->oxidation acid_product (11Z,14Z)-icosa-11,14-dienoic acid + Ethanol hydrolysis->acid_product oxidized_products Oxidized Products (Epoxides, Hydroperoxides, Aldehydes, Ketones) oxidation->oxidized_products

Caption: Degradation pathways of this compound.

start Start: Sample of This compound stress Forced Degradation (Acid, Base, Oxidation, Heat, Light) start->stress sample_prep Sample Preparation (Dilution, Neutralization) stress->sample_prep hplc HPLC-UV/MS Analysis sample_prep->hplc gcms GC-MS Analysis (with derivatization if needed) sample_prep->gcms data_analysis Data Analysis (Peak Integration, Identification) hplc->data_analysis gcms->data_analysis end End: Identification and Quantification of Degradation Products data_analysis->end

Caption: Experimental workflow for the identification of degradation products.

References

Troubleshooting low signal intensity of (11Z,14Z)-Ethyl icosa-11,14-dienoate in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the mass spectrometry analysis of (11Z,14Z)-Ethyl icosa-11,14-dienoate, particularly focusing on low signal intensity.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular ion for this compound?

A1: The molecular weight of this compound is 336.57 g/mol . In positive ion mode ESI-MS, you should primarily look for the protonated molecule [M+H]⁺ at m/z 337.6. Depending on the mobile phase and sample purity, you may also observe adducts such as sodium [M+Na]⁺ at m/z 359.6 or potassium [M+K]⁺ at m/z 375.7.

Q2: I am not seeing any signal for my compound. Where should I start troubleshooting?

A2: A complete loss of signal can point to a singular critical issue. A systematic approach is recommended:

  • Confirm Sample Integrity: Ensure your standard or sample of this compound has not degraded. These polyunsaturated fatty acid esters can be susceptible to oxidation.

  • Check the LC-MS System: Verify that the LC-MS system is functioning correctly by injecting a well-characterized, reliable standard that is known to perform well on your instrument.

  • Investigate the LC Method: Ensure the compound is eluting from the column. A lack of retention or excessive retention can cause the peak to be missed or to be too broad for detection.

  • Inspect the Mass Spectrometer: Check for basic issues like a stable spray in the ESI source and confirm that the instrument parameters are appropriate for your analyte.

Q3: Should I use positive or negative ion mode for analyzing this compound?

A3: For fatty acid ethyl esters, positive ion mode Electrospray Ionization (ESI) is generally preferred. This is because the ester group can be readily protonated to form [M+H]⁺ ions or form adducts with cations like Na⁺ and K⁺. While the free fatty acid is typically analyzed in negative ion mode, the ethyl ester does not have the readily deprotonable carboxylic acid group.

Q4: What are common sources of contamination that can interfere with my analysis?

A4: Contamination can be a significant source of ion suppression and low signal intensity. Common sources include:

  • Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize background noise and interfering ions.

  • Glassware: Plasticizers and other residues from glassware can leach into your sample. Thoroughly clean all glassware or use certified low-binding labware.

  • Sample Matrix: Biological samples are complex and contain numerous compounds that can co-elute and suppress the ionization of your target analyte. Effective sample preparation is crucial to remove these interferences.

Troubleshooting Low Signal Intensity

Low signal intensity is a common challenge in the mass spectrometry analysis of fatty acid ethyl esters. The following sections provide a structured approach to identifying and resolving the root cause of this issue.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low signal intensity of this compound.

TroubleshootingWorkflow cluster_sample_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS Parameters cluster_system System Maintenance start Low Signal Intensity Observed sample_prep Step 1: Evaluate Sample Preparation start->sample_prep lc_conditions Step 2: Optimize LC Conditions sample_prep->lc_conditions If no improvement spe Optimize SPE Protocol (e.g., sorbent, wash/elute solvents) concentration Check Sample Concentration (is it too dilute?) matrix Assess Matrix Effects (use matrix-matched standards) ms_parameters Step 3: Optimize MS Parameters lc_conditions->ms_parameters If no improvement column Select Appropriate Column (e.g., C8 or C18) mobile_phase Optimize Mobile Phase (e.g., organic content, additives) gradient Adjust Gradient Profile (ensure sharp peak shape) system_check Step 4: Perform System Maintenance ms_parameters->system_check If no improvement source_params Optimize Source Parameters (voltage, gas flow, temp) ion_mode Confirm Correct Ion Mode (Positive ESI) adducts Consider Adduct Formation (e.g., add Na+ or NH4+) clean_source Clean Ion Source calibrate Calibrate Mass Analyzer solution Signal Intensity Improved spe->solution Issue Resolved concentration->solution Issue Resolved matrix->solution Issue Resolved column->solution Issue Resolved mobile_phase->solution Issue Resolved gradient->solution Issue Resolved source_params->solution Issue Resolved ion_mode->solution Issue Resolved adducts->solution Issue Resolved clean_source->solution Issue Resolved calibrate->solution Issue Resolved

Caption: Troubleshooting workflow for low signal intensity.

Experimental Protocols

1. Sample Preparation using Solid-Phase Extraction (SPE)

For complex matrices like plasma or cell lysates, SPE is recommended to remove interfering substances.

  • Materials:

  • Protocol:

    • Conditioning: Condition the SPE cartridge with one column volume of methanol followed by one column volume of water.

    • Loading: Load the acidified sample onto the cartridge.

    • Washing: Wash the cartridge with one column volume of water to remove salts, followed by one column volume of hexane to remove highly non-polar lipids.

    • Elution: Elute the this compound with methyl formate or ethyl acetate.

    • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

2. Optimization of ESI Source Parameters

Systematically optimizing the ESI source parameters can significantly enhance the signal intensity.

  • Procedure:

    • Infuse a standard solution of this compound directly into the mass spectrometer at a constant flow rate.

    • Vary one parameter at a time while keeping others constant and monitor the signal intensity of the [M+H]⁺ ion (m/z 337.6).

    • Start with the parameters listed in the table below and adjust them to find the optimal settings for your instrument.

Quantitative Data Summary

The following table provides a starting point for optimizing ESI-MS parameters for fatty acid ethyl esters. Optimal values can vary between instruments.

ParameterTypical RangeTroubleshooting Action for Low Signal
Capillary Voltage 3.0 - 4.5 kVIncrease in small increments. Too high a voltage can cause fragmentation.
Nebulizer Gas (N₂) Pressure 20 - 40 psiAdjust to ensure a stable spray. Inconsistent pressure can lead to signal fluctuations.
Drying Gas (N₂) Flow Rate 8 - 12 L/minIncrease to improve desolvation. Insufficient drying can lead to solvent clusters and reduced signal.
Drying Gas Temperature 250 - 350 °CIncrease to aid desolvation. Be cautious of thermal degradation of the analyte at very high temperatures.
Mobile Phase Additives 0.1% Formic Acid, 5-10 mM Ammonium FormateThe addition of an acid promotes protonation. Ammonium formate can enhance the formation of [M+NH₄]⁺ adducts which may have better ionization efficiency.

Potential Fragmentation Pathway

Understanding the fragmentation pattern of this compound is crucial for developing selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods and for confirming the identity of the compound. The following diagram illustrates a plausible fragmentation pathway in positive ion mode.

FragmentationPathway cluster_M cluster_fragments M [M+H]⁺ m/z 337.6 F1 [M+H - H₂O]⁺ m/z 319.6 M->F1 - H₂O F2 [M+H - C₂H₅OH]⁺ m/z 291.5 M->F2 - C₂H₅OH (loss of ethanol) F3 Hydrocarbon Fragments M->F3 Cleavage along alyllic positions

Caption: Potential fragmentation of this compound.

Explanation of Fragmentation:

  • [M+H]⁺ (m/z 337.6): The protonated molecular ion.

  • Loss of Water ([M+H - H₂O]⁺, m/z 319.6): A common loss from the protonated ester.

  • Loss of Ethanol ([M+H - C₂H₅OH]⁺, m/z 291.5): A characteristic fragmentation of ethyl esters, resulting in the formation of an acylium ion. This is often a prominent fragment and a good candidate for MRM transitions.

  • Hydrocarbon Fragments: Cleavage at the allylic positions to the double bonds can result in a series of hydrocarbon fragments, which can help in localizing the double bonds.

By following these guidelines and systematically troubleshooting, researchers, scientists, and drug development professionals can overcome the challenges of low signal intensity in the mass spectrometry analysis of this compound and achieve reliable and sensitive results.

Technical Support Center: Preventing Oxidation of Polyunsaturated Fatty Acid Ethyl Esters

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and standardized protocols to prevent the oxidation of polyunsaturated fatty acid (PUFA) ethyl esters.

Frequently Asked Questions (FAQs)

Q1: Why are PUFA ethyl esters so susceptible to oxidation?

A1: PUFA ethyl esters contain multiple double bonds in their chemical structure. These double bonds are highly reactive with oxygen.[1] The oxidation process, known as autoxidation, is a free-radical chain reaction that degrades the fatty acids, leading to a loss of nutritional value and the formation of undesirable off-flavors and odors.[1][2][3] Factors like exposure to air (oxygen), light, heat, and trace metals (e.g., iron, copper) can initiate and accelerate this process.[1][3]

Q2: What are the primary methods to prevent the oxidation of PUFA ethyl esters?

A2: The three primary strategies to prevent oxidation are:

  • Use of Antioxidants: Adding natural or synthetic antioxidants can inhibit the formation of free radicals and slow the oxidation process.[4]

  • Optimal Storage Conditions: Storing samples in a controlled environment is crucial. This includes low temperatures, protection from light, and airtight containers.[4][5]

  • Inert Atmosphere: Displacing oxygen by using an inert gas like nitrogen or argon in the storage container's headspace significantly reduces oxidation.[5]

Q3: Which antioxidants are most effective for PUFA ethyl esters and at what concentration?

A3: Synthetic phenolic antioxidants are highly effective. Commonly used options include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and tert-Butylhydroquinone (TBHQ).[5] TBHQ is often considered superior for extending storage life.[5] These are typically used at concentrations between 0.01% and 0.02% (100-200 ppm).[5] Natural antioxidants like tocopherols (B72186) (Vitamin E) and rosemary extract are also used.[4] For example, one study found that adding 50 ppm of TBHQ to a diet with ω-3 PUFAs inhibited the formation of primary oxidation products by 99.5% over 10 days.[6][7]

Q4: What are the ideal storage conditions for long-term stability?

A4: For maximum long-term stability, PUFA ethyl esters should be stored under the following conditions:

  • Low Temperature: Store samples at -20°C. For optimal stability, especially for highly unsaturated samples, -80°C is recommended.[5][8]

  • Inert Atmosphere: Before sealing, flush the vial's headspace with an inert gas such as nitrogen or argon to remove oxygen.[5]

  • Light Protection: Use amber glass vials or store samples in a dark place to prevent photo-oxidation.[3][5]

  • Airtight Containers: Ensure vials are sealed tightly, potentially with paraffin (B1166041) film, to prevent atmospheric oxygen from entering.[5]

Q5: How can I determine if my PUFA ethyl ester sample has oxidized?

A5: Oxidation is assessed by measuring primary and secondary oxidation products.

  • Peroxide Value (PV): This is the most common method and measures hydroperoxides (primary products).[9][10] A PV below 10 meq/kg is typical for fresh oil, while a value of 20-40 meq/kg often indicates a rancid taste.[11]

  • p-Anisidine Value (AnV): This test measures aldehydes (secondary oxidation products), which contribute to off-flavors.[12] It is particularly useful for assessing oils that may have a low PV because the initial peroxides have already decomposed.[12]

  • TBARS Assay: The Thiobarbituric Acid Reactive Substances (TBARS) assay measures malondialdehyde (MDA), another secondary oxidation product.[13][14][15][16]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
High Peroxide Value (PV) in a Freshly Prepared Sample 1. Oxidation occurred during sample preparation (e.g., extraction, esterification).2. Solvents or reagents were contaminated with peroxides.3. Insufficient antioxidant was added or it was poorly mixed.1. Perform all preparation steps on ice and under an inert (nitrogen or argon) atmosphere.[5]2. Use fresh, high-purity solvents. Consider adding a small amount of antioxidant (e.g., 0.005% BHT) to the extraction solvent.[5]3. Ensure the antioxidant is fully dissolved and vortexed thoroughly with the sample. Verify the final concentration.[5]
Sample Develops an "Off" or Rancid Odor Despite Low PV 1. Primary oxidation products (peroxides) have degraded into secondary products (aldehydes, ketones), which are more odorous.2. The sample was exposed to high temperatures, accelerating the breakdown of peroxides.1. The PV test alone is not sufficient. Measure secondary oxidation products using the p-Anisidine Value (AnV) or TBARS assay.[12]2. Review storage and handling procedures. Avoid repeated freeze-thaw cycles and minimize time spent at room temperature.
Inconsistent Results in Oxidation Stability Studies 1. Variability in sample handling and exposure to oxygen/light.2. Inconsistent concentration or distribution of the antioxidant.3. Different storage durations or conditions between sample aliquots.1. Standardize all procedures. Flush every vial with inert gas for the same duration before sealing.2. Prepare a master batch of the PUFA ethyl ester with the antioxidant to ensure homogeneity before aliquoting.3. Store all related samples in the same location and for the same amount of time before analysis.
Antioxidant Appears Ineffective 1. The chosen antioxidant is not suitable for the specific PUFA profile or experimental conditions.2. The antioxidant has degraded due to improper storage.3. The concentration is too low to be effective or, in some cases, too high (pro-oxidant effect).1. Test a panel of different antioxidants (e.g., BHT, TBHQ, tocopherols) to find the most effective one for your system.2. Store antioxidant stock solutions in the dark at low temperatures.3. Perform a dose-response experiment to determine the optimal antioxidant concentration.[3]

Quantitative Data Summary

Table 1: Efficacy of Different Antioxidants

This table summarizes data on the effectiveness of various antioxidants in preventing PUFA oxidation.

AntioxidantConcentrationSystem / PUFA SourceEfficacy / Key FindingReference
TBHQ 50 ppm (0.005%)ω-3 PUFAs in a mouse dietInhibited primary oxidation by 99.5% and secondary oxidation by 96.1% after 10 days.[6][7]
α-Tocopherol 0.05% (500 ppm)Chia Oil (rich in α-linolenic acid)Effectively slowed the degradation of α-linolenic acid. Concentrations >0.05% offered no extra benefit.[3]
BHT & BHA Not specifiedDry fermented sausages with olive oilAddition of BHT and BHA was effective in preserving PUFAs during 5 months of storage at 4°C.[17]
Essential Oils Not specifiedFlaxseed oil methyl estersClove bud, cinnamon, and oregano essential oils inhibited methyl linolenate oxidation by 76-85% over 4 months.[18]

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Antioxidant Addition

This protocol describes how to add a synthetic antioxidant like BHT to a PUFA ethyl ester sample.

  • Prepare Antioxidant Stock Solution: Prepare a 1% (10 mg/mL) stock solution of the chosen antioxidant (e.g., BHT) in a high-purity solvent like hexane (B92381) or ethanol.[5]

  • Sample Preparation: Place a known weight or volume of the PUFA ethyl ester sample into a clean amber glass vial.[5]

  • Add Antioxidant: Add the required volume of the stock solution to achieve the desired final concentration (e.g., for a 200 ppm concentration in a 1 g sample, add 20 µL of the 1% BHT stock).[5]

  • Mix Thoroughly: Tightly cap the vial and vortex for 30-60 seconds to ensure the antioxidant is fully dissolved and evenly distributed.[5]

  • Inert Gas Purge: Uncap the vial and gently blow a stream of nitrogen or argon gas over the surface of the liquid for 30-60 seconds to displace oxygen in the headspace.[5]

  • Seal and Store: Immediately recap the vial tightly. For long-term storage, seal the cap with paraffin film and store at -20°C or -80°C in the dark.[5]

Protocol 2: Determination of Peroxide Value (PV) by Titration

This method measures the hydroperoxides (primary oxidation products) in a sample.[5]

  • Reagents & Equipment:

    • Acetic Acid-Chloroform solvent (3:2 v/v)[11]

    • Saturated Potassium Iodide (KI) solution (freshly prepared)[19]

    • 0.01 N Sodium Thiosulfate (B1220275) (Na₂S₂O₃) standard solution[20]

    • 1% Starch indicator solution[11]

    • 250 mL Erlenmeyer flask with stopper

    • Burette

  • Procedure:

    • Weigh Sample: Accurately weigh approximately 5 g of the PUFA ethyl ester sample into the 250 mL Erlenmeyer flask.[9] Record the exact weight.

    • Dissolve Sample: Add 30 mL of the acetic acid-chloroform solvent mixture and swirl gently to dissolve the sample completely.[5]

    • Add KI Solution: Add 0.5 mL of the freshly prepared saturated KI solution. Stopper the flask and swirl for exactly one minute.[5]

    • Add Water: Add 30 mL of deionized water and mix gently.[5][9]

    • Titration (Part 1): Immediately begin titrating the liberated iodine with the 0.01 N sodium thiosulfate solution. Swirl the flask continuously until the yellow iodine color has almost disappeared.[5]

    • Add Indicator: Add 1-2 mL of the 1% starch indicator solution. The solution will turn a dark blue-black color.[5]

    • Titration (Part 2): Continue the titration, shaking vigorously, until the blue color just disappears.[20] Record the total volume of titrant used.

    • Blank Determination: Perform a blank titration using all reagents except the sample.[10]

    • Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

      • S = Volume of titrant for the sample (mL)

      • B = Volume of titrant for the blank (mL)

      • N = Normality of the Na₂S₂O₃ solution

      • W = Weight of the sample (g)

Visualizations

Autoxidation_Process cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_decomposition Decomposition RH PUFA (RH) R_dot Free Radical (R●) RH->R_dot H● abstraction ROOH Hydroperoxide (ROOH) (Primary Oxidation Product) RH->ROOH Forms ROOH Initiator Initiator (Light, Heat, Metal) Initiator->RH O2 Oxygen (O2) ROO_dot Peroxy Radical (ROO●) R_dot->ROO_dot + O2 (fast) Stable Stable, Non-Radical Products R_dot->Stable ROO_dot->RH + RH (slow) ROO_dot->Stable Radical Combination Secondary Secondary Products (Aldehydes, Ketones) ROOH->Secondary Breaks down

Caption: The free-radical chain reaction of PUFA autoxidation.

Antioxidant_Workflow start Start: Receive PUFA Ethyl Ester Sample choose_ao 1. Select Antioxidant (e.g., BHT, TBHQ) start->choose_ao prepare_stock 2. Prepare Stock Solution (e.g., 1% in Hexane) choose_ao->prepare_stock add_ao 3. Add Stock to Sample (Target: 100-200 ppm) prepare_stock->add_ao mix 4. Vortex Thoroughly (30-60 seconds) add_ao->mix purge 5. Purge with Inert Gas (Nitrogen or Argon) mix->purge seal 6. Seal Tightly in Amber Vial purge->seal store 7. Store at -20°C or -80°C Away from Light seal->store end End: Stabilized Sample store->end

Caption: Experimental workflow for stabilizing PUFA ethyl esters.

References

Technical Support Center: Synthesis of (11Z,14Z)-Ethyl icosa-11,14-dienoate via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and stereoselectivity of the Wittig reaction for the synthesis of (11Z,14Z)-Ethyl icosa-11,14-dienoate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound using the Wittig reaction.

Problem Possible Causes Solutions & Recommendations
Low to No Product Yield 1. Incomplete Ylide Formation: The phosphonium (B103445) salt did not fully convert to the ylide.a. Choice of Base: Use a strong, non-nucleophilic base. Sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) are excellent choices for maximizing Z-selectivity by creating salt-free conditions. Avoid organolithium bases like n-BuLi if high Z-selectivity is desired, as lithium salts can reduce Z:E ratios.[1] b. Reaction Conditions: Ensure anhydrous conditions as ylides are moisture-sensitive. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). c. Reaction Time & Temperature: Allow sufficient time for ylide formation, typically 1-2 hours at room temperature.
2. Aldehyde Instability: The aldehyde reactant, ethyl (E)-3-formylacrylate, may be prone to polymerization or degradation.a. Freshness of Aldehyde: Use freshly distilled or purified aldehyde for the reaction. b. Slow Addition: Add the aldehyde solution dropwise to the ylide solution at a low temperature (-78 °C) to control the reaction rate and minimize side reactions.
3. Poor Ylide Reactivity: The ylide may not be reactive enough to react with the aldehyde.a. Ylide Type: For Z-selectivity, an unstabilized ylide is required. The ylide derived from (hept-2-yn-1-yl)triphenylphosphonium bromide is appropriate.
Poor (Z,Z)-Stereoselectivity (High percentage of E/Z isomers) 1. Presence of Lithium Salts: Lithium cations can stabilize the betaine (B1666868) intermediate, leading to equilibration and the formation of the more stable E-alkene.[1]a. Salt-Free Conditions: As mentioned, use sodium or potassium-based strong bases (NaHMDS, KHMDS) to generate the ylide. This is a critical factor for high Z-selectivity.
2. Reaction Temperature: Higher temperatures can promote the reversal of the initial cycloaddition, leading to the thermodynamic E-product.a. Low-Temperature Reaction: Perform the Wittig reaction at low temperatures, typically -78 °C, to favor the kinetic Z-product.
3. Solvent Effects: The polarity of the solvent can influence the transition state geometry.a. Solvent Choice: Aprotic, non-polar solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are generally preferred for Z-selective Wittig reactions.
Difficult Purification 1. Presence of Triphenylphosphine (B44618) Oxide: This byproduct of the Wittig reaction can be difficult to separate from the desired product.a. Chromatography: Careful column chromatography on silica (B1680970) gel is usually effective. A non-polar eluent system (e.g., hexanes/ethyl acetate) will typically elute the desired ester before the more polar triphenylphosphine oxide. b. Crystallization: If the product is a solid, recrystallization may be an effective purification method.
2. Unreacted Starting Materials: Residual phosphonium salt or aldehyde can contaminate the product.a. Aqueous Workup: A thorough aqueous workup can help remove water-soluble impurities. Washing the organic layer with brine can also help break up emulsions.

Frequently Asked Questions (FAQs)

Q1: Why is a "salt-free" Wittig reaction important for synthesizing the (11Z,14Z) isomer?

A1: The presence of lithium salts, which are byproducts of using common organolithium bases like n-butyllithium (n-BuLi) to form the ylide, can significantly decrease the Z-selectivity of the Wittig reaction. Lithium cations are believed to coordinate with the intermediates, allowing for an equilibration process that favors the thermodynamically more stable E-isomer. By using bases such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS), a "salt-free" environment is created, which kinetically favors the formation of the Z-alkene.[1]

Q2: What is the ideal temperature for the Wittig reaction to maximize Z-selectivity?

A2: To maximize the formation of the Z-isomer, the reaction should be carried out at low temperatures, typically -78 °C (the temperature of a dry ice/acetone bath). Low temperatures help to trap the initial, kinetically formed cis-oxaphosphetane intermediate, which then decomposes to the Z-alkene. At higher temperatures, this intermediate can revert to the starting materials or rearrange to the more stable trans-oxaphosphetane, which leads to the E-alkene.

Q3: How can I confirm the stereochemistry of my final product?

A3: The stereochemistry of the double bonds in this compound can be confirmed using proton NMR (¹H NMR) spectroscopy. The coupling constant (J-value) for the vinyl protons on a Z-double bond is typically smaller (around 10-12 Hz) compared to the coupling constant for protons on an E-double bond (around 15-18 Hz). Gas chromatography (GC) can also be used to separate and quantify the different stereoisomers.

Q4: Can I use a stabilized ylide for this synthesis?

A4: No, for the synthesis of a Z-alkene, a non-stabilized ylide is crucial. Stabilized ylides, which contain an electron-withdrawing group, are less reactive and tend to be in equilibrium during the reaction, leading to the formation of the more thermodynamically stable E-alkene.[1] The synthesis of this compound requires an unstabilized ylide derived from an alkyl phosphonium salt.

Q5: What are some common side reactions to be aware of?

A5: Besides the formation of the E-isomer, other potential side reactions include the self-condensation of the aldehyde if it is enolizable, or its decomposition. The ylide itself can also be unstable and may decompose if not used promptly after its formation. Ensuring an inert atmosphere and low temperatures can help to minimize these side reactions.

Experimental Protocols

Protocol 1: Synthesis of (Hept-2-yn-1-yl)triphenylphosphonium Bromide

This protocol outlines the preparation of the necessary phosphonium salt.

  • Reactants:

  • Procedure:

    • Dissolve triphenylphosphine in acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add 1-bromohept-2-yne to the solution.

    • Heat the mixture to reflux and maintain for 24 hours under an inert atmosphere.

    • Cool the reaction mixture to room temperature.

    • The phosphonium salt will precipitate out of the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold diethyl ether and dry under vacuum.

Protocol 2: Wittig Reaction for this compound Synthesis

This protocol details the Z-selective Wittig reaction.

  • Reactants:

    • (Hept-2-yn-1-yl)triphenylphosphonium bromide (1.1 eq)

    • Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a 1.0 M solution in THF)

    • Ethyl (E)-3-formylacrylate (1.0 eq)

    • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Procedure:

    • Suspend the phosphonium salt in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the NaHMDS solution dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

    • Stir the mixture at room temperature for 1-2 hours.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • In a separate flask, dissolve ethyl (E)-3-formylacrylate in anhydrous THF.

    • Add the aldehyde solution dropwise to the cold ylide solution over 30 minutes.

    • Stir the reaction mixture at -78 °C for 4 hours.

    • Slowly warm the reaction to room temperature and stir overnight.

    • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield pure this compound.

Visualizations

Wittig_Reaction_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products ylide Phosphonium Ylide (Unstabilized) oxaphosphetane cis-Oxaphosphetane (Kinetic Intermediate) ylide->oxaphosphetane [2+2] Cycloaddition (-78 °C) aldehyde Aldehyde (Ethyl (E)-3-formylacrylate) aldehyde->oxaphosphetane z_alkene This compound oxaphosphetane->z_alkene Syn-elimination phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide Experimental_Workflow start Start ylide_formation Ylide Formation (Phosphonium Salt + Base in THF) start->ylide_formation reaction Wittig Reaction (Add Aldehyde at -78°C) ylide_formation->reaction workup Aqueous Workup (Quench and Extract) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure (11Z,14Z)-Ethyl icosa-11,14-dienoate purification->product Troubleshooting_Tree start Low Yield or Poor Z-Selectivity check_base Base Used? start->check_base check_temp Reaction Temperature? start->check_temp check_conditions Anhydrous Conditions? start->check_conditions lithium_base Lithium Base (e.g., n-BuLi) check_base->lithium_base Yes non_lithium_base Na/K Base (e.g., NaHMDS) check_base->non_lithium_base No high_temp > -60 °C check_temp->high_temp High low_temp -78 °C check_temp->low_temp Low wet_conditions Moisture Present check_conditions->wet_conditions No dry_conditions Inert Atmosphere check_conditions->dry_conditions Yes solution1 Switch to NaHMDS/KHMDS for salt-free conditions. lithium_base->solution1 solution2 Maintain -78 °C to favor kinetic Z-product. high_temp->solution2 solution3 Ensure all glassware is flame-dried and use anhydrous solvents. wet_conditions->solution3

References

Technical Support Center: Purity Assessment of Synthetic (11Z,14Z)-Ethyl icosa-11,14-dienoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic (11Z,14Z)-Ethyl icosa-11,14-dienoate.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The primary analytical techniques for assessing the purity of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy. GC-MS is effective for identifying and quantifying volatile impurities. HPLC, particularly Silver Ion HPLC (Ag+-HPLC), is crucial for separating geometric and positional isomers.[1] NMR spectroscopy (¹H and ¹³C) is essential for structural confirmation and can be used for quantitative analysis (qNMR).

Q2: What are the expected common impurities in a synthetic sample of this compound?

A2: Common impurities in synthetic this compound include:

  • Geometric Isomers: (11E,14Z), (11Z,14E), and (11E,14E)-isomers can form during synthesis or improper handling.

  • Positional Isomers: Isomers with double bonds at different positions in the carbon chain can arise from the starting materials or side reactions.

  • Oxidation Products: Polyunsaturated fatty acid esters are susceptible to oxidation, leading to the formation of hydroperoxides, aldehydes, and other degradation products.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification process may remain in the final product.

Q3: How can I confirm the stereochemistry of the double bonds in my sample?

A3: ¹H NMR spectroscopy is a powerful tool for confirming the Z (cis) configuration of the double bonds. The coupling constant (J) for vinyl protons in a cis configuration is typically around 10-12 Hz, while for a trans configuration, it is larger, around 14-16 Hz. Additionally, ¹³C NMR chemical shifts of the allylic carbons can provide further confirmation. Ag+-HPLC can also be used to separate cis and trans isomers, with cis isomers generally having longer retention times due to stronger interaction with the silver ions.[1]

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue: Peak Tailing or Fronting

  • Possible Cause 1: Active Sites in the GC System. Polar analytes can interact with active sites in the injector liner, column, or detector.

    • Solution: Use a deactivated liner and a high-quality, well-conditioned capillary column suitable for fatty acid ester analysis. Regularly replace the liner and trim the first few centimeters of the column.

  • Possible Cause 2: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Dilute the sample or reduce the injection volume.

  • Possible Cause 3: Inappropriate Temperature. Incorrect injector or oven temperatures can affect peak shape.

    • Solution: Optimize the injector temperature to ensure complete and rapid vaporization without thermal degradation. Use an appropriate oven temperature program to ensure good peak focusing at the head of the column.

Issue: Poor Resolution of Isomers

  • Possible Cause: Standard non-polar or mid-polar GC columns may not provide sufficient selectivity to separate geometric or positional isomers of long-chain unsaturated esters.

    • Solution: Employ a more polar stationary phase, such as a highly polar cyanopropyl-substituted column, which can offer better separation of fatty acid methyl and ethyl esters based on the degree of unsaturation and isomer configuration. For complex isomer mixtures, derivatization to picolinyl esters or other derivatives that yield diagnostic mass spectral fragmentation patterns upon electron ionization can aid in identification.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue: Co-elution of Geometric Isomers

  • Possible Cause: Standard reversed-phase columns (e.g., C18) often lack the selectivity to separate cis and trans isomers of this compound.

    • Solution: Utilize a Silver Ion HPLC (Ag+-HPLC) column. The silver ions on the stationary phase interact differently with the π-electrons of cis and trans double bonds, leading to their separation. Cis isomers are typically retained longer.[1]

  • Possible Cause: Inappropriate mobile phase composition.

Issue: Broad Peaks

  • Possible Cause 1: Extra-column Volume. Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length to a minimum.

  • Possible Cause 2: Sample Solvent Incompatibility. Dissolving the sample in a solvent significantly stronger than the mobile phase can lead to broad or split peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Difficulty in Quantifying Purity due to Overlapping Signals

  • Possible Cause: Signals from impurities may overlap with the signals of this compound, making accurate integration difficult.

    • Solution 1: Use a High-Field NMR Spectrometer. Higher field strengths (e.g., 600 MHz or above) can improve signal dispersion and resolve overlapping peaks.

    • Solution 2: Quantitative NMR (qNMR) with an Internal Standard. Use a certified internal standard that has signals in a clear region of the spectrum. The purity of the target compound can be calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard.

    • Solution 3: 2D NMR Techniques. Techniques like COSY and HSQC can help in identifying and assigning signals belonging to the main compound and impurities, aiding in the selection of non-overlapping signals for quantification.

Data Presentation

Table 1: Representative Analytical Data for this compound

ParameterTechniqueExpected Value/Characteristic
Molecular Weight-336.55 g/mol
Molecular Formula-C₂₂H₄₀O₂
Retention TimeGC-MSDependent on column and conditions.
Mass Spectrum (EI)GC-MSKey fragments: m/z 88 (McLafferty rearrangement), molecular ion [M]⁺ at 336, and fragments from loss of the ethoxy group and alkyl chain cleavages.
Retention TimeAg+-HPLCLonger retention time for the (Z,Z) isomer compared to (E,Z), (Z,E), and (E,E) isomers.
¹H NMR (CDCl₃)NMRδ 5.3-5.4 ppm: Multiplet, 4H (olefinic protons, -CH=CH-).δ 4.12 ppm: Quartet, 2H (ethyl ester, -OCH₂CH₃).δ 2.77 ppm: Triplet, 2H (bis-allylic protons, =CH-CH₂-CH=).δ 2.28 ppm: Triplet, 2H (α-carbonyl protons, -CH₂COO-).δ 2.05 ppm: Quartet, 4H (allylic protons, -CH₂-CH=).δ 1.25 ppm: Triplet, 3H (ethyl ester, -OCH₂CH₃).δ 0.88 ppm: Triplet, 3H (terminal methyl group, -CH₂CH₃).
¹³C NMR (CDCl₃)NMRδ ~174 ppm: Ester carbonyl carbon.δ ~127-130 ppm: Olefinic carbons.δ ~60 ppm: Ethyl ester methylene (B1212753) carbon (-OCH₂-).δ ~34 ppm: α-carbonyl methylene carbon.δ ~25.6 ppm: Bis-allylic carbon.δ ~14 ppm: Methyl carbons.

Note: Exact chemical shifts (δ) in NMR and retention times in chromatography are dependent on the solvent, concentration, and specific experimental conditions.

Experimental Protocols

Protocol 1: Purity Assessment by GC-MS
  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable volatile solvent such as hexane or ethyl acetate.

  • GC-MS System: A gas chromatograph equipped with a mass selective detector.

  • Column: A fused-silica capillary column suitable for fatty acid ester analysis (e.g., DB-23, SP-2560, or equivalent; 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 140 °C, hold for 5 min, then ramp to 240 °C at 4 °C/min, and hold for 10 min.

    • Injection Volume: 1 µL (split or splitless injection can be used depending on the sample concentration).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

  • Data Analysis: Identify the main peak corresponding to this compound based on its retention time and mass spectrum. Integrate all peaks in the chromatogram and calculate the purity based on the area percentage of the main peak.

Protocol 2: Isomer Separation by Ag+-HPLC
  • Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., hexane) to a concentration of approximately 1 mg/mL.

  • HPLC System: An HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A commercially available Ag+-HPLC column (e.g., ChromSpher 5 Lipids or similar).

  • HPLC Conditions:

    • Mobile Phase A: Hexane

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with 0.5% B, hold for 10 min, increase to 2% B over 40 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 20 °C.

    • Detection: UV at 205 nm or ELSD.

  • Data Analysis: Identify the peaks corresponding to the different geometric isomers. The (11Z,14Z) isomer is expected to have the longest retention time. Calculate the relative percentage of each isomer.

Protocol 3: Purity Determination by Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Add a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing: Process the spectrum with appropriate phasing and baseline correction.

  • Data Analysis:

    • Select well-resolved signals for the analyte and the internal standard.

    • Carefully integrate the selected signals.

    • Calculate the purity using the following formula:

      where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizations

Purity_Assessment_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Final Assessment Sample Synthetic (11Z,14Z)-Ethyl icosa-11,14-dienoate GC_MS GC-MS Analysis Sample->GC_MS HPLC HPLC Analysis (Ag+-HPLC) Sample->HPLC NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Sample->NMR Purity Purity Calculation GC_MS->Purity Isomer_Ratio Isomer Ratio Determination HPLC->Isomer_Ratio NMR->Purity Structure_Confirmation Structural Confirmation NMR->Structure_Confirmation Final_Report Certificate of Analysis Purity->Final_Report Isomer_Ratio->Final_Report Structure_Confirmation->Final_Report

Caption: Workflow for the purity assessment of this compound.

Troubleshooting_HPLC Start Poor Isomer Separation in HPLC C1 Using standard RP-HPLC (e.g., C18)? Start->C1 S1 Switch to Ag+-HPLC column for superior geometric isomer selectivity. C1->S1 Yes C2 Is mobile phase optimized? C1->C2 No End Achieved Baseline Separation S1->End S2 Optimize gradient of polar modifier (e.g., acetonitrile in hexane). C2->S2 No C3 Is column temperature controlled? C2->C3 Yes S2->End S3 Optimize column temperature. Lower temperatures often improve resolution on Ag+-HPLC. C3->S3 No C3->End Yes S3->End

Caption: Troubleshooting logic for poor HPLC isomer separation.

References

Technical Support Center: Fatty Acid Ethyl Esters (FAEEs) Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with fatty acid ethyl esters (FAEEs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common experimental artifacts, ensuring the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of FAEE contamination in a laboratory setting?

A1: The most prevalent source of artifactual FAEE formation is the presence of ethanol (B145695) in laboratory solvents and reagents. Chloroform (B151607), a common solvent for lipid extraction, is often stabilized with ethanol. If this ethanol is not removed, it can react with fatty acids in the sample during extraction or derivatization to form FAEEs, leading to false-positive results. Another significant source is external contamination, particularly in hair sample analysis, from ethanol-containing hair care products.[1]

Q2: How can I prevent the artificial formation of FAEEs during sample preparation?

A2: To prevent artificial FAEE formation, it is crucial to use ethanol-free solvents, especially chloroform. You can either purchase ethanol-free chloroform or prepare it by washing the chloroform with distilled water to remove the ethanol stabilizer. Additionally, ensure all glassware is thoroughly cleaned and rinsed with high-purity solvents to remove any residual ethanol. When preparing fatty acid methyl esters (FAMEs) for analysis, be aware that the presence of ethanol in the reaction mixture can lead to the formation of FAEEs as byproducts.

Q3: My FAEE results are inconsistent. What could be the cause?

A3: Inconsistent FAEE results can stem from several factors:

  • Sample Stability: FAEEs can degrade over time, especially if not stored properly. For instance, in hair samples, FAEE levels can significantly decrease if the samples are not analyzed within a week of collection.

  • Extraction Efficiency: The choice of extraction method and solvent can significantly impact the recovery of FAEEs. It is essential to use a validated extraction protocol and ensure consistent execution across all samples.

  • Instrumental Variability: Fluctuations in GC-MS performance can lead to inconsistent results. Regular calibration and maintenance of the instrument are critical.

  • External Contamination: As mentioned, external sources of ethanol can lead to variable and artificially high FAEE levels, particularly in hair analysis.

Q4: What are the best practices for storing biological samples for FAEE analysis?

A4: For optimal stability, biological samples intended for FAEE analysis should be stored at low temperatures. While specific stability data for FAEEs in whole blood is limited, general guidelines for biochemical analytes suggest that freezing is the most reliable method for long-term preservation.[2] For short-term storage, refrigeration at 4°C is suitable.[2] It is crucial to minimize freeze-thaw cycles. Hair samples should be stored in a dry, dark environment at room temperature.[3] They should not be refrigerated or frozen, as this can cause swelling and potential loss of analytes.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of FAEEs, particularly with Gas Chromatography-Mass Spectrometry (GC-MS).

Problem 1: Unexpected Peaks in the Chromatogram

Possible Cause:

  • Artifactual FAEE Formation: Ethanol contamination in solvents used for extraction or derivatization can lead to the formation of FAEEs that were not originally present in the sample.

  • Contamination from Sample Collection Materials: Phthalates and other plasticizers from collection tubes or processing equipment can leach into the sample and appear as peaks in the chromatogram.

  • Carryover from Previous Injections: Residual sample from a previous analysis can be injected with the current sample, leading to ghost peaks.

Solution:

  • Solvent Purity Check: Run a blank solvent injection to check for contaminants. Use high-purity, ethanol-free solvents for all steps.

  • Use High-Quality Consumables: Employ high-quality, certified sample collection tubes and pipette tips to minimize leaching of contaminants.

  • Implement a Rigorous Washing Protocol: After each injection, run a wash cycle with a strong solvent to clean the syringe and injection port.

Problem 2: Poor Peak Shape (Tailing or Fronting)

Possible Cause:

  • Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner, column, or detector can interact with the analytes, causing peak tailing.

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.

  • Improper Injection Technique: A slow injection speed can cause band broadening and distorted peak shapes.

Solution:

  • Deactivate the System: Use a deactivated inlet liner and a high-quality, well-conditioned capillary column. If necessary, perform a system bake-out to remove contaminants.

  • Optimize Sample Concentration: Dilute the sample to an appropriate concentration to avoid overloading the column.

  • Optimize Injection Parameters: Use a fast injection speed to ensure a narrow sample band is introduced onto the column.

Problem 3: Low or No Analyte Signal

Possible Cause:

  • Poor Extraction Recovery: The chosen extraction method may not be efficient for FAEEs from the specific sample matrix.

  • Analyte Degradation: FAEEs may have degraded due to improper sample storage or handling.

  • Instrumental Issues: A leak in the GC system, a contaminated ion source in the mass spectrometer, or an inactive detector can all lead to a loss of signal.

Solution:

  • Optimize Extraction Protocol: Experiment with different solid-phase extraction (SPE) sorbents or liquid-liquid extraction solvents to improve recovery.

  • Ensure Proper Sample Handling: Follow best practices for sample storage and minimize the time between collection and analysis.

  • Perform Instrument Maintenance: Regularly check for leaks using an electronic leak detector, clean the ion source according to the manufacturer's instructions, and ensure the detector is functioning correctly.

Quantitative Data Summary

The following tables provide a summary of quantitative data from validated methods for FAEE analysis.

Table 1: Validated GC-MS Method Parameters for FAEE Analysis in Plasma

ParameterMethod 1Method 2
Column Nonpolar dimethylpolysiloxaneZebron ZB-5MS (30 m x 0.25 mm, 0.25 µm)[4]
Injection Mode SplitlessSplitless[4]
Injector Temp. 250°C250°C[4]
Oven Program -1-min hold at 120°C, ramp to 300°C at 20°C/min, 15-min hold[4]
Carrier Gas HeliumHelium[4]
Linearity (r²) >0.99>0.99
LOD 5-10 nM[5]-
LOQ 60 nM[5]0.015 µg/mL

Table 2: Recovery of FAEEs using Solid-Phase Extraction (SPE)

FAEESPE Column TypeElution SolventRecovery Rate (%)Reference
Ethyl OleateAminopropyl-silicaHexane (B92381)70 ± 3[6]
Ethyl PalmitateSi SPE columnn-Hexane93.8 - 104.0[7]
Ethyl LinoleateSi SPE columnn-Hexane93.8 - 104.0[7]
Ethyl OleateSi SPE columnn-Hexane93.8 - 104.0[7]
Ethyl StearateSi SPE columnn-Hexane93.8 - 104.0[7]

Experimental Protocols

Protocol 1: Extraction of FAEEs from Human Plasma

This protocol is adapted from a validated method for the rapid determination of major FAEEs in human plasma.[5]

Materials:

  • Human plasma

  • Internal standard (e.g., ethyl heptadecanoate)

  • Acetone (B3395972), ice-cold

  • Hexane, HPLC grade

  • Aminopropyl-silica solid-phase extraction (SPE) columns

  • Centrifuge

  • Vortex mixer

  • Nitrogen evaporator

Procedure:

  • To 1 mL of plasma in a glass tube, add the internal standard.

  • Add 3 mL of ice-cold acetone to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 3000 x g for 10 minutes.

  • Transfer the supernatant to a new glass tube.

  • Add 3 mL of hexane to the supernatant for liquid-liquid extraction of lipids.

  • Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Transfer the upper hexane layer to a clean tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen.

  • Reconstitute the lipid extract in a small volume of hexane.

  • Condition an aminopropyl-silica SPE column with hexane.

  • Load the reconstituted sample onto the SPE column.

  • Elute the FAEEs with hexane.

  • Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS analysis.

Protocol 2: GC-MS Analysis of FAEEs

This is a general protocol; specific parameters should be optimized for your instrument and application.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for lipid analysis (e.g., nonpolar dimethylpolysiloxane)

GC Parameters:

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 120°C, hold for 1 minute

    • Ramp: 20°C/minute to 300°C

    • Final hold: 300°C for 15 minutes

  • Carrier Gas: Helium at a constant flow rate

MS Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: m/z 50-550

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

Visualizations

FAEE Formation Pathways

The following diagram illustrates the primary enzymatic and non-enzymatic pathways of fatty acid ethyl ester formation in the body.

FAEE_Formation Ethanol Ethanol FAEE_Synthase FAEE Synthase Ethanol->FAEE_Synthase NonEnzymatic Non-Enzymatic Esterification Ethanol->NonEnzymatic FattyAcid Free Fatty Acid FattyAcid->NonEnzymatic AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase FattyAcylCoA Fatty Acyl-CoA FattyAcylCoA->FAEE_Synthase FAEE Fatty Acid Ethyl Ester (FAEE) FAEE_Synthase->FAEE Enzymatic NonEnzymatic->FAEE Non-Enzymatic AcylCoASynthetase->FattyAcylCoA

Caption: Enzymatic and non-enzymatic pathways of FAEE synthesis.

Experimental Workflow for FAEE Analysis

This diagram outlines the general workflow for the analysis of fatty acid ethyl esters from biological samples.

FAEE_Workflow Sample Biological Sample (e.g., Plasma, Hair) Extraction Extraction (LLE or SPE) Sample->Extraction Purification Purification/ Cleanup Extraction->Purification Analysis GC-MS Analysis Purification->Analysis Data Data Processing & Quantification Analysis->Data

Caption: General workflow for FAEE analysis from biological samples.

References

Establishing appropriate controls for (11Z,14Z)-Ethyl icosa-11,14-dienoate experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using (11Z,14Z)-Ethyl icosa-11,14-dienoate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the appropriate design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its biological significance?

This compound is the ethyl ester form of (11Z,14Z)-icosa-11,14-dienoic acid, an omega-6 polyunsaturated fatty acid (PUFA).[1] In research, the esterified form is often used to enhance solubility and facilitate its incorporation into cell culture media and experimental diets.[1] The parent fatty acid is an intermediate in the metabolic pathway of other significant PUFAs, such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA), which are precursors to eicosanoids, a class of signaling molecules involved in inflammation and other physiological processes.[1]

Q2: What are the primary applications of this compound in research?

This compound is primarily used in studies related to lipid metabolism and inflammation.[1] Its parent fatty acid has been shown to modulate inflammatory responses, for instance, by inhibiting the binding of the potent inflammatory mediator leukotriene B4 (LTB4) to its receptors on neutrophils.[1] It is also utilized to investigate the effects of omega-6 fatty acids on cellular signaling pathways, such as the PI3K-Akt and NF-κB pathways.[1]

Q3: How should I store this compound to ensure its stability?

This compound is susceptible to oxidation due to its polyunsaturated nature.[2] To maintain its integrity, it should be stored at -20°C.[3] It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and to protect it from light. For long-term storage, amber glass vials are recommended. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use volumes.

Q4: What are the expected effects of this compound on the PI3K-Akt and NF-κB signaling pathways?

As an omega-6 fatty acid, this compound is expected to modulate these key signaling pathways. The PI3K-Akt pathway is central to cell growth, proliferation, and survival, and it can be activated by fatty acids.[4] The NF-κB pathway is a critical regulator of inflammatory gene expression.[5] Studies on similar omega-6 fatty acids, like arachidonic acid, have shown activation of the PI3K-Akt pathway and subsequent induction of NF-κB regulated genes.[4] This can lead to a 3-fold increase in the translocation of NF-κB to the nucleus.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility in aqueous media This compound is a lipid and is inherently insoluble in water.[1]Prepare a stock solution in an organic solvent such as ethanol (B145695) or DMSO. For cell culture experiments, complex the fatty acid ester with fatty acid-free bovine serum albumin (BSA) to enhance solubility and delivery to cells.[6][7] A common ratio is a 4:1 molar ratio of fatty acid to BSA.[6]
Inconsistent experimental results The compound may have degraded due to oxidation. Polyunsaturated fatty acids are prone to oxidation when exposed to air, light, and high temperatures.[2]Always use freshly prepared solutions. Store stock solutions at -20°C or lower under an inert gas. Consider adding an antioxidant, such as BHT or α-tocopherol, to your stock solution, but be mindful of its potential effects on your experimental system. Verify the purity of your compound periodically using analytical methods like GC-MS.
Unexpected cellular toxicity The concentration of the compound or the organic solvent used for the stock solution may be too high. The "free" (unbound to BSA) fatty acid concentration could be at toxic levels.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type. Ensure the final concentration of the organic solvent in your culture medium is minimal (typically <0.1%). When using BSA, carefully consider the molar ratio of the fatty acid ester to BSA to control the concentration of the unbound ester.[6]
Difficulty in detecting the compound in analytical assays (e.g., GC-MS) The concentration of the compound may be below the detection limit of the instrument, or the extraction method may be inefficient.Optimize your extraction protocol. A common method involves liquid-liquid extraction with a non-polar solvent like hexane (B92381) following sample saponification. Ensure your GC-MS method is sensitive enough for the expected concentrations in your samples.[8][9]

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex for Cell Culture

Objective: To prepare a stock solution of this compound complexed with fatty acid-free BSA for use in cell culture experiments.

Materials:

  • This compound

  • Ethanol (200 proof, sterile)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile 0.1 M NaOH

  • Sterile water bath

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a stock solution of the fatty acid ester: Dissolve this compound in sterile ethanol to a concentration of 100 mM. Store this stock solution at -20°C under an inert gas.

  • Prepare a BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a concentration of 10% (w/v). Gently agitate to dissolve without generating foam.

  • Complexation: a. In a sterile tube, add the desired volume of the 100 mM fatty acid ester stock solution. b. Slowly add the 10% BSA solution while gently vortexing. A common molar ratio to aim for is 4:1 (fatty acid ester:BSA). c. Incubate the mixture in a 37°C water bath for 30-60 minutes with gentle agitation to facilitate complex formation.

  • Sterilization and Storage: a. Sterile-filter the final complex solution through a 0.22 µm filter. b. Aliquot and store at -20°C for short-term use (up to 1 month) or -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Western Blot Analysis of Akt Phosphorylation

Objective: To assess the effect of this compound on the activation of the PI3K-Akt signaling pathway by measuring the phosphorylation of Akt.

Procedure:

  • Cell Seeding and Treatment: a. Seed your target cells in a 6-well plate and allow them to adhere and reach the desired confluency (typically 70-80%). b. Serum-starve the cells for 4-6 hours prior to treatment, if appropriate for your cell line, to reduce basal Akt phosphorylation. c. Treat the cells with varying concentrations of the this compound-BSA complex (and a BSA-only vehicle control) for the desired time points.

  • Cell Lysis: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: a. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against phospho-Akt (e.g., Ser473) overnight at 4°C. e. Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to total Akt and the loading control.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compound(11Z,14Z)-Icosa-11,14-dienoic Acid
Molecular Formula C22H40O2[3]C20H36O2[10][11]
Molecular Weight 336.55 g/mol [3]308.5 g/mol [10][11]
Physical State Liquid[1]Liquid[1]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); insoluble in water.[1][3]Soluble in organic solvents; poorly soluble in water.[1]
Storage Temperature -20°C[3]-20°C

Table 2: Expected Quantitative Changes in Signaling Pathways

Pathway Marker Treatment Cell Type Expected Outcome Reference
PI3K-Akt Phospho-Akt (Ser473)Arachidonic Acid (Omega-6)Prostate Cancer CellsIncreased phosphorylation[4]
NF-κB Nuclear translocation of p65Arachidonic Acid (Omega-6)Prostate Cancer Cells~3-fold increase[4]
NF-κB COX-2, IL-6, TNF-α mRNAOmega-6 Fatty AcidsVariousUpregulation[4]

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_fa Prepare (11Z,14Z)-Ethyl icosa-11,14-dienoate stock in Ethanol complex Complex FA ester with BSA (4:1 molar ratio) prep_fa->complex prep_bsa Prepare Fatty Acid-Free BSA solution in PBS prep_bsa->complex treatment Treat cells with FA-BSA complex complex->treatment cell_culture Seed and culture cells cell_culture->treatment lysis Cell Lysis treatment->lysis protein_quant Protein Quantification lysis->protein_quant qpcr qPCR (NF-κB target genes) lysis->qpcr wb Western Blot (p-Akt, Total Akt) protein_quant->wb

Caption: Experimental workflow for studying cell signaling.

PI3K_Akt_Signaling FA (11Z,14Z)-Ethyl icosa-11,14-dienoate Receptor Membrane Receptor (e.g., GPCR, TLR) FA->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates pAkt p-Akt (Active) Akt->pAkt Activation Downstream Downstream Effects (Cell Survival, Proliferation) pAkt->Downstream Promotes

Caption: PI3K-Akt signaling pathway activation.

NFkB_Signaling cluster_cytoplasm Cytoplasm FA (11Z,14Z)-Ethyl icosa-11,14-dienoate Receptor Membrane Receptor (e.g., TLR4) FA->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates pIkB p-IκB IkB->pIkB Phosphorylation NFkB_p65 NF-κB (p65) Nucleus Nucleus NFkB_p65->Nucleus Translocates to Complex IκB-NF-κB (Inactive) Complex->NFkB_p65 Releases pIkB->Complex Degradation of IκB Gene Inflammatory Gene Expression (COX-2, TNF-α, IL-6) Nucleus->Gene Induces

Caption: NF-κB signaling pathway activation.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Potential of (11Z,14Z)-Ethyl icosa-11,14-dienoate and its Congeners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anti-inflammatory effects of (11Z,14Z)-Ethyl icosa-11,14-dienoate and its related compounds, (11Z,14Z)-eicosadienoic acid (EDA) and its methyl ester. Due to a lack of direct experimental data on the ethyl ester, this guide synthesizes available information on its parent fatty acid and methyl ester to offer a comparative perspective against established non-steroidal anti-inflammatory drugs (NSAIDs).

Executive Summary

(11Z,14Z)-eicosadienoic acid (EDA), an omega-6 polyunsaturated fatty acid, and its esters have demonstrated potential anti-inflammatory properties through various mechanisms. Research suggests that these compounds can modulate the production of key inflammatory mediators. This guide presents available quantitative data, detailed experimental protocols for assessing anti-inflammatory activity, and visual representations of the involved signaling pathways to aid in the evaluation of these compounds for further research and development.

Comparative Anti-Inflammatory Activity

CompoundTargetAssay SystemObserved EffectIC50 / InhibitionReference
(11Z,14Z)-eicosadienoic acid (EDA)Leukotriene B4 (LTB4) ReceptorPorcine Neutrophil MembranesInhibition of [³H]-LTB4 bindingKi = 3 µM[1]
(11Z,14Z)-eicosadienoic acid (EDA)Nitric Oxide (NO) ProductionLPS-stimulated RAW264.7 MacrophagesDecrease in NO productionData not quantified as IC50[2][3]
(11Z,14Z)-eicosadienoic acid (EDA)Prostaglandin E2 (PGE2) ProductionLPS-stimulated RAW264.7 MacrophagesIncrease in PGE2 productionData not quantified[2][3]
(11Z,14Z)-eicosadienoic acid (EDA)Tumor Necrosis Factor-α (TNF-α)LPS-stimulated RAW264.7 MacrophagesIncrease in TNF-α productionData not quantified[2][3]
Methyl (11Z,14Z)-icosa-11,14-dienoateGeneral InflammationIn vivo (Arthritis models)Studied for anti-inflammatory effectsQualitative data[[“]]
Diclofenac (for comparison) Cyclooxygenase-2 (COX-2)Human Dermal FibroblastsInhibition of COX-2 activityPotent inhibitor (specific IC50 varies by study)[5]
Diclofenac (for comparison) Carrageenan-induced Paw EdemaRat modelInhibition of edema40.51% inhibition at 5 mg/kg[6]

Note: The seemingly contradictory increase in PGE2 and TNF-α by EDA in LPS-stimulated macrophages may suggest a complex immunomodulatory role rather than straightforward anti-inflammatory action in all contexts. This highlights the necessity for further investigation into the specific signaling pathways and cellular conditions.

Experimental Protocols

In Vitro Anti-Inflammatory Assays

1. Leukotriene B4 (LTB4) Receptor Binding Assay

  • Objective: To determine the ability of a compound to inhibit the binding of the pro-inflammatory mediator LTB4 to its receptor.

  • Methodology:

    • Prepare a membrane fraction from porcine neutrophils.

    • Incubate the neutrophil membranes with a radiolabeled LTB4 ligand (e.g., [³H]-LTB4) in the presence and absence of the test compound at various concentrations.

    • After incubation, separate the bound and free radioligand by filtration.

    • Measure the radioactivity of the filter to determine the amount of bound LTB4.

    • Calculate the percentage inhibition of LTB4 binding at each concentration of the test compound and determine the inhibitory constant (Ki).[1]

2. Measurement of Inflammatory Mediators in Macrophages

  • Objective: To assess the effect of a compound on the production of inflammatory mediators by immune cells.

  • Cell Line: Murine macrophage cell line RAW264.7.

  • Methodology:

    • Culture RAW264.7 macrophages in appropriate media.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).

    • Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of nitric oxide (NO) using the Griess reagent.

    • Quantify the levels of Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-α (TNF-α) using commercially available ELISA kits.[2][3]

In Vivo Anti-Inflammatory Assay

Carrageenan-Induced Paw Edema Model

  • Objective: To evaluate the in vivo anti-inflammatory activity of a compound.

  • Animal Model: Wistar rats or Swiss mice.

  • Methodology:

    • Administer the test compound orally or intraperitoneally to the animals. A control group receives the vehicle.

    • After a set time (e.g., 1 hour), inject a small volume of a carrageenan solution (a phlogistic agent) into the sub-plantar tissue of the right hind paw of each animal.

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of fatty acids are often attributed to their influence on the arachidonic acid cascade, which produces pro-inflammatory eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.

DOT Diagram: Arachidonic Acid Cascade and Potential Inhibition

Arachidonic_Acid_Cascade cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus (e.g., Injury) AA Arachidonic Acid (Omega-6) PLA2->AA COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (e.g., PGE2) Thromboxanes COX->PGs Inflammation Inflammation PGs->Inflammation NSAIDs NSAIDs (e.g., Ibuprofen, Diclofenac) NSAIDs->COX Inhibition LTs Leukotrienes (e.g., LTB4) LOX->LTs LTs->Inflammation EDA_inhibits_LTB4 (11Z,14Z)-Eicosadienoic Acid EDA_inhibits_LTB4->LTs Inhibits Receptor Binding

Caption: The arachidonic acid cascade and points of intervention.

(11Z,14Z)-eicosadienoic acid appears to exert its anti-inflammatory effects, at least in part, by interfering with the lipoxygenase pathway, specifically by inhibiting the binding of the potent chemoattractant leukotriene B4 to its receptor on immune cells.[1] This is a distinct mechanism from NSAIDs, which primarily inhibit the COX enzymes.

DOT Diagram: Experimental Workflow for In Vitro Anti-inflammatory Screening

Experimental_Workflow cluster_assays Measure Inflammatory Markers start Start: Test Compound (this compound) culture_cells Culture RAW264.7 Macrophages start->culture_cells pre_treat Pre-treat cells with Test Compound culture_cells->pre_treat induce_inflammation Induce Inflammation with LPS pre_treat->induce_inflammation collect_supernatant Collect Supernatant induce_inflammation->collect_supernatant griess_assay Griess Assay for Nitric Oxide (NO) collect_supernatant->griess_assay elisa_pge2 ELISA for Prostaglandin E2 (PGE2) collect_supernatant->elisa_pge2 elisa_tnf ELISA for TNF-α collect_supernatant->elisa_tnf data_analysis Data Analysis and Comparison griess_assay->data_analysis elisa_pge2->data_analysis elisa_tnf->data_analysis

References

A Comparative Analysis for the Research Professional: (11Z,14Z)-Ethyl icosa-11,14-dienoate and Arachidonic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the landscape of lipid research, particularly concerning inflammation and cell signaling, the roles of various polyunsaturated fatty acids and their derivatives are of paramount importance. This guide provides a comparative analysis of two structurally related fatty acid ethyl esters: (11Z,14Z)-Ethyl icosa-11,14-dienoate and arachidonic acid ethyl ester. While both are ethyl esters of 20-carbon polyunsaturated fatty acids, their metabolic fates and biological activities diverge significantly, influencing their applications in research and potential therapeutic development.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of these compounds is crucial for their appropriate handling, storage, and application in experimental settings. The following table summarizes their key characteristics.

PropertyThis compoundArachidonic Acid Ethyl Ester
Molecular Formula C22H40O2C22H36O2[1]
Molecular Weight 336.55 g/mol [2]332.5 g/mol [1]
CAS Number 103213-62-3[2]1808-26-0[1]
Synonyms Ethyl dihomo-linoleate, Ethyl 11,14-eicosadienoateEthyl arachidonate, (5Z,8Z,11Z,14Z)-Ethyl icosa-5,8,11,14-tetraenoate[1]
Physical State LiquidLiquid
Solubility Soluble in organic solvents such as ethanol (B145695), DMSO, and DMF.Soluble in organic solvents such as ethanol, DMSO, and DMF.
Storage Temperature -20°C[2]-20°C

Biological Activity and Signaling Pathways: Distinct Roles in Cellular Processes

The primary distinction between these two molecules lies in their biological activities, which are intrinsically linked to their parent fatty acids: eicosadienoic acid and arachidonic acid, respectively. Ethyl esters are often utilized in research as more lipid-soluble surrogates for the free fatty acids, facilitating their incorporation into cell culture media and experimental diets.

Arachidonic Acid Ethyl Ester: A Precursor to Pro-Inflammatory Mediators

Arachidonic acid (AA) is a well-characterized omega-6 fatty acid that plays a central role in inflammation. Once released from cell membranes by phospholipase A2, AA is metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a cascade of potent signaling molecules known as eicosanoids, including prostaglandins (B1171923) and leukotrienes. These molecules are key mediators of the inflammatory response, pain, and fever.[3] The ethyl ester of arachidonic acid serves as a direct precursor to this pathway.

The pro-inflammatory effects of arachidonic acid are mediated through various signaling pathways, most notably the NF-κB pathway.[4][5] Activation of this pathway leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and interleukins.[5]

Arachidonic Acid Signaling Pathway Arachidonic Acid Pro-inflammatory Signaling AAE Arachidonic Acid Ethyl Ester AA Arachidonic Acid AAE->AA COX_LOX COX / LOX Enzymes AA->COX_LOX Eicosanoids Prostaglandins, Leukotrienes COX_LOX->Eicosanoids NFkB NF-κB Activation Eicosanoids->NFkB Inflammation Inflammation (Cytokine Production) NFkB->Inflammation

Arachidonic Acid Pro-inflammatory Signaling Pathway

This compound: A Modulator of Inflammatory Responses

This compound is the ethyl ester of eicosadienoic acid (EDA), another omega-6 fatty acid. In metabolic pathways, EDA is an intermediate, formed from the elongation of linoleic acid, and can be further converted to arachidonic acid.[6] This positions it as a potential modulator of the arachidonic acid cascade.

Research suggests that eicosadienoic acid can influence the metabolism of other polyunsaturated fatty acids and alter the response of macrophages to inflammatory stimuli.[6][7] It has been shown to act as an antagonist to the leukotriene B4 (LTB4) receptor, thereby inhibiting the binding of the potent pro-inflammatory mediator LTB4.[6] The biological effects of this compound are thought to be exerted through its influence on complex signaling networks, including predicted modulation of the PI3K-Akt and NF-κB signaling pathways.[6]

Eicosadienoate Signaling Pathway Eicosadienoate Modulatory Signaling EIDE (11Z,14Z)-Ethyl icosa-11,14-dienoate EDA Eicosadienoic Acid EIDE->EDA Metabolism Metabolic Competition EDA->Metabolism LTB4R LTB4 Receptor Antagonism EDA->LTB4R Signaling Modulation of PI3K-Akt & NF-κB Metabolism->Signaling LTB4R->Signaling Inflammation Modulated Inflammatory Response Signaling->Inflammation

Eicosadienoate Modulatory Signaling Pathway

Experimental Protocols: Methodologies for Comparative Studies

To facilitate further research and direct comparison of these two compounds, detailed experimental protocols are essential. Below are methodologies for key experiments commonly employed in the study of fatty acid ethyl esters.

Cell Viability Assay

Objective: To determine the cytotoxic effects of the fatty acid ethyl esters on a given cell line.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and arachidonic acid ethyl ester in ethanol or DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of ethanol or DMSO as the highest concentration of the test compound).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Cytokine Production Assay (ELISA)

Objective: To quantify the effect of the fatty acid ethyl esters on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells.

Protocol:

  • Cell Culture and Stimulation: Culture macrophages (e.g., RAW 264.7) or other immune cells in 24-well plates. Pre-treat the cells with various concentrations of this compound or arachidonic acid ethyl ester for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and collect the cell culture supernatants.

  • ELISA:

    • Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

    • Wash the plate and block with a suitable blocking buffer.

    • Add the collected cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate.

    • Wash the plate and add a biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of the cytokine in the samples based on the standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Objective: To determine the cellular uptake and metabolism of the ethyl esters by analyzing the fatty acid profile of the cells.

Protocol:

  • Cell Treatment and Lipid Extraction:

    • Treat cells with this compound or arachidonic acid ethyl ester for a specified time.

    • Harvest the cells and perform lipid extraction using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).

  • Transesterification:

    • Evaporate the extracted lipids to dryness under a stream of nitrogen.

    • Add 1 mL of 14% boron trifluoride in methanol and heat at 100°C for 30 minutes to convert the fatty acids to their methyl esters (FAMEs).

  • FAME Extraction:

    • Add 1 mL of hexane (B92381) and 1 mL of water to the cooled reaction mixture.

    • Vortex and centrifuge to separate the layers.

    • Collect the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Inject an aliquot of the hexane extract into a gas chromatograph equipped with a mass spectrometer.

    • Use a suitable capillary column (e.g., DB-23) and a temperature program to separate the FAMEs.

    • Identify the fatty acid methyl esters based on their retention times and mass spectra compared to known standards.

  • Data Analysis: Quantify the relative amounts of each fatty acid based on the peak areas.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and arachidonic acid ethyl ester on cellular inflammation.

Experimental Workflow Comparative Experimental Workflow cluster_0 Cell Culture & Treatment cluster_1 Biological Assays cluster_2 Data Analysis & Comparison Cell_Culture Immune Cell Culture (e.g., Macrophages) Treatment Treatment with: - this compound - Arachidonic Acid Ethyl Ester - Vehicle Control Cell_Culture->Treatment Stimulation Inflammatory Stimulation (e.g., LPS) Treatment->Stimulation Viability Cell Viability Assay (MTT) Stimulation->Viability Cytokine Cytokine Measurement (ELISA) Stimulation->Cytokine Lipid_Analysis Fatty Acid Profiling (GC-MS) Stimulation->Lipid_Analysis Data_Analysis Quantitative Comparison of: - Cell Viability - Cytokine Levels - Fatty Acid Composition Viability->Data_Analysis Cytokine->Data_Analysis Lipid_Analysis->Data_Analysis

Workflow for Comparing Fatty Acid Ethyl Esters

Conclusion

This compound and arachidonic acid ethyl ester, while structurally similar, are poised to exert distinct and important effects in biological systems. Arachidonic acid ethyl ester is a direct precursor to the well-established pro-inflammatory eicosanoid cascade. In contrast, this compound, as a metabolic intermediate, holds the potential to modulate these inflammatory pathways, possibly through competitive inhibition and receptor antagonism. A thorough understanding of their differential effects, supported by rigorous experimental data, is critical for advancing research in inflammation, immunology, and the development of novel therapeutic strategies targeting lipid-mediated signaling pathways. The experimental protocols and workflows provided herein offer a framework for conducting such comparative analyses.

References

Ensuring Reproducibility in Experiments with (11Z,14Z)-Ethyl icosa-11,14-dienoate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (11Z,14Z)-Ethyl icosa-11,14-dienoate and its alternatives, focusing on ensuring experimental reproducibility. It includes detailed experimental protocols, quantitative data comparisons, and visualizations of key pathways and workflows to aid researchers in designing robust and reliable studies.

Introduction to this compound

This compound is the ethyl ester of eicosadienoic acid (20:2n-6), a polyunsaturated fatty acid (PUFA). In human biochemistry, eicosadienoic acid is synthesized from the essential fatty acid linoleic acid and serves as an intermediate in the metabolic pathway leading to other significant PUFAs, such as dihomo-gamma-linolenic acid (DGLA) and arachidonic acid (AA)[1]. Due to its role as a precursor to these immunomodulatory molecules, this compound and its parent fatty acid are valuable tools in the study of inflammation and lipid metabolism[1].

The reproducibility of experiments involving lipid-based compounds like this compound can be challenging due to the complexity of biological systems and the inherent variability of lipid handling and analysis. This guide aims to provide standardized protocols and comparative data to address these challenges.

Comparative Analysis of this compound and Alternatives

The biological effects of this compound are primarily attributed to its parent fatty acid, (11Z,14Z)-eicosadienoic acid, and its subsequent metabolites. Therefore, this comparison focuses on the known activities of the parent fatty acid and its close structural relatives, DGLA and AA, which are key players in the inflammatory cascade.

Table 1: Physicochemical Properties of C20 Polyunsaturated Fatty Acids

Property(11Z,14Z)-Eicosadienoic AcidDihomo-γ-linolenic Acid (DGLA)Arachidonic Acid (AA)
Molecular Formula C₂₀H₃₆O₂C₂₀H₃₄O₂C₂₀H₃₂O₂
Molecular Weight 308.5 g/mol [2]306.5 g/mol 304.5 g/mol
Number of Double Bonds 234
Melting Point (°C) Not available-43.5 (estimated)-49.5
Boiling Point (°C) Not available408.8 (estimated)407.4 (estimated)
Solubility in Water InsolubleInsolubleInsoluble

Table 2: Comparative Anti-inflammatory Activity

CompoundAssayTargetKey FindingsReference
(11Z,14Z)-Eicosadienoic Acid Leukotriene B4 (LTB4) Binding AssayLTB4 Receptor on NeutrophilsInhibits [³H]-LTB4 binding with a Kᵢ of 3.0 µM.[3]
(11Z,14Z)-Eicosadienoic Acid Macrophage Inflammatory Response (LPS-stimulated)iNOS, COX-2Decreased nitric oxide (NO) production, but increased prostaglandin (B15479496) E₂ (PGE₂) and TNF-α production. Weaker pro-inflammatory agent than linoleic acid.[4]
Dihomo-γ-linolenic Acid (DGLA) Prostaglandin Synthesis in AstrocytesCOX enzymesInhibited PGE₂ production by 3-fold and PGF₂α by 1.6-fold. Increased PGE₁ production by almost 4-fold.[5]
Arachidonic Acid (AA) Prostaglandin Synthesis in AstrocytesCOX enzymesStimulated PGE₂ production by 2.6-fold.[5]
Eicosapentaenoic Acid (EPA) Prostaglandin Synthesis in AstrocytesCOX enzymesInhibited PGE₂ production by 4-fold and PGF₂α by 14.6-fold.[5]

Table 3: Comparative Metabolism by Cyclooxygenase (COX) Enzymes

SubstrateEnzymeKₘ (µM)Vₘₐₓ (µmol/min/mg)
Dihomo-γ-linolenic Acid (DGLA) COX-113.0 ± 2.01.8 ± 0.1
Arachidonic Acid (AA) COX-14.0 ± 0.53.5 ± 0.2
Dihomo-γ-linolenic Acid (DGLA) COX-25.0 ± 0.64.2 ± 0.3
Arachidonic Acid (AA) COX-26.0 ± 0.84.5 ± 0.4
Data from a study on the differential metabolism of DGLA and AA by COX-1 and COX-2.[6]

Experimental Protocols for Ensuring Reproducibility

To ensure the reproducibility of experiments with this compound and its alternatives, it is crucial to follow standardized and detailed protocols.

Protocol 1: Preparation of Fatty Acid Ethyl Ester Stock Solutions and Working Solutions for Cell Culture

Objective: To prepare sterile, stable, and accurately concentrated stock solutions of fatty acid ethyl esters (FAEEs) and their working solutions complexed with bovine serum albumin (BSA) for reproducible cell culture experiments.

Materials:

  • This compound and other FAEEs of interest

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes

  • 0.22 µm sterile syringe filters

Procedure:

  • Preparation of 100 mM FAEE Stock Solution in Ethanol:

    • Under a sterile hood, dissolve the FAEE in 200 proof ethanol to a final concentration of 100 mM. For example, to prepare 1 mL of a 100 mM stock solution of this compound (MW: 336.55 g/mol ), dissolve 33.66 mg in 1 mL of ethanol.

    • Vortex thoroughly until completely dissolved.

    • Sterile-filter the solution using a 0.22 µm syringe filter into a sterile tube.

    • Aliquot into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store at -20°C, protected from light.

  • Preparation of 10% (w/v) Fatty Acid-Free BSA Solution:

    • In a sterile bottle, dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10% (w/v). For example, add 5 g of BSA to 50 mL of PBS.

    • Gently swirl to dissolve. Avoid vigorous shaking to prevent foaming and denaturation.

    • Sterile-filter the solution using a 0.22 µm filter.

    • Store at 4°C for up to one month or at -20°C for long-term storage.

  • Preparation of FAEE-BSA Complex (Working Solution):

    • Warm the 10% BSA solution and the desired cell culture medium to 37°C.

    • In a sterile conical tube, add the required volume of the 10% BSA solution.

    • Slowly add the 100 mM FAEE stock solution dropwise to the BSA solution while gently vortexing. The final molar ratio of FAEE to BSA should be between 2:1 and 4:1 for optimal complexing.

    • Incubate the FAEE-BSA mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

    • Add the FAEE-BSA complex to the pre-warmed cell culture medium to achieve the final desired concentration for treating the cells.

    • The final concentration of ethanol in the cell culture medium should be kept below 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Macrophage Inflammation Assay

Objective: To provide a reproducible method for assessing the pro- or anti-inflammatory effects of this compound and its alternatives on macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • FAEE-BSA working solutions (from Protocol 1)

  • Reagents for Nitric Oxide (NO) quantification (Griess Reagent System)

  • ELISA kits for TNF-α and IL-6

  • Reagents for RNA extraction and qRT-PCR (for iNOS and COX-2 expression)

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed macrophages in 96-well plates (for NO and cytokine assays) or 6-well plates (for RNA extraction) at a density that will result in 80-90% confluency at the time of treatment.

  • Cell Treatment:

    • Allow cells to adhere overnight.

    • Replace the medium with fresh complete medium containing the desired concentrations of FAEE-BSA complexes or BSA control.

    • Pre-incubate the cells with the FAEE-BSA complexes for a defined period (e.g., 24 hours).

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specific duration (e.g., 6-24 hours). Include a non-stimulated control for each FAEE concentration.

  • Quantification of Nitric Oxide (NO) Production:

    • After the LPS stimulation period, collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Quantification of Cytokine Production:

    • Collect the cell culture supernatant at the end of the stimulation period.

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using specific ELISA kits, following the manufacturer's protocols.

  • Analysis of Gene Expression by qRT-PCR:

    • At the end of the treatment period, lyse the cells in the 6-well plates and extract total RNA.

    • Synthesize cDNA from the RNA.

    • Perform qRT-PCR to quantify the relative expression levels of iNOS and COX-2, using a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

Mandatory Visualizations

Metabolic Pathway of n-6 Polyunsaturated Fatty Acids

n6_pathway LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA Δ6-desaturase EDA (11Z,14Z)-Eicosadienoic Acid (20:2n-6) LA->EDA Elongase DGLA Dihomo-γ-linolenic Acid (20:3n-6) GLA->DGLA Elongase AA Arachidonic Acid (20:4n-6) DGLA->AA Δ5-desaturase Anti_inflammatory Anti-inflammatory Eicosanoids (PGE₁) DGLA->Anti_inflammatory COX/LOX Pro_inflammatory Pro-inflammatory Eicosanoids (PGE₂, LTB₄) AA->Pro_inflammatory COX/LOX

Caption: Metabolic pathway of n-6 polyunsaturated fatty acids.

Experimental Workflow for Macrophage Inflammation Assay

workflow start Seed Macrophages adhere Adherence (overnight) start->adhere pretreat Pre-treat with FAEE-BSA (e.g., 24 hours) adhere->pretreat stimulate Stimulate with LPS (e.g., 6-24 hours) pretreat->stimulate supernatant Collect Supernatant stimulate->supernatant cells Lyse Cells stimulate->cells griess Griess Assay (NO) supernatant->griess elisa ELISA (TNF-α, IL-6) supernatant->elisa qpcr qRT-PCR (iNOS, COX-2) cells->qpcr

Caption: Workflow for the in vitro macrophage inflammation assay.

NF-κB Signaling Pathway in Inflammation

nfkb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (inactive) IkB->NFkB_inactive Inhibits Degradation Degradation IkB->Degradation NFkB_active NF-κB (p50/p65) (active) NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Gene_expression Induces

Caption: Simplified NF-κB signaling pathway in inflammation.

References

Assessing Off-Target Effects of (11Z,14Z)-Ethyl icosa-11,14-dienoate in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(11Z,14Z)-Ethyl icosa-11,14-dienoate is an ethyl ester of a long-chain polyunsaturated fatty acid. While its on-target effects may be the primary focus of investigation, it is crucial to characterize its potential off-target interactions to ensure selectivity and minimize confounding experimental results. This guide provides a comparative framework for assessing the off-target profile of this compound against other known bioactive molecules. Due to the limited publicly available data on the specific off-target effects of this compound, this guide uses illustrative data to present a template for such an assessment. The comparisons are made with a well-characterized PPARα agonist, GW409544, and a generic ion channel modulator, Compound X, to represent potential alternative compounds or off-target liabilities.

Comparative Analysis of Off-Target Effects

The following tables summarize hypothetical data from a series of standard off-target screening panels.

Table 1: Kinase Selectivity Profile

This table illustrates the inhibitory activity of the compounds against a panel of common kinases. High percentage inhibition at a given concentration (e.g., 10 µM) suggests potential off-target activity.

Kinase TargetThis compound (% Inhibition @ 10 µM)GW409544 (% Inhibition @ 10 µM)Compound X (% Inhibition @ 10 µM)
PKA5.22.18.5
PKCα8.14.515.3
MAPK13.41.86.7
SRC12.57.320.1
EGFR2.80.94.2

Table 2: Nuclear Receptor Activation Profile

This table shows the activation of peroxisome proliferator-activated receptors (PPARs), a common off-target for lipid molecules. Data is presented as the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency.

Receptor TargetThis compound (EC50, µM)GW409544 (EC50, µM)Compound X (EC50, µM)
PPARα8.70.01> 50
PPARδ25.41.2> 50
PPARγ18.20.9> 50

Table 3: Ion Channel Modulation Profile

This table displays the inhibitory effects on a panel of key ion channels. Data is presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates stronger inhibition.

Ion Channel TargetThis compound (IC50, µM)GW409544 (IC50, µM)Compound X (IC50, µM)
hERG> 50> 505.8
Nav1.535.1> 5012.4
Cav1.242.8> 509.7

Experimental Protocols

1. Kinase Profiling Assay (Illustrative Protocol)

  • Objective: To determine the inhibitory effect of test compounds on a panel of protein kinases.

  • Methodology: A radiometric assay using [γ-³³P]-ATP was employed. Kinase reactions were initiated by adding the test compound at a final concentration of 10 µM in a buffer solution containing the respective kinase, its peptide substrate, and ATP. The reactions were incubated for 60 minutes at room temperature. Reactions were stopped by spotting the mixture onto phosphocellulose filter paper. The filters were washed to remove unincorporated [γ-³³P]-ATP. The amount of incorporated radiolabel, corresponding to kinase activity, was measured using a scintillation counter. The percentage of inhibition was calculated relative to a DMSO control.

2. PPAR Activation Assay (Illustrative Protocol)

  • Objective: To measure the agonist activity of test compounds on PPAR subtypes.

  • Methodology: A cell-based luciferase reporter assay was used. HEK293 cells were transiently co-transfected with a full-length human PPAR expression vector (α, δ, or γ) and a luciferase reporter plasmid containing PPAR response elements. Transfected cells were treated with serial dilutions of the test compounds for 24 hours. Luciferase activity was measured using a luminometer. The EC50 values were calculated from the dose-response curves using non-linear regression.

3. Ion Channel Screening (Illustrative Protocol)

  • Objective: To assess the inhibitory effects of test compounds on key cardiac ion channels.

  • Methodology: Automated patch-clamp electrophysiology was used on HEK293 or CHO cells stably expressing the ion channel of interest (e.g., hERG, Nav1.5, Cav1.2). Cells were exposed to increasing concentrations of the test compounds. The specific ion current was measured before and after compound addition to determine the percentage of inhibition. IC50 values were determined by fitting the concentration-response data to a logistic equation.

Visualizations

Below are diagrams illustrating a hypothetical signaling pathway potentially affected by lipid-like molecules and a general workflow for assessing off-target effects.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR PLC PLC GPCR->PLC IonChannel Ion Channel IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC Ca Ca²⁺ IP3->Ca release DAG->PKC PPAR PPAR RXR RXR PPRE PPRE PPAR->PPRE binds Gene Gene Expression PPRE->Gene Compound (11Z,14Z)-Ethyl icosa-11,14-dienoate Compound->GPCR Off-target? Compound->IonChannel Off-target? Compound->PPAR Off-target?

Caption: Hypothetical off-target interactions of a lipid molecule.

cluster_primary Primary Screening cluster_secondary Secondary/Functional Assays cluster_tertiary Cellular & Phenotypic Assays start Test Compound (this compound) kinase_panel Kinase Panel (e.g., 96 kinases) start->kinase_panel gpcr_panel GPCR Binding Panel start->gpcr_panel nuc_receptor Nuclear Receptor Activation Assay kinase_panel->nuc_receptor Hits ion_channel Ion Channel Patch-Clamp Assay gpcr_panel->ion_channel Hits cytotoxicity Cytotoxicity Assay nuc_receptor->cytotoxicity gene_expression Gene Expression Profiling ion_channel->gene_expression end Off-Target Profile Report cytotoxicity->end gene_expression->end

Caption: Experimental workflow for off-target profiling.

A Comparative Guide to (11Z,14Z)-Ethyl icosa-11,14-dienoate and Other Biomarkers of Ethanol Intake

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (11Z,14Z)-Ethyl icosa-11,14-dienoate, a specific Fatty Acid Ethyl Ester (FAEE), with other established biomarkers for monitoring ethanol (B145695) intake. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate biomarker for their specific study needs, based on objective performance data and detailed experimental protocols.

Introduction to Ethanol Biomarkers

The accurate assessment of alcohol consumption is crucial in various research, clinical, and forensic settings. While self-reporting is often used, it can be unreliable. Biochemical markers provide an objective means of determining recent or chronic alcohol use. These biomarkers are broadly categorized as direct or indirect.

  • Direct Biomarkers: These are metabolites of ethanol and are only present when alcohol has been consumed. They offer high specificity. Examples include Fatty Acid Ethyl Esters (FAEEs), Ethyl Glucuronide (EtG), Ethyl Sulfate (EtS), and Phosphatidylethanol (B1425624) (PEth).

  • Indirect Biomarkers: These are enzymes or blood parameters that may be altered by chronic heavy alcohol consumption but can also be influenced by other factors and medical conditions, leading to lower specificity. Examples include Gamma-Glutamyl Transferase (GGT), Aspartate Aminotransferase (AST), Alanine Aminotransferase (ALT), Carbohydrate-Deficient Transferrin (CDT), and Mean Corpuscular Volume (MCV).

This guide focuses on the comparative performance of direct ethanol biomarkers, with a specific emphasis on this compound within the FAEE class.

Fatty Acid Ethyl Esters (FAEEs) as Direct Biomarkers

FAEEs are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol.[1] They can be detected in various biological matrices, including blood, serum, hair, and meconium, making them versatile biomarkers for both recent and chronic alcohol consumption.[2]

While over 20 different FAEEs have been identified, analytical methods often focus on a panel of the most abundant species, typically including ethyl oleate, ethyl palmitate, ethyl myristate, and ethyl stearate.[2] this compound is a less commonly quantified FAEE, and its specific performance characteristics as a standalone biomarker are not as extensively documented as the more prevalent FAEEs.

dot

Ethanol Ethanol FAEE_Synthase FAEE Synthases & Non-enzymatic Ethanol->FAEE_Synthase FattyAcids Fatty Acids (e.g., Icosa-11,14-dienoic Acid) FattyAcids->FAEE_Synthase FAEEs This compound & other FAEEs FAEE_Synthase->FAEEs

Caption: Formation of Fatty Acid Ethyl Esters (FAEEs).

Comparative Performance of Ethanol Biomarkers

The selection of an appropriate biomarker depends on the specific research question, including the required window of detection, the biological matrix available, and the desired sensitivity and specificity. The following tables summarize the performance characteristics of this compound (as part of the FAEEs class) and its primary direct biomarker alternatives.

Table 1: Performance Comparison of Direct Ethanol Biomarkers

BiomarkerClassBiological MatrixDetection WindowSensitivitySpecificityKey AdvantagesKey Limitations
This compound (and other FAEEs) Fatty Acid Ethyl EsterSerum/Plasma, Hair, MeconiumSerum: Up to 99 hours in heavy drinkers. Hair: Months.Varies by specific FAEE and matrix. Generally high for the panel.HighGood for short to long-term detection depending on the matrix.Performance data for individual FAEEs is limited. Potential for external contamination in hair samples.
Ethyl Glucuronide (EtG) Direct MetaboliteUrine, Hair, Blood, NailsUrine: Up to 5 days. Hair: Months.High (e.g., 70-90% in hair)High (e.g., 80-95% in hair)[3]Very sensitive for recent alcohol use (urine). Long-term monitoring with hair.Potential for false positives from incidental alcohol exposure (e.g., hand sanitizers). Hair treatments can affect concentrations.[4]
Phosphatidylethanol (PEth) PhospholipidWhole BloodUp to 12 days after a single episode; longer with chronic use.[5][6]High (88-100%)[5]High (Theoretically 100%)[3]High sensitivity and specificity. Correlates with the level of alcohol consumption.Shorter detection window than hair markers. Requires whole blood sample.

Table 2: Quantitative Performance Data of Selected Direct Ethanol Biomarkers

BiomarkerMatrixLimit of Detection (LoD)Limit of Quantification (LoQ)
FAEEs (Panel) Whole Blood5-50 ng/mL15-200 ng/mL
Ethyl Glucuronide (EtG) Hair4 pg/mg6 pg/mg
Phosphatidylethanol (PEth 16:0/18:1) Whole Blood-10 ng/mL (0.014 µM)[7]

Note: Data for this compound as a single analyte is not widely available. The data for FAEEs represents a panel of common esters.

Experimental Protocols

Detailed and validated analytical methods are essential for the reliable quantification of ethanol biomarkers. Below are summaries of typical experimental protocols for the analysis of FAEEs, EtG, and PEth.

Protocol 1: Quantification of FAEEs in Serum/Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

dot

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Serum Serum/Plasma Sample IS Add Internal Standard (e.g., Ethyl Heptadecanoate) Serum->IS Extraction Liquid-Liquid Extraction (e.g., Hexane/Acetone) IS->Extraction SPE Solid-Phase Extraction (Aminopropyl column) Extraction->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation GC Gas Chromatography (e.g., HP-5MS column) Evaporation->GC MS Mass Spectrometry (SIM mode) GC->MS cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Hair Hair Sample Wash Decontamination Wash (Dichloromethane, Methanol) Hair->Wash Pulverize Pulverization Wash->Pulverize Extraction Ultrasonic Extraction (Water) Pulverize->Extraction SPE_EtG Solid-Phase Extraction Extraction->SPE_EtG UPLC UPLC Separation (e.g., C18 column) SPE_EtG->UPLC MSMS Tandem Mass Spectrometry (MRM mode) UPLC->MSMS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Blood Whole Blood Sample IS_PEth Add Internal Standard (e.g., PEth-d5) Blood->IS_PEth Precipitation Protein Precipitation (e.g., Isopropanol) IS_PEth->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation (e.g., C8 or Polar C18 column) Supernatant->LC MSMS_PEth Tandem Mass Spectrometry (MRM mode) LC->MSMS_PEth

References

A Comparative Guide to the Metabolic Fate of (11Z,14Z)-Ethyl icosa-11,14-dienoate: In Vivo vs. In Vitro Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic fate of (11Z,14Z)-Ethyl icosa-11,14-dienoate when studied in living organisms (in vivo) versus in controlled laboratory settings (in vitro). Understanding the biotransformation of this ethyl ester of a polyunsaturated fatty acid is crucial for assessing its physiological effects, potential therapeutic applications, and safety profile. This document outlines the expected metabolic pathways, presents detailed experimental protocols for both study types, and includes hypothetical comparative data to illustrate the key differences and similarities between in vivo and in vitro metabolic outcomes.

Introduction to the Metabolism of Fatty Acid Ethyl Esters

This compound is an ethyl ester of an omega-6 polyunsaturated fatty acid. The metabolism of fatty acid ethyl esters (FAEEs) is of significant interest due to their presence as non-oxidative metabolites of ethanol (B145695) and their use in various supplements[1][2][3]. The primary metabolic pathway for FAEEs is hydrolysis, which breaks the ester bond to release the corresponding fatty acid and ethanol. This reaction is catalyzed by various esterases present in the body.

Hypothesized Metabolic Pathways

The principal metabolic transformation of this compound is expected to be its hydrolysis into (11Z,14Z)-icosa-11,14-dienoic acid and ethanol. Subsequent metabolism would then follow the established pathways for the parent fatty acid, which can be further elongated and desaturated to form other bioactive lipids[4].

cluster_main Metabolic Fate of this compound parent This compound hydrolysis Hydrolysis (Esterases) parent->hydrolysis metabolite1 (11Z,14Z)-Icosa-11,14-dienoic Acid hydrolysis->metabolite1 metabolite2 Ethanol hydrolysis->metabolite2 further_metabolism Further Metabolism (Elongation, Desaturation) metabolite1->further_metabolism bioactive_lipids Bioactive Lipids (e.g., DGLA, AA) further_metabolism->bioactive_lipids

Caption: Hypothesized primary metabolic pathway of this compound.

Comparative Data Summary

The following tables present hypothetical quantitative data to illustrate the expected differences in the metabolic profile of this compound between in vivo and in vitro studies. These values are based on the general understanding of FAEE metabolism, where rapid hydrolysis is the dominant fate in vivo.

Table 1: In Vivo Metabolite Distribution in Plasma (Rat Model)

MetaboliteConcentration (ng/mL) at 1h post-dosePercentage of Total Metabolites
This compound (Parent)505%
(11Z,14Z)-Icosa-11,14-dienoic Acid90090%
Other Minor Metabolites505%

Table 2: In Vitro Metabolite Formation in Human Liver Microsomes

MetaboliteFormation Rate (pmol/min/mg protein)Percentage of Total Metabolites Formed
(11Z,14Z)-Icosa-11,14-dienoic Acid150>95%
Other Potential Oxidative Metabolites<5<5%

Table 3: Comparison of Metabolic Clearance

ParameterIn Vivo (Rat)In Vitro (Human Liver S9)
Half-life (t½)< 10 minutes45 minutes
Intrinsic Clearance (CLint)HighModerate

Experimental Protocols

Detailed methodologies for conducting in vivo and in vitro metabolism studies of this compound are provided below.

In Vivo Metabolism Study Protocol (Rat Model)

This protocol outlines the steps for an in vivo study in rats to determine the metabolic fate of the target compound.

cluster_workflow In Vivo Experimental Workflow start Animal Acclimatization (Sprague-Dawley Rats) dosing Oral Gavage Administration of this compound start->dosing sampling Blood Sampling (Time Points: 0, 0.5, 1, 2, 4, 8, 24h) dosing->sampling processing Plasma Separation sampling->processing extraction Liquid-Liquid Extraction of Metabolites processing->extraction analysis LC-MS/MS Analysis extraction->analysis data Pharmacokinetic and Metabolite Profiling analysis->data

Caption: Workflow for the in vivo metabolism study.

1. Animal Handling and Dosing:

  • Male Sprague-Dawley rats (8-10 weeks old) are acclimatized for at least one week.

  • The test compound, this compound, is formulated in a suitable vehicle (e.g., corn oil).

  • A single dose (e.g., 10 mg/kg) is administered via oral gavage.

2. Sample Collection:

  • Blood samples (approximately 0.2 mL) are collected from the tail vein at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant.

  • Plasma is separated by centrifugation.

3. Sample Preparation and Analysis:

  • Plasma samples are subjected to liquid-liquid extraction to isolate the parent compound and its metabolites.

  • The extracted samples are analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the parent compound and its primary metabolite, (11Z,14Z)-icosa-11,14-dienoic acid[5][6].

In Vitro Metabolism Study Protocol (Human Liver S9 Fraction)

This protocol describes an in vitro experiment using human liver S9 fractions to assess the metabolic stability of the compound.

cluster_workflow In Vitro Experimental Workflow start Prepare Incubation Mixture (Human Liver S9, Buffer) preincubation Pre-incubate at 37°C start->preincubation initiation Add this compound (Substrate) preincubation->initiation reaction Incubate at 37°C with Shaking (Time Points: 0, 15, 30, 60, 120 min) initiation->reaction termination Stop Reaction (e.g., with cold acetonitrile) reaction->termination processing Centrifuge to Pellet Protein termination->processing analysis Analyze Supernatant by LC-MS/MS processing->analysis data Determine Metabolic Stability (t½, CLint) analysis->data

Caption: Workflow for the in vitro metabolism study.

1. Incubation:

  • A reaction mixture is prepared containing human liver S9 fraction (e.g., 1 mg/mL protein), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4). The S9 fraction is advantageous as it contains both microsomal and cytosolic enzymes[7][8].

  • The mixture is pre-incubated at 37°C for 5 minutes.

  • The reaction is initiated by adding this compound (e.g., 1 µM final concentration).

  • Aliquots are taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes) and the reaction is terminated by adding a cold organic solvent like acetonitrile.

2. Sample Analysis:

  • The terminated reaction mixtures are centrifuged to precipitate proteins.

  • The supernatant is analyzed by a validated LC-MS/MS method to measure the disappearance of the parent compound over time.

3. Data Analysis:

  • The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound.

Discussion: Comparing In Vivo and In Vitro Findings

A direct comparison of in vivo and in vitro metabolism data is essential for a comprehensive understanding of a compound's fate in the body.

  • In Vivo Studies: These provide a holistic view of the compound's absorption, distribution, metabolism, and excretion (ADME) in a complex biological system. For this compound, in vivo studies are expected to show rapid and extensive hydrolysis in the gastrointestinal tract and blood, leading to high circulating levels of the free fatty acid, (11Z,14Z)-icosa-11,14-dienoic acid[1][3]. The short half-life of the parent ethyl ester in vivo is a key finding from such studies.

  • In Vitro Studies: These offer a more controlled environment to investigate specific metabolic pathways and enzyme kinetics. Using human liver fractions like microsomes or S9 allows for the determination of the metabolic stability of the compound in the liver, which is a primary site of drug metabolism[9][10][11]. While in vitro systems will also show hydrolysis, the rate may be slower compared to the rapid clearance observed in vivo due to the absence of other contributing factors like blood and intestinal esterases. In vitro models are particularly useful for identifying potential species differences in metabolism and for high-throughput screening of multiple compounds.

The correlation between in vitro and in vivo data (IVIVC) for fatty acid ethyl esters is generally good in predicting the primary metabolic pathway of hydrolysis. However, predicting the exact rate of in vivo clearance from in vitro data can be challenging due to the widespread activity of esterases throughout the body, which is not fully captured in liver-based in vitro systems.

Conclusion

The metabolic fate of this compound is predominantly driven by hydrolysis to its corresponding fatty acid and ethanol. In vivo studies are crucial for understanding the rapid, systemic clearance of this compound, while in vitro models provide valuable insights into its hepatic metabolic stability and the enzymes involved. A combined approach, utilizing both in vivo and in vitro methodologies, is essential for a complete and accurate characterization of the metabolism of this compound, thereby informing its potential applications and safety assessment in the fields of research and drug development.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.